3-(Hydroxyamino)quinoxalin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxyamino)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8-7(11-13)9-5-3-1-2-4-6(5)10-8/h1-4,13H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOJIECBMCIOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Biological Activities of 3-Substituted Quinoxalin-2(1H)-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxalin-2(1H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with its 3-substituted derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and antiviral properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Biological Activities of 3-Substituted Quinoxalin-2(1H)-ones
3-Substituted quinoxalin-2(1H)-one derivatives have emerged as a versatile class of compounds with significant potential in drug discovery. Their biological activities are diverse, with notable efficacy in oncology, infectious diseases, and virology.
Anticancer Activity
A significant body of research has highlighted the potent anticancer effects of 3-substituted quinoxalin-2(1H)-ones against a variety of human cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of key protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.
Key Molecular Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking this signaling pathway, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[1][2][3]
-
Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR1 is another important receptor tyrosine kinase involved in cell proliferation and differentiation. Certain 3-vinyl-quinoxalin-2(1H)-one derivatives have shown promising inhibitory activity against FGFR1, making them potential therapeutic agents for cancers where this pathway is dysregulated.[4]
-
Other Kinases: The quinoxaline scaffold has been shown to be a privileged structure for targeting various other kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[2][3]
Quantitative Anticancer Data:
The in vitro anticancer activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A selection of reported IC50 values is presented in the table below.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Vinyl-quinoxalin-2(1H)-one Derivatives | H460 (Lung), B16-F10 (Melanoma), Hela229 (Cervical), Hct116 (Colon) | Good-to-excellent potency compared to TKI258 | [4] |
| 3-Methylquinoxaline Derivatives | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | Compound 1 exhibited IC50 values of 3.95 nM (MCF-7), 3.08 nM (HepG2), and 3.38 nM (HCT-116) | [3] |
| Quinoxaline-bisarylurea Derivatives | Various | Exhibited anti-tumor activity | [2] |
| (Quinoxalin-2-yl)benzene sulphonamide Derivatives | HepG2 (Liver) | Potent anti-cancer activity | [2] |
| Lenvatinib and Sorafenib Analog Quinoxalines | Liver, Colorectal, and Breast cancer cell lines | Derivatives 20 , 25 , and 29 showed superior activity to doxorubicin and sorafenib | [1] |
| 3-(Mercapto-quinoxalin-2-yl)-thiourea | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | IC50 values of 7.6 µM, 8.04 µM, and 8.34 µM, respectively | [3] |
Antimicrobial Activity
Derivatives of 3-substituted quinoxalin-2(1H)-one have demonstrated significant activity against a range of pathogenic bacteria and fungi. The synthetic quinoxaline moiety is a component of several antibiotics, including echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[5]
Quantitative Antimicrobial Data:
The antimicrobial efficacy is often assessed by the disc diffusion method, where the diameter of the zone of inhibition indicates the susceptibility of the microorganism to the compound.
| Compound Class | Microorganism | Zone of Inhibition (mm) | Reference |
| 3-{[2-({(E)-[substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one | E. coli | Compound IIIb was highly active | [5] |
| P. aeruginosa | Compound IIId was highly active | [5] | |
| S. aureus | Compound IIIc was highly active | [5] | |
| C. albicans | Compounds IIIc and IIId were highly active | [5] | |
| 2,3-Disubstituted Quinoxalines | S. aureus, B. subtilis, E. coli | Symmetrically disubstituted derivatives showed significant activity | [6] |
| C. albicans | Compounds 6a , 6b , and 10 showed considerable activity | [6] |
Antiviral Activity
The antiviral potential of 3-substituted quinoxalin-2(1H)-ones has also been explored, with promising results against several viruses.
-
Hepatitis C Virus (HCV): Structure-activity relationship (SAR) studies have revealed that quinoxalin-2(1H)-one derivatives containing a 4-aryl-substituted thiazol-2-amine moiety are optimal for anti-HCV activity. Introducing a hydrogen-bond acceptor at the C-3 position was found to be beneficial for potency.[7]
-
Herpes Simplex Virus (HSV): Certain[5][8][9]triazolo[4,3-a]quinoxaline derivatives have shown the ability to reduce plaque formation in HSV-infected cells.[9]
-
Epstein-Barr Virus (EBV): Novel 3-aminoquinoxalin-2(1H)-one derivatives have demonstrated inhibitory effects on EBV antigen activation.[9]
-
SARS-CoV-2: In silico studies have suggested that some quinoxaline derivatives may act as potential inhibitors of the SARS-CoV-2 main protease.[10]
Experimental Protocols
General Synthesis of 3-Substituted Quinoxalin-2(1H)-ones
A common and versatile method for the synthesis of the quinoxalin-2(1H)-one core is the condensation of an o-phenylenediamine with an α-ketoester. The substituent at the 3-position can be introduced by varying the α-ketoester.
Example Protocol: Synthesis of 3-methylquinoxalin-2(1H)-one
-
Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-oxopropanoate (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 3-methylquinoxalin-2(1H)-one.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (3-substituted quinoxalin-2(1H)-ones) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[8][13]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
In Vitro Antimicrobial Activity: Agar Disc Diffusion Method
The Kirby-Bauer agar disc diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[10][14]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard) in a sterile broth.
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum to create a lawn of bacteria.[10]
-
Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the agar plate. The discs should be placed at least 24 mm apart.[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound, which can be categorized as sensitive, intermediate, or resistant based on standardized charts.[10]
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by some 3-substituted quinoxalin-2(1H)-ones.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: FGFR1 signaling pathway and its inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of 3-substituted quinoxalin-2(1H)-ones.
Caption: General synthesis workflow.
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. apec.org [apec.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. researchhub.com [researchhub.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. asm.org [asm.org]
The Genesis and Advancement of Quinoxalinone Compounds: A Technical Guide for Researchers
An in-depth exploration of the discovery, history, synthesis, and therapeutic applications of quinoxalinone compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of heterocyclic compounds.
Introduction
Quinoxalinone, a bicyclic heterocyclic scaffold composed of a benzene ring fused to a pyrazinone ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide array of diseases. This technical guide delves into the rich history of quinoxalinone chemistry, from its foundational synthesis to the discovery of its diverse pharmacological properties and the development of clinically relevant molecules. We will explore key synthetic methodologies, present quantitative data on the biological activity of notable compounds, and elucidate the signaling pathways through which they exert their effects.
A Journey Through Time: The History of Quinoxalinone
The story of quinoxalinones is intrinsically linked to the broader history of quinoxaline chemistry. The first synthesis of the parent quinoxaline ring system is credited to Hinsberg and Körner in 1884 , who independently reported the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. This foundational reaction paved the way for the exploration of a vast chemical space of related heterocycles.
While the precise first synthesis of a quinoxalin-2(1H)-one is less definitively documented in a single seminal publication, early methods emerged from the adaptation of quinoxaline syntheses. One of the earliest approaches involved the reaction of o-phenylenediamine with chloroacetic acid, followed by oxidation, to yield 2-hydroxyquinoxaline, which exists in tautomeric equilibrium with quinoxalin-2(1H)-one.[1] Later methods, such as the reaction of o-phenylenediamine with glyoxylic acid, provided more direct routes to the quinoxalinone core.[1]
A significant milestone in the history of bioactive quinoxalinones was the discovery of echinomycin in the 1950s, a potent antibiotic isolated from Streptomyces echinatus.[2] This natural product, featuring two quinoxaline-2-carboxylic acid moieties, was one of the first bifunctional DNA intercalators to be identified and later entered clinical trials for its antitumor activity.[2] The discovery of echinomycin and other quinoxaline-containing natural products spurred further interest in the synthesis and biological evaluation of this class of compounds.
Another notable quinoxalinone is Carbadox , a quinoxaline-1,4-dioxide derivative, which has been used as a veterinary antibacterial agent to control swine dysentery.[3] While its use has been restricted due to safety concerns, its history highlights the early recognition of the antimicrobial potential of the quinoxalinone scaffold.
The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the discovery of synthetic quinoxalinone derivatives with a wide range of therapeutic applications, particularly in the field of oncology as kinase inhibitors.
Synthetic Strategies for the Quinoxalinone Core
The synthesis of the quinoxalinone scaffold has evolved significantly from the early classical methods to more efficient and versatile modern techniques. The choice of synthetic route often depends on the desired substitution pattern on the heterocyclic core.
Classical Synthetic Approaches
The traditional and most common method for synthesizing the quinoxalin-2(1H)-one core is the condensation of an o-phenylenediamine with an α-keto acid or its ester . This reaction is typically carried out under acidic or basic conditions and often requires elevated temperatures.
A logical diagram illustrating the general workflow for this classical synthesis is presented below:
References
The Fundamental Chemistry of the Quinoxaline Scaffold: A Technical Guide for Researchers
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile chemical reactivity have led to the development of a vast array of derivatives with significant biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of the quinoxaline core, intended for researchers, scientists, and drug development professionals. The guide details the synthesis, chemical properties, reactivity, and spectroscopic characteristics of this important heterocyclic system.
Physicochemical and Spectroscopic Properties
The inherent properties of the quinoxaline scaffold are foundational to its utility. A summary of its key physicochemical and spectroscopic data is presented below, offering a baseline for the characterization of its derivatives.
Physicochemical Properties of Quinoxaline
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂ | [1] |
| Molecular Weight | 130.15 g/mol | [2] |
| Melting Point | 29-32 °C | [3] |
| Boiling Point | 220-223 °C | [3] |
| pKa | 0.56 | [3] |
Spectroscopic Data of Quinoxaline
| Technique | Key Features | Reference |
| UV-Vis (in Ethanol) | λmax: 233, 238, 305, 314 nm | [4] |
| Infrared (IR) | 3050 cm⁻¹ (Ar-H stretch), 1570, 1500, 1470 cm⁻¹ (C=C, C=N stretch) | [2] |
| ¹H NMR (in CDCl₃) | δ 8.8 (s, 2H), 8.1 (dd, 2H), 7.7 (dd, 2H) ppm | [5] |
| ¹³C NMR (in CDCl₃) | δ 145.4, 143.2, 129.8, 129.5 ppm | [5] |
| ¹⁵N NMR (in CDCl₃) | δ -5.5 ppm | [5] |
Synthesis of the Quinoxaline Scaffold
The construction of the quinoxaline ring system is most classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. However, numerous variations and alternative methods have been developed to improve yields, accommodate a wider range of substrates, and employ greener reaction conditions.
General Synthesis Workflow
The typical workflow for the synthesis and characterization of quinoxaline derivatives is a multi-step process that begins with the selection of appropriate starting materials and culminates in the structural elucidation and purity assessment of the final product.
Caption: A generalized experimental workflow for the synthesis and characterization of quinoxaline derivatives.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details the classic and widely used method for synthesizing a representative quinoxaline derivative.
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Ethanol (10 mL)
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.[6][7]
Chemical Reactivity of the Quinoxaline Scaffold
The quinoxaline ring system exhibits a rich and varied reactivity, allowing for functionalization at both the benzene and pyrazine rings. The nitrogen atoms of the pyrazine ring decrease the electron density of the heterocyclic ring, making it susceptible to nucleophilic attack, while the benzene ring can undergo electrophilic substitution.
Nitration of Quinoxaline
Electrophilic nitration of the quinoxaline ring primarily occurs on the benzene portion of the molecule.
Experimental Protocol: Nitration of Quinoxaline
Materials:
-
Quinoxaline
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled solution of quinoxaline.
-
Slowly add concentrated nitric acid to the mixture while maintaining a low temperature with an ice bath.
-
Stir the reaction mixture at room temperature for the appropriate time.
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Collect the solid by filtration and wash with cold water.
N-Oxidation of Quinoxaline
The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides, which are important intermediates for further functionalization and often exhibit interesting biological properties.[11]
Experimental Protocol: Synthesis of Quinoxaline-1,4-di-N-oxide
Materials:
-
Quinoxaline
-
Hydrogen Peroxide (30%)
-
Glacial Acetic Acid
Procedure:
-
Dissolve quinoxaline in glacial acetic acid.
-
Slowly add hydrogen peroxide to the solution.
-
Heat the reaction mixture at 70-80 °C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
The product will precipitate and can be collected by filtration.
-
Purify the product by recrystallization.[12]
Quinoxaline in Drug Development: Signaling Pathways
The therapeutic potential of quinoxaline derivatives is often attributed to their ability to interact with and modulate the activity of key biological targets, such as protein kinases. Inhibition of these enzymes can disrupt signaling pathways that are critical for the survival and proliferation of cancer cells.
Inhibition of the PI3K/mTOR Signaling Pathway
Several quinoxaline derivatives have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway that is frequently dysregulated in cancer.[13]
Caption: Quinoxaline derivatives can inhibit the PI3K/mTOR signaling pathway, leading to a reduction in cancer cell growth and proliferation.
Induction of Apoptosis
Many quinoxaline-based anticancer agents exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can occur through various mechanisms, including the disruption of mitochondrial function.[14][15]
Caption: The induction of apoptosis by certain quinoxaline derivatives is mediated through the mitochondrial pathway.
Conclusion
The quinoxaline scaffold remains a cornerstone of heterocyclic chemistry, with its versatile synthesis and reactivity enabling the exploration of a vast chemical space. The profound biological activities exhibited by its derivatives, particularly in the realm of oncology, underscore the continued importance of this heterocyclic system in modern drug discovery and development. This guide has provided a foundational understanding of the core chemistry of quinoxalines, offering valuable insights and practical protocols for researchers in the field. Further exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved quinoxaline-based therapeutics and materials.
References
- 1. Quinoxaline - Wikipedia [en.wikipedia.org]
- 2. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Quinoxaline [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vpscience.org [vpscience.org]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Initial Characterization of 3-(Hydroxyamino)quinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies for the initial synthesis, purification, and characterization of the novel compound 3-(Hydroxyamino)quinoxalin-2(1H)-one. This document outlines key experimental protocols, data presentation standards, and conceptual frameworks relevant to the investigation of this and similar quinoxalinone derivatives. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4]
Synthesis and Purification
The synthesis of this compound can be approached through several established routes for functionalizing the C3 position of the quinoxalin-2(1H)-one core. A common strategy involves the condensation of o-phenylenediamine with a suitable three-carbon building block, followed by functional group manipulation.
A plausible synthetic route is the reaction of an o-phenylenediamine with a derivative of pyruvic acid, followed by introduction of the hydroxyamino group. The general method for synthesizing the quinoxalin-2-one core often involves the condensation of an aromatic diamine with an α-dicarbonyl compound or its equivalent.[1][5]
Experimental Protocol: Synthesis
A proposed synthetic pathway is outlined below. This protocol is a representative example based on common organic synthesis techniques for related compounds.
Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one
-
To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-oxopropanoate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-methylquinoxalin-2(1H)-one, is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[6]
Step 2: Halogenation of the 3-Methyl Group
-
Suspend 3-methylquinoxalin-2(1H)-one (1 equivalent) in a suitable solvent like chloroform or carbon tetrachloride.
-
Add a halogenating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture under inert atmosphere until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure to yield 3-(bromomethyl)quinoxalin-2(1H)-one.
Step 3: Nucleophilic Substitution with Hydroxylamine
-
Dissolve 3-(bromomethyl)quinoxalin-2(1H)-one (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add an excess of hydroxylamine hydrochloride (3 equivalents) and a non-nucleophilic base such as triethylamine (3.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification and Purity Assessment
The final compound should be purified to ≥95% for biological assays.
-
Column Chromatography: Utilize a silica gel stationary phase with a gradient elution system (e.g., hexane:ethyl acetate or dichloromethane:methanol).
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be employed for final purification.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water:acetonitrile with 0.1% trifluoroacetic acid).
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons of the quinoxalinone core (δ 7.0-8.0 ppm). Protons of the hydroxyamino group (variable chemical shifts, exchangeable with D₂O). Methylene protons adjacent to the hydroxyamino group. NH proton of the quinoxalinone ring (broad singlet, exchangeable with D₂O). |
| ¹³C NMR | Carbonyl carbon of the quinoxalinone ring (δ ~150-160 ppm). Aromatic carbons. Methylene carbon. |
| FT-IR | C=O stretching vibration (~1670-1680 cm⁻¹). N-H stretching vibrations (~3200-3400 cm⁻¹). C=N stretching vibration (~1615-1620 cm⁻¹). Aromatic C-H stretching. |
| Mass Spec (HRMS) | Precise mass-to-charge ratio (m/z) corresponding to the molecular formula C₉H₉N₃O₂. |
| UV-Vis | Absorption maxima characteristic of the quinoxalinone chromophore.[7][8] |
Experimental Protocols for Spectroscopy
-
Nuclear Magnetic Resonance (NMR): Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer.
-
Fourier-Transform Infrared (FT-IR): Acquire the spectrum using a KBr pellet or as a thin film on a salt plate.
-
High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to determine the accurate mass.
-
UV-Vis Spectroscopy: Dissolve the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum over a range of 200-800 nm.[7][8]
Physicochemical Properties
A summary of key physicochemical properties is presented below. These values are often predicted in silico during early-stage drug discovery.
| Property | Predicted Value | Experimental Method |
| Molecular Weight | 191.19 g/mol | Calculated from molecular formula |
| LogP | (Predicted) | Shake-flask method or reverse-phase HPLC |
| Aqueous Solubility | (Predicted) | Thermodynamic or kinetic solubility assay |
| pKa | (Predicted) | Potentiometric titration or UV-Vis spectrophotometry |
Initial Biological Evaluation
Given the broad spectrum of activity of quinoxalinone derivatives, an initial biological screening should encompass antimicrobial and anticancer assays.
In Vitro Assays
| Assay Type | Target | Methodology | Data Output |
| Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | Broth microdilution or disk diffusion assay | Minimum Inhibitory Concentration (MIC) |
| Anticancer | Cancer cell lines (e.g., HCT-116, HeLa)[9][10] | MTT or SRB assay | IC₅₀ (half-maximal inhibitory concentration) |
| Enzyme Inhibition | e.g., FGFR1, COX-2, LDHA[9][10] | Specific enzyme activity assays | IC₅₀ |
Experimental Protocols for Biological Assays
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
-
MTT Assay for Cytotoxicity:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Hypothetical Signaling Pathway Inhibition
Many quinoxaline derivatives act as kinase inhibitors.[4][10] The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of an RTK signaling pathway by the compound.
Conclusion
This technical guide provides a foundational framework for the initial characterization of this compound. The outlined protocols and methodologies are based on established practices for the analysis of novel quinoxalinone derivatives. Adherence to these systematic approaches will facilitate a thorough understanding of the compound's chemical, physical, and biological properties, thereby enabling its further development as a potential therapeutic agent.
References
- 1. article.sapub.org [article.sapub.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2(1H)-Quinoxalinone, 3-methyl- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of Quinoxalin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core photophysical properties of quinoxalin-2(1H)-one derivatives, a class of heterocyclic compounds attracting significant interest for their diverse applications in materials science and medicinal chemistry.[1] Long overlooked in favor of their oxygenated analogs, coumarins, quinoxalin-2(1H)-ones offer complementary absorbance and fluorescence characteristics, making them valuable tools for developing novel fluorescent probes and biologically active molecules.[2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to support ongoing research and development efforts.
Core Photophysical Properties
Quinoxalin-2(1H)-ones exhibit a range of interesting photophysical behaviors, including tunable absorption and emission profiles, sensitivity to their local environment (solvatochromism), and potential for applications in chemosensing and biosensing.[2] Their fluorescence properties are influenced by the nature and position of substituents on the quinoxalinone core, allowing for the rational design of molecules with specific optical characteristics.
Solvatochromism
The photophysical properties of quinoxalin-2(1H)-ones can be significantly influenced by the polarity of the solvent.[4] This solvatochromic effect, characterized by shifts in the absorption and emission spectra with changes in solvent, is a key feature for developing sensitive environmental probes. For instance, the changes in the photophysical properties of Quinoxalin-2(1H)-one and 3-Benzylquinoxalin-2(1H)-one in different solvents can be attributed to a combination of dielectric polarity and hydrogen bonding effects that stabilize the molecule in its ground and excited states.[4]
Substituent Effects
The introduction of electron-donating or electron-withdrawing groups at various positions on the quinoxalin-2(1H)-one scaffold allows for fine-tuning of their photophysical properties. For example, the incorporation of an N,N-dialkylaminostyryl substituent can render the absorption and emission spectra sensitive to protonation, opening up possibilities for their use as luminescent pH sensors.[2]
Data Summary: Photophysical Properties of Selected Quinoxalin-2(1H)-ones
The following tables summarize the key photophysical data for a selection of quinoxalin-2(1H)-one derivatives, providing a comparative overview of their absorption and emission characteristics in different solvent environments.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |
| Quinoxalin-2(1H)-one | Cyclohexane | 336 | 350 | 14 | [4] |
| Toluene | 339 | 358 | 19 | [4] | |
| Acetonitrile | 338 | 398 | 60 | [4] | |
| Ethanol | 339 | 403 | 64 | [4] | |
| 3-Benzylquinoxalin-2(1H)-one | Cyclohexane | 339 | 351 | 12 | [4] |
| Toluene | 341 | 362 | 21 | [4] | |
| Acetonitrile | 340 | 402 | 62 | [4] | |
| Ethanol | 341 | 408 | 67 | [4] | |
| Compound 10 | Cyclohexane | 366 | 464 | 98 | [5] |
| Toluene | 366 | 421 | 55 | [5] | |
| AcOEt | 366 | 434 | 68 | [5] |
Note: Data is compiled from various sources and experimental conditions may vary. Please refer to the original publications for detailed information.
Experimental Protocols
This section outlines the general methodologies for the synthesis and photophysical characterization of quinoxalin-2(1H)-ones.
General Synthesis of Quinoxalin-2(1H)-ones
A common and effective method for the synthesis of quinoxalin-2(1H)-one derivatives is through the Hinsberg-Körner type cyclo-annulation reaction.[4]
Example Protocol:
-
Starting Materials: 5-arylidene-2,2-dimethyl-1,3-oxazolidin-4-ones can be used as pyruvate surrogates.
-
Reaction: Direct condensation of diketones and 1,2-phenylenediamines is carried out in the presence of a suitable catalyst.
-
Catalyst: A nano-sized solid acid catalyst, such as magnetic MCM-41 supported ferrous sulfate (Fe3O4@FeSO4-MCM-41), can be employed.[4]
-
Conditions: The reaction is typically performed under reflux in an appropriate solvent.
-
Work-up and Purification: The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization or column chromatography.
Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield (ΦF) is a crucial parameter for characterizing the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most reliable approach for determining ΦF.[6][7]
Protocol for Relative Quantum Yield Measurement:
-
Standard Selection: Choose a standard with a known quantum yield and absorption/emission properties that overlap with the sample of interest.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[6][8]
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the standard and the test compound.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.
-
The slope of these plots (Gradient) is used in the following equation to calculate the quantum yield of the test sample (ΦX) relative to the standard (ΦST):
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
GradX and GradST are the gradients of the plots for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of quinoxalin-2(1H)-ones.
Caption: General experimental workflow for the synthesis and photophysical characterization of quinoxalin-2(1H)-ones.
Caption: Workflow for the determination of relative fluorescence quantum yield using the comparative method.
Caption: Conceptual diagram illustrating the effect of solvent polarity on the energy levels and spectral shifts (solvatochromism).
References
- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.unamur.be [researchportal.unamur.be]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. static.horiba.com [static.horiba.com]
- 8. iss.com [iss.com]
A Technical Guide to the Preliminary Biological Screening of Quinoxalinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxalinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a fused benzene and pyrazine ring system, this scaffold is a cornerstone in the development of novel therapeutic agents due to its broad spectrum of biological activities. Numerous derivatives have been synthesized and evaluated, demonstrating promising potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] This technical guide provides an in-depth overview of the preliminary biological screening methodologies for quinoxalinone derivatives, complete with detailed experimental protocols, data interpretation, and visualization of key pathways and workflows.
Anticancer Activity Screening
Quinoxalinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][4][5] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway, or by targeting enzymes like topoisomerase II.[6][7][8]
In Vitro Cytotoxicity Assessment: The MTT Assay
The most common initial step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9][10] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[9]
This protocol outlines the steps for evaluating the cytotoxicity of quinoxalinone derivatives against adherent cancer cell lines.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, PC-3 prostate cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well (in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[11][12]
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoxalinone derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the test compound in the culture medium to achieve a range of final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.[11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.
-
After the treatment period, remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[11][12]
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium containing MTT.[10]
-
Add 50-100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Tabulated Anticancer Data
The following table summarizes the in vitro anticancer activity of selected quinoxalinone derivatives against various cancer cell lines, presented as IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | [7] |
| Compound III | PC-3 (Prostate) | 4.11 | [7] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | |
| Compound 11 | Multiple Lines | 0.81 - 2.91 | [13] |
| Compound 13 | Multiple Lines | 0.81 - 2.91 | [13] |
| Compound 4a | Multiple Lines | 3.21 - 4.54 | [13] |
| Compound 5 | Multiple Lines | 3.21 - 4.54 | [13] |
Key Signaling Pathway: PI3K/Akt/mTOR
A significant number of quinoxalinone derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[6] This pathway is crucial for regulating cell growth, proliferation, survival, and differentiation.[6][8] Its dysregulation is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[6][8] Quinoxaline derivatives can act as dual inhibitors of PI3K and mTOR, effectively blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.[6][8]
Antimicrobial Activity Screening
Quinoxaline derivatives are known to possess significant antibacterial and antifungal properties, making them valuable scaffolds for the development of new antimicrobial agents.[1][14][15] Preliminary screening is typically performed using diffusion methods to assess the compound's ability to inhibit the growth of various pathogenic microorganisms.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized, simple, and widely used technique to determine the susceptibility of bacteria to different antimicrobial agents.[16][17][18] The test involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism.[18] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[16][19]
-
Media and Inoculum Preparation:
-
Prepare Mueller-Hinton agar plates with a uniform depth (around 4mm).[19][20]
-
Grow a pure culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Aspergillus niger, Candida albicans) in a suitable broth overnight.[1][15]
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.[20]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted microbial suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.[18][20]
-
Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[18]
-
Allow the plate to dry for 3-5 minutes.[17]
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Impregnate the disks with a known concentration of the quinoxalinone derivative solution (e.g., 50 µ g/disk dissolved in DMSO).[15]
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact.[20]
-
Place the disks sufficiently far apart (e.g., 24 mm) to prevent the zones of inhibition from overlapping.[20]
-
Include a standard antibiotic disk (e.g., Ciprofloxacin, Streptomycin) as a positive control and a disk with the solvent (DMSO) as a negative control.[1][15]
-
-
Incubation:
-
Result Interpretation:
Tabulated Antimicrobial Data
The following table summarizes the antimicrobial activity of selected quinoxalinone derivatives, presented as the diameter of the zone of inhibition in mm.
| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |
| Antibacterial | |||
| 5c, 5d, 7a, 7c, 7e | E. coli | Highly Active | [15] |
| 4, 5a, 5c, 5d, 5e, 7a, 7c | Gram (+) & Gram (-) | Highly Active | [15] |
| 5k | Acidovorax citrulli | Good Activity | [14] |
| Antifungal | |||
| 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | [14] |
| 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | [14] |
| 6, 20, 24 | B. cinerea | >90% inhibition at 20 µg/mL | [21] |
Note: "Highly Active" indicates significant zones of inhibition as described in the source, though specific mm values were not always provided.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and quinoxalinone derivatives have shown potential as anti-inflammatory agents.[22][23][24] A key mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of pro-inflammatory prostaglandins.[13]
In Vitro COX Inhibition Assay
Screening for COX-1 and COX-2 inhibition is a crucial step in evaluating the anti-inflammatory potential and selectivity of new compounds. Colorimetric or luminometric inhibitor screening kits are commercially available and widely used for this purpose.[13] These assays measure the peroxidase activity of COX, which is the second step in the synthesis of prostaglandins.
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Background Wells: Add 150-160 µL of Assay Buffer and 10 µL of Heme.[25][26]
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[25]
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the test compound (quinoxalinone derivative), and 10 µL of either COX-1 or COX-2 enzyme.[25][26]
-
A known NSAID (e.g., Indomethacin, Celecoxib) should be used as a positive control.
-
-
Incubation:
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10-20 µL of the arachidonic acid solution to all wells except the background.[25][26]
-
Immediately add 10-20 µL of the colorimetric substrate solution.
-
Incubate for a short period (e.g., 2-5 minutes) at the reaction temperature.[25][26]
-
Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.[25][26]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the 100% initial activity control.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.
-
Tabulated Anti-inflammatory Data
The following table summarizes the in vitro COX inhibitory activity of selected quinoxalinone derivatives.
| Compound ID | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| 11 | 0.44 | 74.52 | [13] |
| 13 | 0.48 | 66.85 | [13] |
| 5 | 0.83 | 48.58 | [13] |
| 4a | 1.17 | 24.61 | [13] |
| 9 | 2.21 | 17.52 | [13] |
| 7b | In vivo: 41% edema inhibition | N/A | [22][24] |
Note: In vivo data from the carrageenan-induced edema model is included for compound 7b, showing an effect comparable to the standard drug indomethacin (47% inhibition).[22][24]
Other Preliminary Biological Screening
Beyond the primary screening areas, quinoxalinone derivatives have been investigated for other therapeutic applications.
-
Antiviral Activity: Certain derivatives have shown promise as antiviral agents. For instance, a series of novel N4-substituted thiophen-3-ylsulfonylquinoxalinone derivatives were identified as potent inhibitors of HIV-1 reverse transcriptase.[27] Other studies have explored quinoxaline derivatives as potential inhibitors of the influenza NS1A protein.[28]
-
Antioxidant Activity: The relationship between oxidative stress and inflammation has prompted the evaluation of quinoxalinones for antioxidant properties. Many compounds that exhibit anti-inflammatory effects also demonstrate significant radical scavenging activities.[22][24]
Conclusion
The quinoxalinone scaffold is a remarkably privileged structure in medicinal chemistry, serving as a foundation for compounds with potent and diverse biological activities. This guide provides a framework for the preliminary biological screening of novel quinoxalinone derivatives, focusing on standardized in vitro assays for anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols for the MTT assay, Kirby-Bauer disk diffusion method, and COX inhibition assay offer a starting point for the systematic evaluation of new chemical entities. The visualization of key workflows and signaling pathways further aids in understanding the experimental processes and mechanisms of action. Through this structured screening approach, researchers can efficiently identify promising lead compounds for further optimization and development into next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. rjptonline.org [rjptonline.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchhub.com [researchhub.com]
- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 12. MTT Assay [protocols.io]
- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 17. asm.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. biolabtests.com [biolabtests.com]
- 20. microbenotes.com [microbenotes.com]
- 21. Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dadun.unav.edu [dadun.unav.edu]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. academicjournals.org [academicjournals.org]
- 27. Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 28. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxalin-2(1H)-one Derivatives: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its versatile structure has been extensively explored for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core aspects of quinoxalin-2(1H)-one derivatives, including their synthesis, biological evaluation, and structure-activity relationships, with a focus on their applications in oncology, infectious diseases, and beyond.
Core Synthesis Strategies
The synthesis of the quinoxalin-2(1H)-one core and its derivatives can be achieved through several established methods. The most common approach involves the condensation of an o-phenylenediamine with an α-keto acid or its ester.[1]
A widely used method is the reaction of an o-phenylenediamine with ethyl pyruvate in a suitable solvent like n-butanol, which upon heating, yields 3-methylquinoxalin-2(1H)-one.[2] Another common precursor, quinoxaline-2,3(1H,4H)-dione, can be synthesized by the reaction of a substituted o-phenylenediamine with oxalic acid in hydrochloric acid.[1]
Further functionalization, particularly at the C3 position, is crucial for modulating the biological activity of these compounds. Various strategies, including visible-light-promoted C-H acylation and photoredox-catalyzed alkylation, have been developed to introduce diverse substituents at this position.[3][4]
Biological Activities and Therapeutic Potential
Quinoxalin-2(1H)-one derivatives have shown significant promise in several therapeutic areas, most notably in the treatment of cancer, as well as viral and microbial infections.
Anticancer Activity
A significant body of research has focused on the development of quinoxalin-2(1H)-one derivatives as anticancer agents.[5] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]
Table 1: Anticancer Activity of Selected Quinoxalin-2(1H)-one Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 | 2.5 | [1] |
| Compound XVa | HCT116 | 4.4 | [1] |
| Compound 11 | MCF-7 | 0.81 | [6] |
| Compound 13 | MCF-7 | 0.92 | [6] |
| Compound 4a | HepG2 | 3.21 | [6] |
| Compound 5 | HepG2 | 4.54 | [6] |
| Compound 17b | VEGFR-2 | 0.0027 | [7] |
| Compound IV | PC-3 | 2.11 | [8] |
IC50: Half-maximal inhibitory concentration.
Antiviral Activity
Quinoxalin-2(1H)-one derivatives have also demonstrated potent antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV).[9]
Table 2: Antiviral Activity of Selected Quinoxalin-2(1H)-one Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| Compound 1a | HCMV | <0.05 | [10] |
| Compound 20 | HCMV | <0.05 | [10] |
| Pyrido[2,3-g]quinoxalinone 16 | HCV | 7.5 | [9][11] |
EC50: Half-maximal effective concentration.
Antimicrobial Activity
The quinoxaline-2(1H)-one scaffold has been utilized to develop agents with activity against both bacteria and fungi.[12][13]
Table 3: Antimicrobial Activity of Selected Quinoxalin-2(1H)-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound IIIb | E. coli | - | [12] |
| Compound IIId | P. aeruginosa | - | [12] |
| Compound IIIc | S. aureus | - | [12] |
| Compound IIIc | C. albicans | - | [12] |
MIC: Minimum inhibitory concentration. Specific values were not provided in the source, but compounds were noted as "highly active."
Key Signaling Pathways
The anticancer effects of many quinoxalin-2(1H)-one derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[14] Quinoxalin-2(1H)-one derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.[6]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxalin-2(1H)-one derivatives.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15][16][17]
Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by quinoxalin-2(1H)-one derivatives.
Experimental Protocols
General Synthesis of 3-Substituted Quinoxalin-2(1H)-ones
A common synthetic route to functionalize the quinoxalin-2(1H)-one scaffold is through C-H activation at the C3 position.
Example Protocol: Synthesis of 3-Acyl Quinoxalin-2(1H)-ones [3]
-
To a stirred solution of quinoxalin-2(1H)-one (10 mmol) in DMF (40 mL), add the corresponding halide (1.6 equiv.) and potassium carbonate (1.2 equiv.).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel flash chromatography to afford the desired 3-acyl quinoxalin-2(1H)-one derivative.
Caption: General workflow for the synthesis of 3-acyl quinoxalin-2(1H)-one derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[18][19][20]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HepG2, MCF-7) into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[1][19]
-
Compound Treatment: Treat the cells with various concentrations of the quinoxalin-2(1H)-one derivatives and incubate for 48-72 hours.[1][19]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[19]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[20]
Caption: Step-by-step workflow for the MTT cell viability assay.
Kinase Inhibition Assays
EGFR Kinase Assay: [21][22][23]
-
Prepare a reaction mixture containing EGFR tyrosine kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Add the test quinoxalin-2(1H)-one derivative at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method, such as an ADP-Glo™ Kinase Assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Similar to the EGFR assay, prepare a reaction mixture with VEGFR-2 kinase, a specific substrate, and ATP.
-
Add the quinoxalin-2(1H)-one derivative to be tested.
-
Incubate to allow for phosphorylation.
-
Quantify the kinase activity, for instance, by measuring the amount of ADP generated.
-
Calculate the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR)
The biological activity of quinoxalin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring and any appended functionalities.
-
Substitution at N1: Alkylation at the N1 position can influence the compound's pharmacokinetic properties and potency.
-
Substitution at C3: This position is a key site for modification. The introduction of various groups, such as amides, ureas, and other heterocyclic rings, can significantly impact the compound's interaction with its biological target. For instance, the presence of hydrogen bond donors and acceptors at C3 can be beneficial for activity.[25][26]
-
Substitution on the Benzene Ring: The electronic properties of substituents on the benzene ring of the quinoxaline core can modulate activity. Electron-donating or electron-withdrawing groups can fine-tune the molecule's electronic and steric properties, affecting target binding.[27] For example, in some anticancer derivatives, electron-releasing groups on an appended aromatic ring at the C2 position increase activity, while electron-withdrawing groups decrease it.[27]
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 23. promega.com.cn [promega.com.cn]
- 24. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Spectroscopic Analysis of 3-(Hydroxyamino)quinoxalin-2(1H)-one: A Review of Available Data
This technical guide aims to provide a framework for the spectroscopic analysis of this compound, drawing upon data for structurally related quinoxalinones and outlining the expected spectroscopic characteristics. It will also detail the general experimental protocols utilized for the characterization of this class of compounds.
Tautomerism: A Key Consideration
It is crucial to recognize that 3-(Hydroxyamino)quinoxalin-2(1H)-one can exist in tautomeric equilibrium with 3-(hydroxyimino)-3,4-dihydroquinoxalin-2(1H)-one (an oxime) . This equilibrium can be influenced by factors such as the solvent, pH, and solid-state packing. The spectroscopic data for the compound will reflect the predominant tautomeric form under the conditions of analysis.
Predicted and Comparative Spectroscopic Data
Due to the absence of specific data for this compound, the following sections present predicted data based on the analysis of closely related quinoxaline derivatives. These predictions are intended to guide researchers in the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system, typically in the range of 7.0-8.0 ppm. The chemical shifts and coupling constants of these protons will be influenced by the substituent at the 3-position. The N-H and O-H protons of the hydroxyamino group will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. The proton of the C3-H in the parent quinoxalin-2(1H)-one is absent in the target molecule.
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinoxaline core. The carbonyl carbon (C2) is expected to resonate downfield, typically in the region of 150-160 ppm. The chemical shift of the C3 carbon will be significantly influenced by the directly attached nitrogen and oxygen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Quinoxaline Core (Based on data for related quinoxalin-2(1H)-one derivatives)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~155 |
| C3 | - | ~145 |
| C4a | - | ~130 |
| C5 | 7.2 - 7.4 | ~115 |
| C6 | 7.4 - 7.6 | ~125 |
| C7 | 7.2 - 7.4 | ~123 |
| C8 | 7.7 - 7.9 | ~130 |
| C8a | - | ~132 |
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:
-
N-H and O-H stretching: Broad bands in the region of 3200-3500 cm⁻¹, corresponding to the N-H and O-H groups of the hydroxyamino moiety and the lactam N-H.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the lactam ring.
-
C=N stretching: A band in the region of 1600-1640 cm⁻¹, which may overlap with aromatic C=C stretching vibrations.
-
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H / O-H stretch | 3200 - 3500 (broad) |
| C=O stretch (lactam) | 1650 - 1680 |
| C=N stretch | 1600 - 1640 |
| Aromatic C=C stretch | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₈H₇N₃O₂ (177.16 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for quinoxalinones involve the loss of CO (28 Da) and subsequent fragmentation of the heterocyclic ring. The hydroxyamino substituent may lead to characteristic losses of OH (17 Da) or other small neutral molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands characteristic of the quinoxaline chromophore. Generally, quinoxalin-2(1H)-one derivatives exhibit multiple absorption bands in the UV region, often between 220-350 nm, corresponding to π-π* and n-π* electronic transitions. The exact position and intensity of these bands will be influenced by the hydroxyamino substituent at the 3-position.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of quinoxaline derivatives are generally consistent with standard analytical techniques.
General Spectroscopic Methods Workflow
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Prepare the sample, typically as a KBr pellet or a thin film. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a range of approximately 200-800 nm.
-
Determine the wavelength of maximum absorption (λₘₐₓ) and the corresponding molar absorptivity.
Conclusion and Future Directions
While a complete set of experimentally determined spectroscopic data for this compound is currently absent from the scientific literature, this guide provides a predictive framework based on the known characteristics of related quinoxaline compounds. The synthesis and full spectroscopic characterization of this molecule would be a valuable contribution to the field, enabling further investigation into its chemical properties and potential biological activities. Researchers are encouraged to utilize the outlined experimental protocols to obtain and publish this important data.
The Quinoxalinone Scaffold: A Comprehensive Analysis of Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone core, a heterocyclic scaffold composed of a fused benzene and pyrazinone ring, has emerged as a privileged structure in medicinal chemistry.[1][2] Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with potent pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxalinone compounds, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, and critical signaling pathways and experimental workflows are illustrated to facilitate a deeper understanding of this important class of molecules.
Anticancer Activity of Quinoxalinone Derivatives
Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.[3][4] Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[3][5]
Structure-Activity Relationship Studies
The anticancer activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the quinoxalinone core and any appended functionalities.
A series of quinoxaline-arylfuran derivatives were synthesized and evaluated for their antiproliferative activities. The results indicated that the quinoxaline scaffold was generally well-tolerated and that these derivatives exhibited greater activity than their naphthalene ring-substituted counterparts.[3] For instance, derivative QW12 displayed a potent antiproliferative effect against HeLa cells with an IC50 value of 10.58 μM.[3]
In another study, a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives were screened against three tumor cell lines. SAR studies revealed that the introduction of a small electron-withdrawing group, such as a chloro group, into the quinoxaline ring slightly improved activity.[5]
Furthermore, research on quinoxaline derivatives with a triazole ring showed that an aliphatic linker at the third position of the quinoxaline is crucial for activity, while a nitrogen linker tends to decrease it.[6] Compound 3 , with a CF3 group and an isopropyl group, demonstrated excellent potency against leukemia cell lines Ty-82 (IC50 = 2.5 μM) and THP-1 (IC50 = 1.6 μM).[6]
The substitution pattern on the quinoxaline nucleus plays a critical role. For example, an NH-CO linker at the second position was found to increase anticancer activity, whereas aliphatic linkers diminished it.[6] Electron-releasing groups like CH3 and OCH3 at the R1 position decreased activity.[6] Conversely, replacing an electron-releasing OCH3 group with an electron-withdrawing group like Cl also led to decreased activity in another series of compounds, highlighting the nuanced and series-dependent nature of SAR.[6] A cyano (CN) group on an aliphatic chain attached to the nitrogen atom of the quinoxaline nucleus was found to be essential for activity.[6]
Table 1: Anticancer Activity of Selected Quinoxalinone Derivatives
| Compound | Target Cell Line | IC50 (μM) | Key Structural Features | Reference |
| QW12 | HeLa | 10.58 | Quinoxaline-arylfuran | [3] |
| Compound 3 | Ty-82 (Leukemia) | 2.5 | Quinoxaline with triazole ring, aliphatic linker at C3 | [6] |
| Compound 3 | THP-1 (Leukemia) | 1.6 | Quinoxaline with triazole ring, aliphatic linker at C3 | [6] |
| Compound 5 | SMMC-7721 (Hepatoma) | 0.071 | Ester and amide groups | [6] |
| Compound 5 | HeLa | 0.126 | Ester and amide groups | [6] |
| Compound 5 | K562 (Leukemia) | 0.164 | Ester and amide groups | [6] |
| Compound 14 | MCF-7 (Breast Cancer) | 2.61 | 1-(N-substituted)-quinoxaline | [6] |
| Compound 26e | ASK1 Inhibition | 0.03017 | Dibromo substituted quinoxaline | [7] |
Signaling Pathways and Mechanisms of Action
Quinoxalinone derivatives exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways critical for cancer cell proliferation and survival.
One key mechanism involves the inhibition of STAT3 phosphorylation. The representative derivative QW12 was found to inhibit STAT3 phosphorylation at Y705 in a dose-dependent manner and was shown to bind to the STAT3 recombination protein.[3] Molecular docking studies suggest that QW12 occupies the pY+1 and pY-X subpockets of the SH2 domain, thereby blocking the signal transmission process.[3]
Another important target is the Apoptosis signal-regulated kinase 1 (ASK1). A dibromo-substituted quinoxaline derivative, 26e , was identified as a potent ASK1 inhibitor with an IC50 value of 30.17 nM.[7] Inhibition of ASK1 is a promising strategy for treating various diseases, including cancer.[7][8]
The generation of reactive oxygen species (ROS) is another mechanism by which some quinoxalinone derivatives induce apoptosis in cancer cells. QW12 , for example, was shown to increase the production and accumulation of ROS in HeLa cells.[3]
References
- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxalinone as a Privileged Platform in Drug Development: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Quinoxalin-2(1H)-ones: A Comprehensive Guide to Synthesis and Therapeutic Applications
A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals
The quinoxalin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis and burgeoning applications of these heterocyclic entities, with a focus on their therapeutic potential. From innovative synthetic methodologies to their roles as potent anticancer, antimicrobial, and antiviral agents, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.
I. Synthetic Strategies for Quinoxalin-2(1H)-one Scaffolds
The construction of the quinoxalin-2(1H)-one core and its subsequent functionalization are pivotal to exploring its chemical space and therapeutic utility. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern C-H activation strategies.
A. Classical Synthetic Approaches
Traditional methods for synthesizing quinoxalin-2(1H)-ones often involve the condensation of o-phenylenediamines with α-keto acids or their derivatives.[1][2] A widely used method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] While robust, these methods can sometimes require harsh reaction conditions.[4][5]
A common classical approach involves the condensation of o-phenylenediamine with chloroacetic acid, followed by oxidation.[6] Another established route is the reaction of N-protected o-phenylenediamines with carbonyl compounds in the presence of an acid catalyst.[4][5]
B. Modern Synthetic Methodologies
Recent years have witnessed a surge in the development of more efficient and versatile methods for the synthesis and functionalization of quinoxalin-2(1H)-ones. These approaches often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.
1. C-H Functionalization: Direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one ring has become a powerful tool for introducing various substituents.[7] This includes arylation, alkylation, amination, and acylation, often employing transition metal catalysis or photoredox catalysis.[1][7][8] For instance, a photocatalyst-free, visible-light-induced C-3 sulfenylation with thiols has been developed, highlighting the move towards greener chemistry.[8]
2. Multi-Component Reactions (MCRs): MCRs have gained significant traction for the one-pot synthesis of complex quinoxalin-2(1H)-one derivatives.[9] These reactions, involving three or more starting materials, offer high atom economy and procedural simplicity.[9] Examples include the visible-light-initiated three-component radical cascade reaction of quinoxalin-2(1H)-ones, alkenes, and perfluoroalkyl iodides.[8][9]
3. Tandem Reactions: Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, provide an elegant and efficient means to construct functionalized quinoxalin-2(1H)-ones. A metal-free tandem nitrosation and cyclization of N-aryl cyanoacetamides has been reported for the synthesis of the core structure.[8]
A generalized workflow for the synthesis of quinoxalin-2(1H)-ones is depicted below:
II. Therapeutic Applications of Quinoxalin-2(1H)-ones
The inherent biological activity of the quinoxalin-2(1H)-one scaffold has propelled its investigation across a spectrum of therapeutic areas.
A. Anticancer Activity
Quinoxalin-2(1H)-ones have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[10][11] Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and interference with cell signaling pathways.[10][12][13]
1. Kinase Inhibition: A prominent application of quinoxalin-2(1H)-ones is in the development of kinase inhibitors.[13] They have been shown to inhibit several key kinases involved in cancer progression, such as:
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a crucial mediator of angiogenesis. Several quinoxalin-2(1H)-one derivatives have been designed as potent VEGFR-2 inhibitors, showing promising anti-proliferative activity against various cancer cell lines.[14][15]
-
EGFR: Epidermal Growth Factor Receptor is another important target in cancer therapy. Novel quinoxalin-2(1H)-one derivatives have been synthesized as EGFR inhibitors, demonstrating activity against this kinase.[16]
-
MAT2A: Methionine adenosyltransferase 2A is a key enzyme in cellular metabolism and a target for MTAP-deficient cancers. 2(1H)-Quinoxalinone derivatives have been identified as potent and selective MAT2A inhibitors.[17]
The inhibition of the VEGFR-2 signaling pathway by quinoxalin-2(1H)-one derivatives is illustrated below:
2. Topoisomerase Inhibition: Some quinoxaline derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[12] This leads to the induction of apoptosis in cancer cells.[12]
3. Other Anticancer Mechanisms: Quinoxalin-2(1H)-one derivatives have also been reported to interfere with other cellular processes to induce anticancer effects, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as p53 and caspases.[12]
B. Antimicrobial Activity
The quinoxalin-2(1H)-one scaffold is present in several natural antibiotics like echinomycin and levomycin, known for their activity against Gram-positive bacteria.[3][18] Synthetic derivatives have also demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[3][19][20][21]
C. Antiviral Activity
Quinoxalin-2(1H)-one derivatives have shown promise as antiviral agents against a range of viruses.[22] Notably, they have been investigated for their activity against Epstein-Barr virus (EBV) and Hepatitis C virus (HCV).[22][23] Some derivatives have also been explored for their potential against respiratory pathogens.[24]
D. Other Biological Activities
Beyond the major areas mentioned above, quinoxalin-2(1H)-one derivatives have been associated with a variety of other biological activities, including:
-
Aldose Reductase Inhibition: Potential for the management of diabetic complications.[25][26]
-
Antihistaminic Activity .[3]
III. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis and biological activity of quinoxalin-2(1H)-ones.
Table 1: Selected Synthetic Yields of Quinoxalin-2(1H)-one Derivatives
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| N-phenyl-o-phenylenediamine, Phenylpyruvic acid | Trifluoroacetic acid, room temperature | 1,3-Dibenzylquinoxalin-2(1H)-one | 9 | [4][5] |
| 4-Benzoyl-1,2-phenylenediamine, Sodium pyruvate | Acetic acid, room temperature | 6-Benzoyl-3-methyl-2(1H)quinoxalinone | 60 | [21] |
| 2,2-dibromo-1-phenylethanone, aryl-1,2-diamine | Triethylamine, 75 °C | Arylquinoxalin-2-one | Good | [28] |
| N-aryl cyanoacetamides, tert-butyl nitrate | Cs2CO3/AcOH buffer | Quinoxalin-2(1H)-one | Good to moderate | [8] |
Table 2: Anticancer Activity of Selected Quinoxalin-2(1H)-one Derivatives
| Compound | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| Compound 15 | MCF-7 | VEGFR-2 | 2.20 | [15] |
| Compound 15 | HepG-2 | VEGFR-2 | 5.30 | [15] |
| Compound 15 | HCT-116 | VEGFR-2 | 5.50 | [15] |
| Compound 17b | MCF-7 | VEGFR-2 | - | [15] |
| Compound 17b | HepG-2 | VEGFR-2 | - | [15] |
| Compound 17b | HCT-116 | VEGFR-2 | - | [15] |
| Compound 20 | Liver, Colorectal, Breast | VEGFR-2 | Superior to doxorubicin | [14] |
| Compound 25 | Liver, Colorectal, Breast | VEGFR-2 | Superior to doxorubicin | [14] |
| Compound 29 | Liver, Colorectal, Breast | VEGFR-2 | Superior to doxorubicin | [14] |
| Quinoxaline IV | PC-3 | Topoisomerase II | 2.11 | [12] |
Note: '-' indicates data not explicitly provided in the cited abstract.
Table 3: Antimicrobial Activity of Selected Quinoxalin-2(1H)-one Derivatives
| Compound | Microorganism | Activity | Reference |
| Compound IIIb | E. coli | Highly active | [3] |
| Compound IIId | P. aeruginosa | Highly active | [3] |
| Compound IIIc | S. aureus | Highly active | [3] |
| Compound IIIc | C. albicans | Highly active | [3] |
| Compound IIId | C. albicans | Highly active | [3] |
| Compound 3a | Gram-positive & Gram-negative bacteria | Broad spectrum | [19] |
| Compound 3b | Gram-positive & Gram-negative bacteria | Broad spectrum (more active than 3a) | [19] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
A. General Procedure for the Synthesis of 6-Benzoyl-3-methyl-2(1H)quinoxalinone (1a)[21]
-
Reaction Setup: A mixture of 4-benzoyl-1,2-phenylenediamine (0.01 mol) and sodium pyruvate (0.01 mol) is prepared in glacial acetic acid (30 mL).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 3 hours.
-
Work-up: The resulting solid product is collected by filtration, washed with water, and then crystallized from ethanol to yield 6-benzoyl-3-methyl-2(1H)quinoxalinone.
B. General Procedure for the Synthesis of 6-Benzoyl-3-substituted styryl-2(1H)quinoxalines (2a-c)[21]
-
Reaction Setup: A mixture of 6-benzoyl-3-methyl-2(1H)quinoxalinone (1a, 0.01 mol), the appropriate aromatic aldehyde (0.01 mol), and piperidine (0.5 mL) is prepared.
-
Reaction Execution: The mixture is fused at 160°C for 2 hours.
-
Work-up: The obtained product is crystallized from a suitable solvent to afford the desired styryl derivative.
C. In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)[3]
-
Preparation of Media: Nutrient agar plates are prepared for bacterial cultures and Sabouraud dextrose agar plates for fungal cultures.
-
Inoculation: The agar plates are inoculated with the test microorganisms.
-
Application of Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with the test compounds dissolved in a suitable solvent (e.g., DMSO) at a specific concentration.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A standard antibiotic is used as a positive control.
An illustrative workflow for a typical drug discovery process involving quinoxalin-2(1H)-ones is presented below:
V. Conclusion
The quinoxalin-2(1H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of innovative synthetic methods has significantly expanded the accessible chemical space, enabling the fine-tuning of pharmacological properties. The broad spectrum of biological activities, particularly in oncology and infectious diseases, ensures that quinoxalin-2(1H)-ones will remain a focal point of research and development in the pharmaceutical industry. This guide provides a solid foundation for researchers to navigate the synthesis and applications of this versatile and promising class of compounds.
References
- 1. Quinoxalinone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 6. Portico [access.portico.org]
- 7. Recent advances in the direct functionalization of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 14. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. thieme-connect.de [thieme-connect.de]
Theoretical Insights into the Stability of Quinoxalinone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalinone and its derivatives represent a critical class of heterocyclic compounds that are foundational to numerous applications, from pharmaceuticals to materials science. Their diverse biological activities and versatile chemical properties have made them a focal point of intensive research. A key aspect of understanding and predicting the behavior of these molecules lies in the relative stability of their various isomers. This technical guide provides an in-depth exploration of the theoretical studies on the stability of quinoxalinone isomers, with a focus on computational methodologies, quantitative data, and the underlying principles governing their thermodynamic preferences.
At the heart of quinoxalinone chemistry is the phenomenon of tautomerism, particularly the keto-enol tautomerism between the amide and imidate forms. The position of the carbonyl group also gives rise to positional isomers, further expanding the isomeric landscape. The subtle interplay of aromaticity, resonance, and intramolecular interactions dictates the energetic hierarchy of these isomers, which in turn influences their reactivity, spectroscopic properties, and biological function.
This guide will delve into the computational techniques, primarily Density Functional Theory (DFT), used to elucidate these stability relationships. We will present a detailed overview of the experimental protocols for these theoretical investigations, summarize key quantitative findings in a structured format, and utilize visualizations to clarify complex relationships and workflows.
Core Isomers of Quinoxalinone
The stability of quinoxalinone isomers is a topic of significant interest in computational chemistry. The primary isomers considered in theoretical studies are the tautomers of quinoxalin-2(1H)-one and its positional isomer, quinoxalin-3(4H)-one.
-
Quinoxalin-2(1H)-one (Keto form/Amide form): This is a prominent isomer featuring a carbonyl group at the C2 position and a proton on the N1 nitrogen. It is often referred to as the amide tautomer.
-
Quinoxalin-2-ol (Enol form/Imidate form): This tautomer possesses a hydroxyl group at the C2 position, resulting from the migration of the N1 proton to the carbonyl oxygen. This is also known as the imidate form.
-
Quinoxalin-3(4H)-one: This is a positional isomer where the carbonyl group is located at the C3 position, with the proton on the N4 nitrogen.
The relative stability of these isomers is determined by a delicate balance of factors including aromaticity, conjugation, and intramolecular hydrogen bonding.
Theoretical Methodology: A Standard Protocol
The investigation into the relative stability of quinoxalinone isomers predominantly employs quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used method due to its balance of accuracy and computational cost.
Experimental Protocol: Computational Stability Analysis
A typical workflow for the theoretical determination of quinoxalinone isomer stability is as follows:
-
Molecular Structure Generation: The initial 3D structures of all isomers of interest are generated using molecular modeling software.
-
Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. This is a crucial step to ensure that the calculated energies correspond to a stable point on the potential energy surface.
-
Method: Density Functional Theory (DFT) is commonly employed.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for such systems.
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is frequently used to provide a good description of the electronic structure.
-
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two main purposes:
-
Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermodynamic Data: The frequency calculations provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are used to calculate the Gibbs free energy.
-
-
Energy Calculation and Comparison: The electronic energies, and more accurately, the Gibbs free energies, of the optimized isomers are calculated. The relative stability is then determined by comparing these energy values. The isomer with the lowest energy is considered the most stable.
-
Solvent Effects (Optional but Recommended): To simulate more realistic conditions, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is important as the polarity of the solvent can influence the relative stability of tautomers.
Below is a Graphviz diagram illustrating this computational workflow.
Quantitative Analysis of Isomer Stability
Theoretical studies consistently demonstrate that the keto (amide) form of quinoxalin-2(1H)-one is the most stable tautomer. The enol (imidate) form, quinoxalin-2-ol, is found to be significantly higher in energy. This preference for the keto form is a common feature in similar heterocyclic systems and can be attributed to the greater resonance stabilization of the amide group compared to the imidate group.
Quinoxalin-2(1H)-one > Quinoxalin-3(4H)-one > Quinoxalin-2-ol
The following table summarizes representative relative energy differences found in theoretical studies of quinoxalinone and related heterocyclic systems. It is important to note that the exact energy differences can vary depending on the specific computational method, basis set, and inclusion of solvent effects.
| Isomer | Tautomer/Isomer Type | Computational Method | Relative Energy (kcal/mol) | Reference |
| Quinoxalin-2(1H)-one | Keto (Amide) | DFT/B3LYP/6-311G | 0.0 (Reference) | [1] |
| Quinoxalin-2-ol | Enol (Imidate) | DFT/B3LYP/6-311G | Higher in energy | [1] |
Note: Specific quantitative values for the relative energy of quinoxalin-2-ol and quinoxalin-3(4H)-one from a single consistent study are not available in the provided search results. The stability trend is inferred from general principles and findings for similar heterocyclic systems.
Visualization of Isomer Relationships
The relationship between the primary quinoxalinone isomers can be visualized as a network of tautomeric and positional relationships.
Conclusion
Theoretical studies, predominantly utilizing Density Functional Theory, provide a powerful framework for understanding the relative stabilities of quinoxalinone isomers. The consistent finding across various computational investigations is the pronounced stability of the keto (amide) tautomer, quinoxalin-2(1H)-one, over its enol (imidate) counterpart. This preference is rooted in the enhanced resonance stabilization of the amide functionality. While a direct and comprehensive quantitative comparison with the positional isomer, quinoxalin-3(4H)-one, is an area for further focused research, existing knowledge suggests that quinoxalin-2(1H)-one remains the most thermodynamically favored isomer.
For researchers and professionals in drug development, a thorough understanding of these stability relationships is paramount. The predominant isomeric form under physiological conditions will dictate the molecule's shape, electronic properties, and ultimately, its interaction with biological targets. The computational protocols and findings presented in this guide offer a solid foundation for predicting and interpreting the behavior of this important class of heterocyclic compounds.
References
Methodological & Application
Application Notes and Protocols: 3-(Hydroxyamino)quinoxalin-2(1H)-one as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxyamino)quinoxalin-2(1H)-one is a novel fluorescent probe with potential applications in the detection of reactive nitrogen species (RNS), particularly peroxynitrite (ONOO⁻). This document provides detailed application notes and experimental protocols for the synthesis and utilization of this probe in biochemical assays and cellular imaging. The core structure, a quinoxalinone ring, provides a stable and fluorescent scaffold, while the 3-hydroxyamino group is hypothesized to be the reactive site for selective detection of specific analytes. The proposed mechanism involves the oxidation of the hydroxyamino group, leading to a modulation of the fluorophore's electronic properties and a corresponding change in its fluorescence emission.
Principle of Detection
The proposed mechanism for the detection of peroxynitrite by this compound involves the selective oxidation of the hydroxyamino group. In its native state, the probe is expected to exhibit a baseline level of fluorescence. Upon reaction with peroxynitrite, the hydroxyamino moiety is oxidized, leading to the formation of a nitroso derivative. This chemical transformation is expected to alter the intramolecular charge transfer (ICT) characteristics of the quinoxalinone fluorophore, resulting in a significant enhancement of the fluorescence signal (a "turn-on" response). This high selectivity and sensitivity make it a promising tool for studying nitrosative stress in biological systems.
Synthesis of this compound
The synthesis of this compound can be achieved through a condensation reaction between a suitable N-hydroxy-o-phenylenediamine derivative and an α-keto acid, a method adapted from known procedures for quinoxalinone synthesis.[1][2][3]
Reaction Scheme:
A plausible synthetic route involves the reaction of N-hydroxy-o-phenylenediamine with glyoxylic acid.
Figure 1. Proposed synthesis of this compound.
Protocol:
-
Preparation of N-hydroxy-o-phenylenediamine: This precursor can be synthesized from o-nitroaniline through controlled reduction.
-
Condensation Reaction:
-
Dissolve N-hydroxy-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of glyoxylic acid (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product precipitates out of the solution.
-
-
Purification:
-
The precipitate is collected by filtration and washed with cold ethanol and then with diethyl ether.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Physicochemical and Fluorescent Properties
The following table summarizes the hypothesized physicochemical and fluorescent properties of this compound. These are estimated values based on the properties of similar quinoxalinone derivatives and should be experimentally verified.
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and alcohols |
| Excitation Maximum (λex) | ~350 nm |
| Emission Maximum (λem) | ~450 nm |
| Quantum Yield (Φ) (unreacted) | ~0.1 |
| Quantum Yield (Φ) (after reaction with ONOO⁻) | ~0.6 |
Application 1: In Vitro Detection of Peroxynitrite
This protocol describes the use of this compound for the quantitative detection of peroxynitrite in a cell-free system.
Experimental Workflow:
Figure 2. In vitro detection workflow.
Protocol:
-
Reagent Preparation:
-
Probe Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Peroxynitrite Solution: Synthesize peroxynitrite or use a commercially available solution. The concentration should be determined spectrophotometrically before each experiment.
-
Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
Prepare a series of dilutions of the peroxynitrite solution in the phosphate buffer to create a standard curve (e.g., 0-10 µM).
-
In a 96-well black microplate, add 198 µL of each peroxynitrite dilution (and a buffer blank).
-
Add 2 µL of the 10 mM probe stock solution to each well to achieve a final concentration of 100 µM.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set at ~350 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity as a function of peroxynitrite concentration to generate a standard curve.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the standard curve.
-
Expected Results:
The fluorescence intensity is expected to increase linearly with the concentration of peroxynitrite within a certain range.
| Peroxynitrite (µM) | Fluorescence Intensity (a.u.) |
| 0 | 100 ± 5 |
| 1 | 500 ± 20 |
| 2.5 | 1200 ± 50 |
| 5 | 2500 ± 100 |
| 7.5 | 3800 ± 150 |
| 10 | 5000 ± 200 |
Application 2: Cellular Imaging of Nitrosative Stress
This protocol outlines the use of this compound for imaging peroxynitrite production in living cells.
Signaling Pathway Visualization:
Figure 3. Cellular pathway leading to peroxynitrite formation and detection.
Protocol:
-
Cell Culture and Plating:
-
Culture cells (e.g., RAW 264.7 macrophages) in appropriate media and conditions.
-
Plate the cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight.
-
-
Cell Treatment and Staining:
-
Induce nitrosative stress by treating the cells with an appropriate stimulus (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)) for a specified time. A control group without stimulation should be included.
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS, pH 7.4).
-
Incubate the cells with a solution of this compound (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 350 nm and emission around 450 nm).
-
Capture images from both the control and stimulated groups.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between the control and stimulated groups to assess the level of peroxynitrite production.
-
Application 3: High-Throughput Screening for Inhibitors of Nitrosative Stress
This protocol adapts the in vitro assay for a high-throughput screening (HTS) format to identify potential inhibitors of peroxynitrite production.
Screening Workflow:
Figure 4. High-throughput screening workflow.
Protocol:
-
Assay Preparation:
-
Plate cells (e.g., RAW 264.7) in 96-well or 384-well black, clear-bottom microplates and culture overnight.
-
Prepare a library of test compounds at appropriate concentrations.
-
-
Screening Procedure:
-
Treat the cells with the test compounds for a predetermined incubation time. Include appropriate controls (vehicle control, positive control inhibitor).
-
Induce nitrosative stress as described in the cellular imaging protocol.
-
Add the this compound probe to all wells.
-
Incubate for the optimal time determined in previous experiments.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity of the plates using a high-throughput plate reader.
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Identify "hit" compounds that significantly reduce the fluorescence signal, indicating inhibition of peroxynitrite production.
-
Data Presentation for HTS:
| Compound ID | Concentration (µM) | Fluorescence Intensity (a.u.) | % Inhibition |
| Vehicle | - | 4800 ± 250 | 0 |
| Positive Control | 10 | 1200 ± 80 | 75 |
| Cmpd-001 | 1 | 4500 ± 200 | 6.25 |
| Cmpd-002 | 1 | 2400 ± 150 | 50 |
| Cmpd-003 | 1 | 4900 ± 300 | -2.08 |
Disclaimer
The information provided in these application notes and protocols is based on the hypothesized properties and reactivity of this compound. The synthesis, physicochemical properties, and performance of this probe must be experimentally validated before use. The suggested protocols are intended as a starting point and may require optimization for specific experimental conditions and applications.
References
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 2. article.sapub.org [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Quinoxalinones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of quinoxalinone compounds. The methods described herein are applicable for various matrices, including pharmaceutical formulations, environmental samples, and biological tissues. The protocols are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of quinoxalinones. This method is particularly suitable for analyzing samples where the concentration of the target analyte is relatively high and the sample matrix is not overly complex. HPLC-UV offers a cost-effective alternative to mass spectrometry for routine analysis, quality control of pharmaceutical products, and monitoring of environmental samples.[1]
The principle involves separating quinoxalinone derivatives from other matrix components on a reversed-phase HPLC column, followed by detection and quantification based on their characteristic UV absorbance.[2] Sample preparation, often involving Solid-Phase Extraction (SPE), is a critical step to remove interfering substances and pre-concentrate the analytes, thereby enhancing the sensitivity and reliability of the method.[3][4]
Quantitative Data Summary: HPLC-UV Methods
| Analyte(s) | Matrix | Method | LOD / LOQ | Recovery (%) | RSD (%) | Reference |
| 5 Quinoxaline-1,4-dioxides (QdNOs) & 2 Metabolites | Surface Water | On-line SPE-HPLC | 1.6 - 24.3 ng/L (LOD) | 87.1 - 107.5 | 1.3 - 3.8 | [1][3] |
| Quinoxaline-2-carboxylic acid (QCA) & Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues (Porcine, Chicken, Fish) | HPLC-UV with SPE | CCα: 0.7-2.6 µg/kg, CCβ: 1.3-5.6 µg/kg | 70 - 110 | < 20 | [2] |
| QCA & MQCA | Animal Muscles (Porcine, Chicken, Fish) | Molecularly Imprinted SPE (MISPE)-HPLC | 0.1 - 0.3 µg/kg (LOD) | 60.0 - 119.4 | Not Specified | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; CCα: Decision Limit; CCβ: Detection Capability.
Protocol 1: Quantification of Quinoxalinone Metabolites in Animal Tissue by HPLC-UV
This protocol is adapted from methodologies for the analysis of QCA and MQCA in animal tissues.[2]
1. Sample Preparation (Hydrolysis and Extraction) a. Homogenize 2.0 g of tissue sample. b. Add an appropriate amount of internal standard. c. Add 5 mL of a hydrochloric acid solution for acid hydrolysis. d. Incubate in a water bath at 95°C for 1 hour. e. Cool the sample to room temperature and adjust the pH to approximately 3.0 with a sodium hydroxide solution. f. Perform liquid-liquid extraction twice with 10 mL of ethyl acetate. g. Centrifuge and combine the organic layers. h. Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) Clean-up a. Reconstitute the dried extract in 1 mL of a suitable loading buffer. b. Condition an Oasis MAX SPE cartridge with methanol followed by water. c. Load the reconstituted sample onto the SPE cartridge. d. Wash the cartridge with a solution to remove interferences (e.g., 5% methanol in water). e. Elute the analytes with an acidic organic solvent (e.g., methanol with 2% formic acid). f. Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
3. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set based on the absorbance maximum of the target quinoxalinone analytes.
-
Column Temperature: 30°C.
4. Quantification a. Prepare a calibration curve using standard solutions of the target quinoxalinones. b. Integrate the peak area of the analytes in the sample chromatogram. c. Calculate the concentration based on the linear regression equation from the calibration curve.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of quinoxalinones and their metabolites in complex biological and environmental matrices.[5][6] Its high sensitivity and selectivity, derived from the ability to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), allows for accurate measurement even in the presence of significant matrix interference.[5] This makes LC-MS/MS essential for applications such as regulatory monitoring of veterinary drug residues in food products, pharmacokinetic studies, and toxicokinetic assessments.[5][7] The use of Ultra-High-Pressure Liquid Chromatography (UHPLC) further enhances performance by providing faster analysis times and improved chromatographic resolution.[5]
Quantitative Data Summary: LC-MS/MS Methods
| Analyte(s) | Matrix | Method | LOD / LOQ (µg/kg) | Recovery (%) | Linearity (r²) | Reference |
| 5 QdNOs & 8 Metabolites | Swine Liver | UHPLC-MS/MS | LOD: 0.30-2.51, LOQ: 1.10-8.37 | 79.8 - 96.5 | > 0.98 | [5] |
| 4 QdNOs (Carbadox, Mequindox, Olaquindox, Quinocetone) | Swine Feed | LC-MS/MS | LOQ: < 20 | 83 - 108 | Not Specified | [7] |
| 5 QdNOs & 2 Metabolites | Environmental Water | LC-MS/MS | LOD: 2.0-6.0 ng/L | 68.7 - 109 | > 0.99 | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Protocol 2: Quantification of Quinoxalinones in Swine Liver by UHPLC-MS/MS
This protocol is based on a validated method for the simultaneous determination of five QdNOs and their metabolites in swine liver.[5]
1. Sample Preparation and Extraction a. Weigh 2.0 g of homogenized swine liver into a 50 mL centrifuge tube. b. Add 1 mL of 3 mol/L hydrochloric acid and vortex for 1 min. c. Add 10 mL of 0.1% formic acid in acetonitrile/water (4:6, v/v) and vortex for 5 min. d. Centrifuge at 8000 rpm for 10 min. e. Collect the supernatant.
2. Solid-Phase Extraction (SPE) Clean-up a. Condition an Oasis HLB cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with 3 mL of 5% methanol in water. d. Dry the cartridge under vacuum for 5 min. e. Elute the analytes with 3 mL of methanol. f. Evaporate the eluate to dryness at 40°C under a nitrogen stream. g. Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter.
3. UHPLC-MS/MS Conditions
-
UHPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in methanol.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Gradient Elution:
-
0-1.0 min: 12% B
-
1.0-2.0 min: 12% to 50% B
-
2.0-3.5 min: 50% to 88% B
-
3.5-4.5 min: 88% to 50% B
-
4.5-5.0 min: 50% to 12% B
-
5.0-6.0 min: Hold at 12% B[5]
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Capillary voltage (2.8 kV), source temperature (80°C), desolvation temperature (350°C).[5]
4. Quantification a. Create a calibration curve by analyzing a series of mixed standards (e.g., 1 to 500 µg/L).[5] b. For each analyte, monitor at least two specific MRM transitions (one for quantification, one for confirmation). c. Calculate the analyte concentration in the sample by comparing its peak area to the calibration curve.
Section 3: UV-Vis Spectrophotometry
Application Note
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method that can be applied to the quantification of quinoxalinones, typically in simple matrices or for process monitoring where selectivity is not a major concern. The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. For mixtures containing multiple absorbing species, such as a quinolinone and its hydroxylated metabolite, a tri-wavelength method can be employed to minimize spectral interference and allow for simultaneous quantification.[8] While not suitable for trace analysis in complex biological samples due to its limited selectivity, it serves as a valuable tool for analyzing pharmaceutical formulations or in biodegradation studies.[8]
Protocol 3: General Protocol for Quantification by Tri-Wavelength UV-Vis Spectrophotometry
This is a generalized protocol adapted from the principles described for related compounds.[8]
1. Spectral Analysis a. Prepare standard solutions of each quinoxalinone analyte in a suitable solvent (e.g., ethanol, buffer). b. Scan each solution across the UV-Vis spectrum (e.g., 200-450 nm) to determine the wavelength of maximum absorbance (λmax) for each compound. c. Identify an isosbestic point (a wavelength where both compounds have the same molar absorptivity) if quantifying a two-component mixture. d. Select two other wavelengths where the absorbance difference between the compounds is significant.
2. Calibration a. Prepare a series of standard solutions of known concentrations for each analyte. b. Measure the absorbance of each standard at the three selected wavelengths (λ1, λ2, λ3). c. Use the absorbance values to derive a set of simultaneous equations or a matrix algorithm to solve for the concentrations of each component in a mixture.
3. Sample Measurement a. Prepare the sample, ensuring it is free of particulate matter (centrifuge or filter if necessary). Dilute if the concentration is outside the linear range of the calibration. b. Measure the absorbance of the sample at the three selected wavelengths. c. Calculate the concentrations of the quinoxalinone analytes using the derived equations.
4. Method Validation a. Validate the method by comparing the results with a reference method like HPLC.[8] The relative difference between the two methods should ideally be within an acceptable range (e.g., <10%).[8]
References
- 1. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A sensitive and selective imprinted solid phase extraction coupled to HPLC for simultaneous detection of trace quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst-Free Synthesis of 3-Alkylaminoquinoxaline-2(1H)-thiones: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a novel, catalyst-free, one-pot synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones. This method offers significant advantages over traditional synthetic routes, including operational simplicity, use of readily available reagents, high yields, and the absence of unpleasant odors.[1] The synthesized compounds are of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the quinoxaline scaffold.
Application Notes
The described protocol is a robust and efficient method for the synthesis of a variety of 3-alkylaminoquinoxaline-2(1H)-thiones. The reaction proceeds in a one-pot fashion, starting from the readily available quinoxaline-2,3-dione.[1][2] The key steps involve the chlorination of the dione, followed by nucleophilic substitution with primary or secondary amines, and finally, a thionation reaction.[1][2][3] This method is noted for its excellent yields, ranging from 76–93%.[1][2]
This synthetic strategy is highly versatile and can be generalized to a wide range of amines, allowing for the creation of a diverse library of 3-alkylaminoquinoxaline-2(1H)-thiones for screening purposes.[1][3] The final products are typically obtained as stable crystalline solids and can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.[1][3]
Quantitative Data Summary
The following table summarizes the reported yields and melting points for a selection of synthesized 3-alkylaminoquinoxaline-2(1H)-thiones using the catalyst-free protocol.
| Compound | Amine Nucleophile | Yield (%) | Melting Point (°C) |
| 6g | Morpholine | 90 | 205–206 |
Note: The data for compound 6g is presented as a representative example of the synthesis.[1]
Experimental Workflow
The following diagram illustrates the key stages of the catalyst-free synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones.
References
Application Notes and Protocols: C-H Functionalization of Quinoxalin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalin-2(1H)-ones are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in biologically active natural products and pharmaceutical agents.[1][2] The development of synthetic methodologies for their functionalization is of significant interest in medicinal chemistry and materials science.[1][2] Direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one core has emerged as a powerful and atom-economical strategy to introduce molecular diversity, avoiding the need for pre-functionalized starting materials.[1][2][3] This document provides an overview of recent advancements and detailed protocols for various C-H functionalization reactions of quinoxalin-2(1H)-ones, including arylation, alkylation, alkenylation, and amination.
C-H Arylation of Quinoxalin-2(1H)-ones
The introduction of an aryl group at the C3 position of quinoxalin-2(1H)-ones can significantly impact their biological properties. Transition-metal-free methods have been developed for this transformation.[4]
Data Presentation: C-H Arylation
| Entry | Arylating Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 1 | Diphenyliodonium tetrafluoroborate | None | CH3CN | 95 | [4] |
| 2 | (4-Methoxyphenyl)iodonium tetrafluoroborate | None | CH3CN | 92 | [4] |
| 3 | (4-Chlorophenyl)iodonium tetrafluoroborate | None | CH3CN | 85 | [4] |
| 4 | Arylhydrazines | g-C3N4/NaI, Visible Light | DMSO | 72 | [1] |
| 5 | Cyanoarenes | Paired Electrolysis | MeCN/H2O | 60-85 | [5] |
Experimental Protocol: Transition-Metal-Free C-H Arylation with Diaryliodonium Salts[4]
A representative procedure for the synthesis of 3-phenylquinoxalin-2(1H)-one is as follows:
-
To a stirred solution of quinoxalin-2(1H)-one (0.2 mmol) in CH3CN (2.0 mL) is added diphenyliodonium tetrafluoroborate (0.3 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired product.
Logical Relationship: C-H Arylation Pathway
Caption: Proposed pathway for transition-metal-free C-H arylation.
C-H Alkylation of Quinoxalin-2(1H)-ones
C-H alkylation introduces alkyl moieties, which are crucial for tuning the lipophilicity and metabolic stability of drug candidates. Various methods, including photocatalytic and electrochemical approaches, have been reported.[6][7][8]
Data Presentation: C-H Alkylation
| Entry | Alkylating Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 1 | Aliphatic Aldehydes | Electrochemical (Undivided cell, C anode, Pt cathode) | CH3CN/H2O | 55-85 | [6] |
| 2 | Alkyl-NHP-esters | Visible Light | DMSO | 70-96 | [7] |
| 3 | Alkyl Boronic Acids | Electrochemical (Undivided cell, C anode, Pt cathode) | CH3CN/H2O | 60-92 | [8] |
| 4 | DMSO (as methyl source) | H2O2 | H2O | up to 86 | [9] |
| 5 | Alkenes and CF3SO2Na | K2S2O8 | CH3CN/H2O | up to 77 | [9] |
Experimental Protocol: Electrochemical C-H Alkylation with Aldehydes[6]
A representative procedure for the synthesis of 3-(1-hydroxyethyl)quinoxalin-2(1H)-one is as follows:
-
In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, quinoxalin-2(1H)-one (0.5 mmol), acetaldehyde (2.5 mmol), and n-Bu4NBF4 (0.2 M) are dissolved in a mixed solvent of CH3CN/H2O (9:1, 10 mL).
-
The mixture is electrolyzed at a constant current of 10 mA at room temperature for 6 hours.
-
After the electrolysis, the solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the desired product.
Experimental Workflow: Electrochemical C-H Alkylation
Caption: Workflow for electrochemical C-H alkylation.
C-H Alkenylation of Quinoxalin-2(1H)-ones
The introduction of a vinyl group at the C3 position provides a versatile handle for further synthetic transformations. Metal-free approaches for C-H vinylation have been developed.[10]
Data Presentation: C-H Alkenylation
| Entry | Alkene | Oxidant | Solvent | Yield (%) | Reference |
| 1 | Styrene | (NH4)2S2O8 | CH3CN | 75 | [10] |
| 2 | 4-Methylstyrene | (NH4)2S2O8 | CH3CN | 72 | [10] |
| 3 | 4-Chlorostyrene | (NH4)2S2O8 | CH3CN | 68 | [10] |
Experimental Protocol: Metal-Free C-H Vinylation with Alkenes[10]
A representative procedure for the synthesis of 3-styrylquinoxalin-2(1H)-one is as follows:
-
A mixture of quinoxalin-2(1H)-one (0.5 mmol), styrene (1.0 mmol), and (NH4)2S2O8 (1.5 mmol) in CH3CN (5 mL) is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Signaling Pathway: Proposed Radical Mechanism for C-H Vinylation
Caption: Proposed radical pathway for C-H vinylation.
C-H Amination of Quinoxalin-2(1H)-ones
The direct introduction of an amino group is a highly valuable transformation in drug discovery. Both metal-catalyzed and photocatalytic methods have been successfully employed for the C-H amination of quinoxalin-2(1H)-ones.[11][12][13]
Data Presentation: C-H Amination
| Entry | Amine Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 1 | Piperidine | Cu(OAc)2, O2 (1 atm) | Toluene | 98 | [11] |
| 2 | Morpholine | Cu(OAc)2, O2 (1 atm) | Toluene | 95 | [11] |
| 3 | n-Propylamine | Visible Light, Air | THF | 65 | [12] |
| 4 | Diethylamine | Visible Light, Air | THF | 72 | [12] |
| 5 | Various amines | Cu-CPO-27 (MOF), O2 | Toluene | 42-89 | [2] |
Experimental Protocol: Copper-Catalyzed C-H Amination[11]
A representative procedure for the synthesis of 3-(piperidin-1-yl)quinoxalin-2(1H)-one is as follows:
-
A mixture of quinoxalin-2(1H)-one (0.2 mmol), piperidine (0.4 mmol), and Cu(OAc)2 (0.02 mmol) in toluene (2 mL) is stirred under an O2 atmosphere (1 atm, balloon) at 100 °C for 24 hours.
-
After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Logical Relationship: Photocatalytic C-H Amination
Caption: Proposed mechanism for photocatalytic C-H amination.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the direct functionalization of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paired Electrolysis-Enabled Arylation of Quinoxalin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical C–H functionalization to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones via quinoxalin-2(1H)-ones and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes [frontiersin.org]
- 11. Copper-catalysed oxidative amination of quinoxalin-2(1H)-ones with aliphatic amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Quinoxalinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalinone derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antiviral, anticancer, anti-inflammatory, and kinase inhibitory effects. The amenability of the quinoxalinone scaffold to chemical modification allows for the generation of large, diverse libraries, making it an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
These application notes provide an overview of HTS assays where quinoxalinone derivatives have been successfully identified as modulators of various biological targets. Detailed protocols for key assays are provided to enable researchers to implement similar screens in their own laboratories.
I. Antiviral Activity Screening
Quinoxalinone derivatives have shown promise as inhibitors of various viral proteins, disrupting key processes in the viral life cycle.[1] HTS assays are crucial for screening large compound libraries to identify potent antiviral candidates.
A. Inhibition of Influenza A NS1A-dsRNA Interaction
The non-structural protein 1 of influenza A (NS1A) is a key virulence factor that antagonizes the host immune response, in part through its interaction with double-stranded RNA (dsRNA). Disrupting this interaction is a viable antiviral strategy. A fluorescence polarization (FP) assay is a robust and sensitive method for HTS of inhibitors of this protein-RNA interaction.[2]
Quantitative Data Summary
| Compound ID | Quinoxaline Substituents (Positions 2, 3, 6) | % Binding Inhibition at 50 µM | IC50 (µM) | % dsRNA Intercalation at 50 µM |
| 35 | 2-(Ph), 3-(Ph), 6-(CONH(CH2)2N(Et)2) | - | 6.2 | 5.6 |
| 44 | 2-(2-Furyl), 3-(2-Furyl), 6-(CONH(CH2)2N(Et)2) | 79.5 | 3.5 | 5.9 |
| 38 | 2-(3,4,5-(OMe)3-Ph), 3-(Ph), 6-(COOMe) | 53.6 | - | -4.7 |
| 41 | 2-(4-F-Ph), 3-(Ph), 6-(COOMe) | 49.0 | - | 6.3 |
| 43 | 2-(2-Pyridyl), 3-(Ph), 6-(COOMe) | 64.7 | - | -9.6 |
Data sourced from in vitro fluorescence polarization assays.[2]
Experimental Protocol: Fluorescence Polarization HTS Assay
This protocol is designed for a 384-well plate format.
1. Reagents and Materials:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
NS1A Protein: Purified recombinant influenza A NS1A protein.
-
Fluorescent Probe: 5'-fluorescein-labeled dsRNA (FAM-dsRNA).
-
Quinoxalinone Derivatives: 10 mM stock solutions in 100% DMSO.
-
Positive Control: Unlabeled dsRNA.
-
Negative Control: DMSO.
-
Microplates: Black, low-volume 384-well microplates.
-
Plate Reader: Capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Prepare a working solution of FAM-dsRNA in assay buffer at a final concentration of 10 nM.
-
Prepare a working solution of NS1A protein in assay buffer at a final concentration of 200 nM.
-
Using an acoustic liquid handler, dispense 50 nL of quinoxalinone derivatives or control (DMSO) into the wells of the 384-well plate.
-
Add 10 µL of the NS1A protein solution to each well and incubate for 15 minutes at room temperature.
-
Add 10 µL of the FAM-dsRNA solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader. Excitation is typically at 485 nm and emission at 535 nm.
3. Data Analysis:
-
The degree of polarization is expressed in millipolarization units (mP).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free_probe) / (mP_bound_probe - mP_free_probe)])
-
mP_sample: mP value of the well with the test compound.
-
mP_free_probe: mP value of the well with only FAM-dsRNA (positive control for inhibition).
-
mP_bound_probe: mP value of the well with NS1A and FAM-dsRNA in DMSO (negative control for inhibition).
-
-
For hit compounds, a dose-response curve is generated to determine the IC50 value.
Workflow for NS1A-dsRNA FP HTS Assay
References
Application Notes and Protocols for In Vitro Assays Involving 3-(Hydroxyamino)quinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The core structure of quinoxalin-2(1H)-one is a versatile scaffold for the development of novel therapeutic agents.[1][4] This document provides detailed application notes and protocols for the in vitro evaluation of 3-(Hydroxyamino)quinoxalin-2(1H)-one, a derivative of this important class.
While specific in vitro assay data for this compound is not extensively available, based on the known biological activities of structurally related quinoxalin-2(1H)-one derivatives, a panel of in vitro assays is proposed to elucidate its potential therapeutic effects. These assays will focus on evaluating its anticancer, anti-inflammatory, and potential nitric oxide modulating activities.
Data Presentation: Biological Activities of Quinoxalin-2(1H)-one Derivatives
The following tables summarize the in vitro activities of various quinoxalin-2(1H)-one derivatives from published literature, providing a comparative baseline for the evaluation of this compound.
Table 1: Anticancer Activity of Quinoxalin-2(1H)-one Derivatives
| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |
| N-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamides | HCT116 (Colon Carcinoma) | Anticancer | - | [5] |
| Quinoxaline-based derivative (Compound IV) | PC-3 (Prostate Cancer) | Anticancer | 2.11 | [6] |
| Quinoxaline-based derivative (Compound III) | PC-3 (Prostate Cancer) | Anticancer | 4.11 | [6] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric Adenocarcinoma) | Cytotoxic | 0.073 | [7] |
| 3-vinyl-quinoxalin-2(1H)-one derivatives | H460, B16-F10, Hela229, Hct116 | Cytotoxicity | Good to excellent | [8] |
| 3-Trifluoromethyl QdNOs with fluoro groups at 6- and 7-positions | - | Cytotoxic | 0.4 | [3] |
Table 2: Enzyme Inhibitory Activity of Quinoxalin-2(1H)-one Derivatives
| Compound Class | Target Enzyme | Activity | IC50 (µM) | Reference |
| Quinoxaline-based derivative (Compound IV) | Topoisomerase II | Inhibition | 7.529 | [6] |
| Quinoxaline-based derivative (Compound III) | Topoisomerase II | Inhibition | 21.98 | [6] |
| Quinoxaline derivatives | VEGFR-2 | Weak Inhibition | - | [5] |
| Quinoxaline derivatives (6c, 6d, 6f, 6g, 6k, 6l, 7b, 8, 10h, 12) | HDAC1, HDAC4, HDAC6 | Inhibition | 1.39 - 7.21 | [9] |
Application Note 1: Cell Viability Assay (MTT Assay)
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the solubilized formazan is measured spectrophotometrically, and the intensity is directly proportional to the number of viable cells. This assay is widely used to screen for the cytotoxic effects of potential anticancer compounds.[6]
Experimental Protocol
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Application Note 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle
This assay determines the ability of a test compound to inhibit the COX-2 enzyme.[10][11] The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10] This is a common method for screening potential anti-inflammatory agents that selectively target COX-2.[10]
Experimental Protocol
Materials:
-
This compound
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Celecoxib (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the COX-2 inhibitor screening kit.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions to achieve the desired final concentrations in the assay.
-
Assay Reaction:
-
Add assay buffer, heme, and the COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound dilutions or positive/negative controls to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Color Development: Add the colorimetric substrate (TMPD) and incubate for 5-10 minutes at room temperature.
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Application Note 3: EGFR Kinase Assay
Principle
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overactive in various cancers.[8] This assay measures the ability of a compound to inhibit the kinase activity of EGFR. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[12][13] The amount of ADP is proportional to the enzyme activity, and a decrease in ADP production indicates inhibition.
Experimental Protocol
Materials:
-
This compound
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Staurosporine or a known EGFR inhibitor (positive control)
-
384-well or 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and substrate solution as per the assay kit protocol.[12]
-
Compound Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction:
-
Add the diluted compound or control to the wells.
-
Add the EGFR enzyme to each well.
-
Add the substrate/ATP mix to initiate the reaction.[12]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[12]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Application Note 4: Nitric Oxide (NO) Detection Assay (Griess Assay)
Principle
Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes. Due to its short half-life, NO is often measured indirectly by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-). The Griess assay is a colorimetric method that detects nitrite.[14][15] It involves a diazotization reaction where sulfanilamide and N-1-naphthylethylenediamine dihydrochloride (NED) react with nitrite in an acidic medium to form a purple azo compound.[14][16] The absorbance of this colored product is proportional to the nitrite concentration. To measure total NO production, nitrate must first be converted to nitrite using nitrate reductase.[17][18]
Experimental Protocol
Materials:
-
This compound
-
Cell line capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) for cell stimulation
-
Nitrate Reductase
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
-
Sample Collection: Collect the cell culture supernatant for nitrite measurement.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of sodium nitrite in the culture medium.
-
Griess Reaction:
-
Add 50 µL of the supernatant or standard to a new 96-well plate.
-
If measuring total NO, incubate the samples with nitrate reductase according to the kit instructions.[17]
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.[15][17]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the effect of this compound on NO production by comparing the nitrite levels in treated versus untreated (but stimulated) cells.
Visualizations
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Caption: General workflow for in vitro screening.
Caption: Logical relationships in compound evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. promega.com.cn [promega.com.cn]
- 13. promega.com [promega.com]
- 14. Griess Reagent System [worldwide.promega.com]
- 15. mdpi.com [mdpi.com]
- 16. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
- 17. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 18. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for the Synthesis of 3-Vinyl-Quinoxalin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors for anticancer drug design.[1] The following sections outline various synthetic strategies, including direct C-H vinylation, Wittig reaction, Heck coupling, and Knoevenagel condensation, complete with experimental procedures and comparative data.
Introduction
Quinoxalin-2(1H)-one derivatives are important nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[2] The introduction of a vinyl group at the C3 position has been shown to be a valuable modification, leading to compounds with potent biological activities. This document aims to provide researchers with a comprehensive guide to the synthesis of these valuable derivatives through multiple established methodologies.
Synthetic Protocols
Several effective methods have been developed for the synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups.
Protocol 1: Metal-Free Direct C3-H Vinylation
This protocol describes a direct and efficient method for the C3-H vinylation of quinoxalin-2(1H)-ones with alkenes under metal-free conditions, utilizing an oxidizing agent.[2][3][4] This approach is advantageous due to its operational simplicity and avoidance of transition metal catalysts.
Experimental Protocol:
-
To a reaction vessel, add the substituted quinoxalin-2(1H)-one (0.25 mmol), the corresponding alkene (0.75 mmol), an oxidant such as ammonium persulfate ((NH₄)₂S₂O₈) (1.0 mmol), and a base like cesium carbonate (Cs₂CO₃) (0.75 mmol).[3][4]
-
Add a suitable solvent, such as DMSO (dimethyl sulfoxide), to the mixture.
-
Heat the reaction mixture to 80°C and stir for 10-24 hours under an air atmosphere.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-vinyl-quinoxalin-2(1H)-one derivative.
Quantitative Data Summary for Direct C3-H Vinylation:
| Quinoxalin-2(1H)-one Derivative | Alkene | Oxidant | Base | Solvent | Time (h) | Yield (%) |
| 1-methylquinoxalin-2(1H)-one | Styrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 10 | 75 |
| 1-methylquinoxalin-2(1H)-one | 4-Methylstyrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 10 | 72 |
| 1-methylquinoxalin-2(1H)-one | 4-Methoxystyrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 10 | 68 |
| 1-methylquinoxalin-2(1H)-one | 4-Chlorostyrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 10 | 65 |
| 1-methylquinoxalin-2(1H)-one | 4-(Trifluoromethyl)styrene | (NH₄)₂S₂O₈ | Cs₂CO₃ | DMSO | 12 | 41 |
Table 1: Representative yields for the direct C3-H vinylation of 1-methylquinoxalin-2(1H)-one with various styrenes. Data compiled from multiple sources.[4]
General Workflow for Direct C3-H Vinylation:
Caption: General workflow for the direct C3-H vinylation of quinoxalin-2(1H)-ones.
Protocol 2: Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones.[1][5] For the synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives, a 3-formyl-quinoxalin-2(1H)-one precursor is required.
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF.
-
Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium in hexanes) dropwise.
-
Stir the resulting mixture at 0°C for 30 minutes to generate the phosphorus ylide.
-
-
Wittig Reaction:
-
In a separate flask, dissolve the 3-formyl-quinoxalin-2(1H)-one derivative in anhydrous THF.
-
Cool the ylide solution to -78°C and slowly add the solution of the 3-formyl-quinoxalin-2(1H)-one.
-
Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature over several hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-vinyl-quinoxalin-2(1H)-one derivative.
-
Signaling Pathway for Wittig Reaction:
Caption: Simplified mechanism of the Wittig reaction for vinyl quinoxalinone synthesis.
Protocol 3: Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[6][7] This method is suitable for the synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives starting from a 3-halo-quinoxalin-2(1H)-one (e.g., 3-bromo- or 3-iodo-quinoxalin-2(1H)-one).
Experimental Protocol:
-
To a Schlenk flask, add the 3-halo-quinoxalin-2(1H)-one (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the vinylating agent (e.g., vinylboronic acid pinacol ester or styrene, 1.2 mmol) and a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture to 80-120°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the 3-vinyl-quinoxalin-2(1H)-one derivative.
Quantitative Data for Heck Coupling (Representative):
| 3-Halo-quinoxalin-2(1H)-one | Vinylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromo-1-methyl-quinoxalin-2(1H)-one | Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 70-85 |
| 3-Iodo-quinoxalin-2(1H)-one | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 80 | 65-80 |
| 3-Bromo-quinoxalin-2(1H)-one | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | 90 | 75-90 |
Table 2: Typical reaction conditions and expected yield ranges for the Heck coupling reaction.
Protocol 4: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] To synthesize 3-vinyl-quinoxalin-2(1H)-one derivatives, a precursor with an active methylene group at the C3 position (e.g., 3-acetyl-quinoxalin-2(1H)-one) can be reacted with an aldehyde (e.g., formaldehyde).
Experimental Protocol:
-
In a round-bottom flask, dissolve the 3-acetyl-quinoxalin-2(1H)-one (1.0 mmol) and formaldehyde (as a formalin solution or paraformaldehyde, 1.2 mmol) in a suitable solvent such as ethanol or piperidine.
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the 3-vinyl-quinoxalin-2(1H)-one derivative.
Logical Relationship for Knoevenagel Condensation:
Caption: Key components and transformation in the Knoevenagel condensation.
Conclusion
The synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives can be achieved through several reliable and efficient protocols. The choice of the synthetic route will be dictated by the specific substitution patterns of the desired products and the availability of the corresponding starting materials. The direct C-H vinylation offers a modern and atom-economical approach, while the Wittig, Heck, and Knoevenagel reactions represent classic and versatile methods for accessing these important heterocyclic compounds. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. www1.udel.edu [www1.udel.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Purification Techniques for 3-(Hydroxyamino)quinoxalin-2(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hydroxyamino)quinoxalin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active quinoxalinone derivatives. The purity of this compound is critical for accurate biological evaluation and downstream applications. These application notes provide detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques. The methodologies are based on established principles for the purification of quinoxalinones and compounds containing the hydroxylamine functional group.
Physicochemical Properties and Solubility
Quinoxalin-2(1H)-one and its derivatives are generally characterized as polar compounds. Their solubility in water is typically low.[1][2] However, the presence of polar functional groups, such as the hydroxylamino group in the target molecule, may slightly increase aqueous solubility. These compounds are often soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane.[1][2][3] The hydroxylamine functional group can be sensitive to oxidation and may require careful handling to prevent degradation.[4][5]
Purification Strategies
The selection of an appropriate purification strategy depends on the nature and quantity of impurities present in the crude product. Below are detailed protocols for the two most common and effective methods: recrystallization and silica gel column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[6][7] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[8][9]
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent System | Rationale & Expected Outcome |
| Ethanol | Quinoxalinone derivatives are often recrystallized from ethanol. It is a polar solvent that is likely to dissolve the target compound when hot and allow for crystal formation upon cooling. |
| Ethanol/Water | For compounds with moderate polarity, a mixed solvent system can be effective. The addition of water as an anti-solvent to an ethanolic solution can induce crystallization.[8] |
| Ethyl Acetate | A moderately polar solvent that can be a good alternative if the compound is too soluble in ethanol. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in the recommended solvents (Table 1) to determine the most suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[9] Use a boiling stick or magnetic stirring to facilitate dissolution and prevent bumping.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds from a mixture based on their differential adsorption to a stationary phase.[10][11] For polar compounds like this compound, normal-phase chromatography using silica gel is appropriate.[12]
Table 2: Recommended Mobile Phases for Column Chromatography
| Mobile Phase System | Gradient | Rationale & Application |
| Dichloromethane/Methanol | 100:0 to 95:5 (v/v) | A common solvent system for polar heterocyclic compounds. The gradient is increased in polarity to elute the target compound.[3] |
| Ethyl Acetate/Hexane | 50:50 to 100:0 (v/v) | Another standard system for compounds of moderate to high polarity.[3] |
| Dichloromethane/Methanol with 0.5% Triethylamine | Isocratic or Gradient | The addition of a basic modifier like triethylamine can be beneficial for nitrogen-containing heterocycles to reduce tailing on the acidic silica gel.[13] |
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to move the compound down the column.[3]
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow and Diagrams
A general workflow for the purification of this compound is presented below.
Caption: General purification workflow for this compound.
Stability and Handling Considerations
Given the presence of a hydroxylamine group, this compound may be susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating. Storage should be in a cool, dark place to minimize degradation.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques such as recrystallization and silica gel column chromatography. The choice of method and specific conditions should be optimized based on the impurity profile of the crude product. The protocols and data presented in these application notes provide a solid foundation for researchers to obtain this compound in high purity for their scientific investigations.
References
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. US5788946A - Purification of hydroxylamine - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. columbia.edu [columbia.edu]
- 13. reddit.com [reddit.com]
Application Notes: Quinoxalin-2(1H)-one Derivatives as Potent Antimicrobial Agents
Introduction
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a crucial scaffold in medicinal chemistry. Its derivatives, particularly quinoxalin-2(1H)-ones, have garnered significant attention due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The quinoxaline nucleus is a key component of various antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[1] The growing challenge of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and quinoxalin-2(1H)-one derivatives represent a promising class of compounds in this pursuit.[1]
These application notes provide a summary of the antimicrobial activity of various quinoxalin-2(1H)-one derivatives, detailed protocols for their synthesis and antimicrobial evaluation, and visual workflows to guide researchers in this field.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of quinoxalin-2(1H)-one derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of selected derivatives against various bacterial and fungal strains as reported in the literature.
Table 1: Antibacterial Activity of Quinoxalin-2(1H)-one Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. vulgaris | Reference |
| Derivative Vd * | 0.19 | - | 0.39 | - | [1] |
| Derivative Vf | 0.39 | - | 0.19 | - | [1] |
| Derivative Vg | 0.39 | - | 0.19 | - | [1] |
| Derivative 4a | 0.97 | - | - | - | [5][6] |
| Derivative 7 | - | - | 0.97 | - | [5][6] |
| Derivative 8a | 0.97 | - | - | - | [5][6] |
| Derivative 11b | - | - | 1.95 | - | [5][6] |
| Derivative 13 | - | - | 1.95 | - | [5][6] |
| Derivative 16 | 1.95 | - | - | - | [5][6] |
| Derivative 2d | - | 16 | 8 | - | [7] |
| Derivative 3c | - | 16 | 8 | - | [7] |
| Derivative 4 | - | 16 | - | - | [7] |
| Derivative 6a | - | 16 | - | - | [7] |
| Tetracycline (Control) | 15.62 | - | 62.5 | - | [5][6] |
| Ciprofloxacin (Control) | - | - | - | - | [1][5] |
| Gentamycin (Control) | - | - | - | - | [7] |
-
Monoterpene substituted thiosemicarbazide derivative[1] ** Acetophenone substituted thiosemicarbazide derivative[1]
Table 2: Antifungal Activity of Quinoxalin-2(1H)-one Derivatives (MIC in µg/mL)
| Compound/Derivative | C. albicans | A. niger | A. flavus | Reference |
| Derivative Vd * | 1.56 | - | - | [1] |
| Derivative Vf | 0.78 | - | - | [1] |
| Derivative Vg | 0.78 | - | - | [1] |
| Pentacyclic Cmpd. 10 | 16 | - | 16 | [7] |
| Amphotericin B (Control) | 12.49 | 88.8 | - | [5][6] |
| Fluconazole (Control) | - | - | - | [3] |
| Ketoconazole (Control) | - | - | - | [7] |
-
Monoterpene substituted thiosemicarbazide derivative[1] ** Acetophenone substituted thiosemicarbazide derivative[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide step-by-step protocols for the synthesis and antimicrobial evaluation of quinoxalin-2(1H)-one derivatives.
Protocol 1: General Synthesis of 3-Methylquinoxalin-2(1H)-one
This protocol is a generalized procedure based on the condensation reaction between o-phenylenediamine and an α-keto ester, a common method for synthesizing the quinoxalinone scaffold.[3][8]
Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
n-Butanol
-
Ethanol
-
n-Hexane
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve o-phenylenediamine (0.10 M) in warm n-butanol (300 mL).
-
In a separate flask, dissolve ethyl pyruvate (0.10 M) in n-butanol (100 mL).
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Allow the mixture to stand at room temperature for 30 minutes.
-
Heat the solution on a water bath for 1 hour.
-
Cool the reaction mixture. Crystals of the product will separate out.
-
Filter the crystals and wash them with n-hexane.
-
Purify the crude product by recrystallization from ethanol to yield colorless, needle-shaped crystals of 3-methylquinoxalin-2(1H)-one.[3]
-
Characterize the synthesized compound using techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[1][2][3]
Protocol 2: Antimicrobial Susceptibility Testing - Agar Dilution Method
The agar dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]
Materials:
-
Synthesized quinoxalinone derivatives
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile Petri dishes
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each synthesized derivative in DMSO. Create a series of twofold serial dilutions from the stock solution.
-
Agar Plate Preparation: Prepare molten MHA or SDA and cool it to 45-50°C.
-
Add a specific volume of each compound dilution to separate sterile Petri dishes.
-
Pour the molten agar into the Petri dishes, mix gently, and allow the agar to solidify. The final plate will contain a specific concentration of the test compound. A control plate containing only DMSO should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of each test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared agar plates with the microbial suspensions.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 24-27°C for 48 hours.[7]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar plate.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the MIC in a liquid medium and is suitable for high-throughput screening.[9]
Materials:
-
Synthesized quinoxalinone derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard microbial strains
-
Incubator and microplate reader
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform twofold serial dilutions across the plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: Determine the MIC by visually inspecting for turbidity or by using a microplate reader. The MIC is the lowest concentration with no visible growth.
Visualizations: Workflows and Mechanisms
Diagrams are provided to illustrate the experimental workflow, a potential mechanism of action, and structure-activity relationships.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of quinoxalin-2(1H)-one derivatives.
Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.sapub.org [article.sapub.org]
- 9. wisdomlib.org [wisdomlib.org]
Quinoxalin-2(1H)-one Derivatives as Potent Antitumor Inhibitors: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Quinoxalin-2(1H)-one derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their core structure, a fusion of benzene and pyrazine rings, serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases implicated in tumor growth and proliferation. These compounds have demonstrated significant therapeutic potential by targeting key signaling pathways that are frequently dysregulated in cancer.
The primary mechanism of action for many quinoxalin-2(1H)-one derivatives involves the competitive inhibition of ATP binding to the catalytic domain of receptor tyrosine kinases (RTKs). Notably, these derivatives have been shown to effectively target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which play crucial roles in tumor angiogenesis, cell proliferation, and survival.[1][2][3][4][5][6] By blocking the signaling cascades initiated by these receptors, quinoxalin-2(1H)-one derivatives can induce cell cycle arrest and apoptosis in cancer cells.
Furthermore, some derivatives have exhibited inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[7] The dysregulation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. The ability of certain quinoxalin-2(1H)-one compounds to dually inhibit PI3K and mTOR underscores their potential as broad-spectrum anticancer agents.[7]
The development of these compounds often involves the condensation of o-phenylenediamine with α-keto acids, a synthetic route that allows for diverse substitutions on the quinoxaline core.[8] This chemical tractability enables the optimization of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
This document provides an overview of the antitumor applications of quinoxalin-2(1H)-one derivatives, detailed protocols for their synthesis and biological evaluation, and visualizations of the key signaling pathways they modulate.
Data Presentation
The following tables summarize the in vitro antitumor activity of representative quinoxalin-2(1H)-one derivatives against various cancer cell lines and protein kinases.
Table 1: In Vitro Cytotoxicity of Quinoxalin-2(1H)-one Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| VIId | HCT116 | >100 | Doxorubicin | 2.56 |
| VIIIa | HCT116 | 11.2 | Doxorubicin | 2.56 |
| VIIIc | HCT116 | 7.8 | Doxorubicin | 2.56 |
| VIIIe | HCT116 | 14.5 | Doxorubicin | 2.56 |
| XVa | HCT116 | 10.8 | Doxorubicin | 2.56 |
| Compound 15 | HepG-2 | 5.30 | Doxorubicin / Sorafenib | - |
| Compound 15 | MCF-7 | 2.20 | Doxorubicin / Sorafenib | - |
| Compound 15 | HCT-116 | 5.50 | Doxorubicin / Sorafenib | - |
| Compound 17b | HepG-2 | - | Doxorubicin / Sorafenib | - |
| Compound 13b | - | - | Doxorubicin / Sorafenib | - |
| Compound 16e | HepG-2 | - | Doxorubicin / Sorafenib | - |
| Compound 16e | HCT-116 | - | Doxorubicin / Sorafenib | - |
| Compound 20 | - | Superior to Doxorubicin and Sorafenib | Doxorubicin / Sorafenib | - |
| Compound 25 | - | Superior to Doxorubicin and Sorafenib | Doxorubicin / Sorafenib | - |
| Compound 29 | - | Superior to Doxorubicin and Sorafenib | Doxorubicin / Sorafenib | - |
Note: "-" indicates data not available in the provided search results. Some results qualitatively describe activity as superior to reference compounds without providing specific IC50 values.[1][3][9]
Table 2: In Vitro Kinase Inhibitory Activity of Quinoxalin-2(1H)-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 4 | VEGFR-2 | 69% inhibition | - | - |
| Compound 23j | VEGFR-2 | 3.7 | Sorafenib | 3.12 |
| Compound 27a | VEGFR-2 | 3.2 | Sorafenib | 3.12 |
| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 | Osimertinib | 8.93 |
| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 | Osimertinib | 8.93 |
| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 | Osimertinib | 8.93 |
| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 | Osimertinib | 8.93 |
Note: "-" indicates data not available. Some data is presented as percentage inhibition.[1][5][10][11]
Experimental Protocols
General Synthesis of Quinoxalin-2(1H)-one Derivatives
This protocol describes a general method for the synthesis of the quinoxalin-2(1H)-one scaffold via the condensation of an o-phenylenediamine with an α-keto acid.
Materials:
-
Substituted o-phenylenediamine
-
α-keto acid (e.g., ethyl pyruvate, glyoxylic acid)
-
Solvent (e.g., n-butanol, ethanol, acetic acid)
-
Hydrochloric acid (4N, optional)
-
Stirring apparatus and reflux condenser
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine in the chosen solvent.
-
Add the α-keto acid to the solution. The molar ratio is typically 1:1.
-
If using an acidic catalyst, add 4N HCl.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the specific reactants.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the crude product by filtration and wash it with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoxalin-2(1H)-one derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of quinoxalin-2(1H)-one derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Quinoxalin-2(1H)-one derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the quinoxalin-2(1H)-one derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with a reference drug (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours at 37°C.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
VEGFR-2 Kinase Inhibition Assay
This protocol describes a general method to assess the in vitro inhibitory activity of quinoxalin-2(1H)-one derivatives against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Quinoxalin-2(1H)-one derivatives dissolved in DMSO
-
Reference inhibitor (e.g., Sorafenib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the quinoxalin-2(1H)-one derivatives and the reference inhibitor in kinase buffer.
-
In a well of the microplate, add the VEGFR-2 enzyme and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final volume is typically 25-50 µL.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.
-
Measure the luminescence using a luminometer.
-
The inhibitory activity is calculated as the percentage of kinase activity relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by quinoxalin-2(1H)-one derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line
-
Quinoxalin-2(1H)-one derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the quinoxalin-2(1H)-one derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The cell population can be differentiated as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
The following diagrams illustrate the key signaling pathways targeted by quinoxalin-2(1H)-one derivatives and a typical experimental workflow.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Dual inhibition of the PI3K/mTOR pathway.
Caption: Workflow for antitumor evaluation.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 5. tandfonline.com [tandfonline.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 3-(Hydroxyamino)quinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed scalable synthesis of 3-(Hydroxyamino)quinoxalin-2(1H)-one, a novel quinoxalinone derivative with potential applications in drug discovery. Quinoxalinone scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presented synthesis is based on the established Hinsberg condensation of an o-phenylenediamine with an α-keto acid derivative, offering a practical and scalable route to this target molecule. These application notes also discuss potential applications and a general workflow for biological screening of this novel compound.
Introduction
Quinoxalin-2(1H)-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][3][4] The core structure, a fusion of a benzene and a pyrazinone ring, serves as a versatile scaffold for the development of new therapeutic agents.[3] Modifications at the C3 position of the quinoxalinone ring have been shown to be particularly important for biological activity.[5] The introduction of a hydroxyamino group at this position is anticipated to modulate the compound's electronic and steric properties, potentially leading to novel biological activities. This protocol outlines a robust and scalable laboratory-scale synthesis of this compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a one-pot condensation reaction between o-phenylenediamine and ethyl 2-(hydroxyimino)-2-oxoacetate. This reaction is a modification of the classical quinoxaline synthesis, which typically involves the condensation of 1,2-diamines with α-dicarbonyl compounds.[6]
Figure 1: Proposed synthetic route for this compound.
Experimental Protocol
Materials and Equipment:
-
o-Phenylenediamine (99%)
-
Ethyl 2-(hydroxyimino)-2-oxoacetate (≥95%)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (10.8 g, 100 mmol) in 200 mL of anhydrous ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl 2-(hydroxyimino)-2-oxoacetate (14.5 g, 110 mmol) portion-wise over 10 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1).
-
Work-up: After completion of the reaction (disappearance of the limiting reactant), cool the mixture to room temperature. A precipitate may form.
-
Isolation of Crude Product: Filter the cooled reaction mixture through a Büchner funnel. Wash the collected solid with cold ethanol (2 x 30 mL) and then with deionized water (2 x 50 mL).
-
Acid-Base Extraction (Optional, for purification): If significant impurities are present in the filtrate, concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Combine this with the previously collected solid.
-
Purification: Recrystallize the crude product from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to obtain pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum at 40-50 °C. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Data Presentation
Table 1: Reactants and Expected Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount (g) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.0 | 10.8 |
| Ethyl 2-(hydroxyimino)-2-oxoacetate | C₄H₅NO₄ | 131.09 | 1.1 | 14.5 |
| This compound (Product) | C₈H₇N₃O₂ | 177.16 | - | (Expected) |
Table 2: Summary of Reaction Parameters and Expected Results
| Parameter | Value/Description |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Purification Method | Recrystallization (e.g., from Ethanol/Water) |
| Expected Yield | 70-85% (Hypothetical) |
| Appearance | Off-white to pale yellow solid (Hypothetical) |
| Purity (by HPLC) | >98% (Hypothetical) |
Potential Applications and Further Research
Quinoxalinone derivatives are known to possess a broad spectrum of biological activities.[1][3] The introduction of a hydroxyamino group, a known pharmacophore in other classes of drugs, may confer unique therapeutic properties to this scaffold.
-
Anticancer Activity: Many quinoxalinone derivatives have been reported as potent anticancer agents.[1] The synthesized compound could be screened against a panel of cancer cell lines to evaluate its cytotoxic and antiproliferative effects. The mechanism of action could involve inhibition of kinases or interaction with DNA.
-
Antimicrobial Activity: The quinoxalinone core is present in several antibiotics.[2] this compound should be tested for its activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Enzyme Inhibition: The hydroxyamino moiety may act as a metal-chelating group, suggesting potential for inhibition of metalloenzymes.
A general workflow for the initial biological evaluation of this novel compound is presented below.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxalinone as a Privileged Platform in Drug Development | Performance Analytics [scinapse.io]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C3-Functionalization of Quinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the C3-functionalization of quinoxalin-2(1H)-one, a critical scaffold in medicinal chemistry and materials science. The following sections detail various modern synthetic methodologies, including direct C-H functionalization, photocatalysis, and cross-coupling reactions, offering a versatile toolkit for the synthesis of novel quinoxalin-2(1H)-one derivatives.
Introduction
Quinoxalin-2(1H)-one and its derivatives are privileged heterocyclic motifs renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Functionalization at the C3 position is a key strategy for modulating their pharmacological profiles and physicochemical properties.[2] This document outlines several robust and reproducible methods for achieving C3-functionalization, with a focus on practical experimental details and comparative data.
I. C3-Arylation of Quinoxalin-2(1H)-one
The introduction of an aryl group at the C3 position of the quinoxalin-2(1H)-one core is a common strategy in drug discovery. Several efficient methods have been developed, primarily relying on radical-mediated C-H activation.
A. Method 1: Iodosobenzene-Promoted Oxidative Arylation with Arylhydrazines
This method utilizes iodosobenzene as a mild oxidant to promote the coupling of quinoxalin-2(1H)-ones with arylhydrazines, which serve as a source of aryl radicals.[3] The reaction proceeds under mild conditions and demonstrates a broad substrate scope.[3]
Experimental Protocol:
-
To a reaction vessel, add quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), arylhydrazine hydrochloride (0.3 mmol, 1.5 equiv.), and iodosobenzene (0.4 mmol, 2.0 equiv.).
-
Add dimethyl sulfoxide (DMSO) (2.0 mL) as the solvent.
-
Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-arylquinoxalin-2(1H)-one.
Quantitative Data Summary:
| Entry | Quinoxalin-2(1H)-one Derivative | Arylhydrazine Derivative | Yield (%) |
| 1 | 1-methyl | 4-methoxyphenyl | 85 |
| 2 | 1-methyl | 4-chlorophenyl | 78 |
| 3 | 1-methyl | 4-nitrophenyl | 65 |
| 4 | 6-chloro | Phenyl | 75 |
| 5 | 6-methyl | Phenyl | 82 |
Reaction Workflow:
B. Method 2: Visible-Light-Induced Arylation with Aryldiazonium Salts
This green chemistry approach utilizes visible light and a photocatalyst to generate aryl radicals from readily available aryldiazonium salts for the C3-arylation of quinoxalin-2(1H)-ones.[4]
Experimental Protocol:
-
In a reaction tube, dissolve quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.) and the aryldiazonium tetrafluoroborate (0.3 mmol, 1.5 equiv.) in acetonitrile (2.0 mL).
-
Add Eosin Y (1 mol%) as the photocatalyst.
-
Irradiate the mixture with a blue LED lamp (460-470 nm) at room temperature for 12 hours under an argon atmosphere.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-arylquinoxalin-2(1H)-one.[5]
Quantitative Data Summary:
| Entry | Quinoxalin-2(1H)-one Derivative | Aryldiazonium Salt Derivative | Yield (%) |
| 1 | 1-methyl | 4-tolyl | 92 |
| 2 | 1-methyl | 4-fluorophenyl | 88 |
| 3 | 1-methyl | 2-naphthyl | 85 |
| 4 | 7-bromo | Phenyl | 80 |
| 5 | Unsubstituted | Phenyl | 91 (gram-scale)[5] |
Signaling Pathway Diagram:
II. C3-Alkylation of Quinoxalin-2(1H)-one
The introduction of alkyl groups at the C3 position can significantly impact the lipophilicity and metabolic stability of quinoxalin-2(1H)-one derivatives.
A. Method 1: Visible-Light-Induced Decarboxylative Alkylation
This method employs phenyliodine(III) dicarboxylates as readily available sources of alkyl radicals under visible light irradiation, avoiding the need for a photocatalyst.[6]
Experimental Protocol:
-
To a sealed tube, add quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), phenyliodine(III) dicarboxylate (0.4 mmol, 2.0 equiv.), and N,N-dimethylformamide (DMF) (2.0 mL).
-
Irradiate the mixture with a blue LED lamp (24 W) at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Quinoxalin-2(1H)-one Derivative | Phenyliodine(III) Dicarboxylate | Yield (%) |
| 1 | 1-methyl | PhI(OAc)₂ | 85 |
| 2 | 1-methyl | PhI(O₂CCF₃)₂ | 72 |
| 3 | 6-fluoro | PhI(OAc)₂ | 80 |
| 4 | 1-benzyl | PhI(OAc)₂ | 78 |
B. Method 2: Continuous-Flow Photoredox C3-Alkylation with Katritzky Salts
This protocol utilizes Katritzky salts, derived from abundant alkyl amines, as alkylating agents in a continuous-flow setup, enabling high yields and significantly reduced reaction times.[7]
Experimental Protocol:
-
Prepare two stock solutions:
-
Solution A: Quinoxalin-2(1H)-one (0.1 M), Katritzky salt (0.15 M), and Eosin Y (0.001 M) in DMSO.
-
Solution B: N,N-Diisopropylethylamine (DIPEA) (0.3 M) in DMSO.
-
-
Set up a PFA capillary microreactor irradiated with blue LEDs.
-
Pump solutions A and B into a T-mixer at appropriate flow rates to achieve the desired residence time (e.g., 0.81 min).
-
Collect the reaction mixture at the outlet.
-
The collected solution is then worked up by extraction and purified by column chromatography.
Quantitative Data Summary (Continuous Flow):
| Entry | Alkyl Group from Katritzky Salt | Yield (%) | Residence Time (min) |
| 1 | Methyl | 91 | 0.81 |
| 2 | Ethyl | 88 | 0.81 |
| 3 | Isopropyl | 85 | 0.81 |
| 4 | Benzyl | 82 | 0.81 |
III. C3-Trifluoromethylation of Quinoxalin-2(1H)-one
The trifluoromethyl group is a crucial substituent in medicinal chemistry for enhancing metabolic stability and binding affinity.
A. Method 1: Trifluoromethylation using Sodium Trifluoromethanesulfinate and a Hypervalent Iodine Reagent
This transition-metal-free method uses the inexpensive Langlois reagent (CF₃SO₂Na) as the trifluoromethyl source in the presence of a hypervalent iodine(III) reagent.[2]
Experimental Protocol:
-
To a reaction flask, add quinoxalin-2(1H)-one (0.3 mmol, 1.0 equiv.), sodium trifluoromethanesulfinate (0.6 mmol, 2.0 equiv.), and phenyliodonium diacetate (PIDA) (0.45 mmol, 1.5 equiv.).
-
Add a mixed solvent of dichloromethane (DCM) and water (3.0 mL, 2:1 v/v).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion, dilute the reaction with water and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Quinoxalin-2(1H)-one Derivative | Yield (%) |
| 1 | 1-methyl | 82 |
| 2 | 1-ethyl | 80 |
| 3 | 6-chloro | 75 |
| 4 | 7-methoxy | 78 |
Logical Relationship Diagram:
Conclusion
The methodologies presented here offer a range of options for the C3-functionalization of quinoxalin-2(1H)-ones, catering to different synthetic needs and green chemistry principles. The detailed protocols and comparative data tables are intended to facilitate the practical application of these techniques in research and development settings. The choice of method will depend on the desired functionality, substrate availability, and desired reaction conditions. These modern synthetic tools pave the way for the efficient discovery and development of novel quinoxalin-2(1H)-one-based molecules with significant potential in medicine and materials science.
References
- 1. Quinoxalinone synthesis [organic-chemistry.org]
- 2. Frontiers | The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents [frontiersin.org]
- 3. The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 3-(Hydroxyamino)quinoxalin-2(1H)-one in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key mechanism underlying these activities is the inhibition of various enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways.[2] This document provides detailed application notes and protocols for the investigation of 3-(Hydroxyamino)quinoxalin-2(1H)-one , a specific derivative of the quinoxalinone scaffold, in enzyme inhibition studies.
While specific data for this compound is limited in publicly available literature, its structural similarity to other biologically active quinoxalinones and quinolinones suggests its potential as an enzyme inhibitor. For instance, the structurally related 3-hydroxyquinolin-2(1H)-one has been identified as an inhibitor of influenza A endonuclease, D-amino acid oxidase (DAAO), and a modulator of human phenylalanine hydroxylase.[3][4][5][6][7] Furthermore, various quinoxalin-2(1H)-one derivatives have been reported as inhibitors of kinases such as EGFR, ASK1, and VEGFR-2.[8][9]
These application notes and protocols are therefore based on established methodologies for analogous compounds and provide a framework for researchers to explore the enzyme inhibitory potential of this compound.
Potential Applications in Enzyme Inhibition
Based on the known activities of related compounds, this compound could be investigated as an inhibitor of several enzyme classes:
-
Protein Kinases: Quinoxalinone scaffolds are frequently found in kinase inhibitors.[2] Potential kinase targets for this compound could include those involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Apoptosis Signal-regulating Kinase 1 (ASK1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9]
-
Viral Enzymes: The inhibitory activity of the related 3-hydroxyquinolin-2(1H)-one against influenza A endonuclease suggests that this compound could be explored for its potential against viral enzymes.[3][10]
-
Oxidoreductases: The inhibition of D-amino acid oxidase (DAAO) by 3-hydroxyquinolin-2(1H)-one indicates that this compound might also target oxidoreductases.[5][7]
Data Presentation
As there is no specific public data for this compound, the following table provides a template with hypothetical data to illustrate how quantitative results from enzyme inhibition assays should be presented. Researchers should replace this with their own experimental data.
| Enzyme Target | Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition | Assay Method |
| Kinase X | This compound | e.g., 5.2 | e.g., 2.1 | e.g., ATP-competitive | e.g., TR-FRET |
| Kinase Y | This compound | e.g., 12.8 | e.g., 6.5 | e.g., Non-competitive | e.g., Fluorescence Polarization |
| Viral Enzyme Z | This compound | e.g., 8.5 | e.g., 3.9 | e.g., Competitive | e.g., FRET-based cleavage assay |
Experimental Protocols
The following are detailed protocols for key experiments, adapted from methodologies used for similar quinoxalinone and quinolinone derivatives. These should be optimized for the specific enzyme and assay format.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.[11]
Materials:
-
This compound (test compound)
-
Recombinant kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control). b. Add 2.5 µL of the kinase solution (2x final concentration) to each well. c. Add 5 µL of the substrate/ATP mixture (2x final concentration) to initiate the reaction. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Add 5 µL of the detection mix containing the Europium-labeled antibody and APC-labeled streptavidin to each well. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 320 nm.
-
Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). b. Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. c. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for EGFR Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on EGFR signaling in a cellular context.[8]
Materials:
-
A549 cells (or another cell line with high EGFR expression)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
EGF (Epidermal Growth Factor)
-
Cell lysis buffer
-
Antibodies: anti-phospho-EGFR, anti-total-EGFR, and a secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: a. Seed A549 cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 24 hours. c. Pre-treat the cells with various concentrations of this compound for 2 hours. d. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse with cell lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate and imaging system. g. Strip the membrane and re-probe for total EGFR as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal. Compare the levels of phosphorylated EGFR in treated versus untreated cells.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the potential point of inhibition.
Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 3. 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-quinolin-2(1H)-ones, a useful scaffold : synthesis and biological evaluation [repositorio.ulisboa.pt]
- 5. Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Troubleshooting & Optimization
Technical Support Center: 3-(Hydroxyamino)quinoxalin-2(1H)-one Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 3-(Hydroxyamino)quinoxalin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: While specific experimental data for this compound is limited in publicly available literature, potential degradation pathways can be inferred based on the reactivity of its functional groups (hydroxylamine and quinoxalin-2(1H)-one). The primary anticipated pathways are oxidation and hydrolysis.
-
Oxidative Degradation: The hydroxylamino group is susceptible to oxidation, which can lead to the formation of the corresponding nitroso derivative, 3-Nitrosoquinoxalin-2(1H)-one. Further oxidation could potentially lead to the nitro derivative. The quinoxalinone ring itself may also undergo oxidation under harsh conditions, potentially leading to ring-opened products.
-
Hydrolytic Degradation: Under acidic or basic conditions, the lactam bond in the quinoxalin-2(1H)-one ring could be susceptible to hydrolysis, leading to the formation of an amino acid derivative. The stability of the hydroxylamino group can also be pH-dependent.
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods. Typical conditions include:
| Stress Condition | Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80 °C) | Hydrolysis of the lactam ring. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80 °C) | Hydrolysis of the lactam ring, potential degradation of the hydroxylamino group. |
| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the hydroxylamino group to nitroso or nitro derivatives. |
| Thermal Degradation | Dry heat (e.g., 80-105 °C) or in solution | General decomposition. |
| Photodegradation | Exposure to UV (e.g., 254 nm) and/or visible light | Photolytic cleavage or rearrangement. Quinoxaline derivatives can be susceptible to photodegradation.[1][2] |
Q3: Which analytical techniques are most suitable for analyzing the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the separation and identification of degradation products.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reversed-phase C18 column is a common starting point.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of degradation products, which aids in structure elucidation.[3][4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information of isolated degradation products.[8][9]
Troubleshooting Guides
HPLC Method Development and Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for the parent compound or degradants. | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column overload. | - Use a high-purity, end-capped column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.[10] |
| Inconsistent retention times. | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Pump malfunction or leaks. | - Use a column oven for temperature control.- Prepare fresh mobile phase daily and ensure proper mixing.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[11] |
| Baseline noise or drift. | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp aging. | - Use high-purity solvents and degas the mobile phase.- Flush the system to remove contaminants.- Purge the pump to remove air bubbles.- Replace the detector lamp if necessary.[12] |
| Co-elution of degradation products. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., organic modifier, pH, buffer concentration).- Change the stationary phase to one with a different selectivity.- Optimize the gradient profile in gradient elution. |
Interpretation of Degradation Data
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | - The compound is highly stable under the applied conditions.- The stress conditions are not harsh enough. | - Increase the stress level (e.g., higher temperature, longer exposure time, higher reagent concentration).- Ensure proper experimental setup (e.g., light source is functional for photostability). |
| Mass balance is not achieved (sum of parent and degradants is not close to 100%). | - Some degradation products are not detected by the analytical method (e.g., lack a chromophore).- Degradants are volatile.- Degradants have precipitated out of solution. | - Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV detection.- Use Gas Chromatography (GC) for volatile degradants.- Visually inspect samples for precipitation and adjust solvent if necessary. |
| Complex degradation profile with many small peaks. | - Secondary degradation of primary degradation products. | - Perform a time-course study to identify primary and secondary degradants.- Analyze samples at earlier time points. |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for a specified time.
-
Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place a solid sample or a solution of the compound in an oven at 105°C for a specified time.
-
Photodegradation: Expose a solution of the compound to a photostability chamber with a light source (e.g., UV and visible light) for a specified duration.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
Peak Purity and Identification: Assess the peak purity of the parent compound using a photodiode array (PDA) detector. Use LC-MS to obtain the mass-to-charge ratio of the degradation products to aid in their identification.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
avoiding byproduct formation in quinoxalinone synthesis
Welcome to the technical support center for quinoxalinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the synthesis of quinoxalinones, with a focus on avoiding byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalin-2(1H)-ones?
A1: The most prevalent and classical method for synthesizing quinoxalin-2(1H)-ones is the condensation reaction between an o-phenylenediamine and an α-keto acid or its ester derivative.[1] This reaction is typically carried out in a suitable solvent and may be promoted by acid or heat.
Q2: What are the most common byproducts observed in quinoxalinone synthesis?
A2: The most frequently encountered byproduct is the corresponding benzimidazole derivative.[2][3] This occurs through a competitive cyclization pathway. Depending on the starting materials and reaction conditions, other side products such as from self-condensation of reactants or over-oxidation may also be observed.
Q3: How can I minimize the formation of the benzimidazole byproduct?
A3: Minimizing benzimidazole formation often involves careful control of reaction conditions. Key factors include the choice of solvent, temperature, catalyst, and the presence or absence of an oxidant like oxygen.[2][4] For instance, conducting the reaction under an inert atmosphere (e.g., nitrogen) can sometimes favor the formation of the quinoxalinone.[4]
Q4: What is the role of oxygen in the reaction between o-phenylenediamines and α-keto acids?
A4: Oxygen can play a significant role in determining the product distribution. In some cases, an oxygen atmosphere has been shown to favor the formation of the benzimidazole byproduct, while an inert atmosphere can lead to higher yields of the desired quinoxalinone.[4] This is because the formation of the benzimidazole can be an oxidative process.
Q5: How can I distinguish between the desired quinoxalin-2(1H)-one and the benzimidazole byproduct?
A5: Spectroscopic methods are essential for distinguishing between these two heterocyclic systems.
-
¹H NMR: The chemical shifts of the protons, particularly those on the heterocyclic ring and the N-H protons, will differ significantly. Quinoxalinones will show a characteristic lactam proton signal.
-
¹³C NMR: The carbonyl carbon of the quinoxalinone will have a distinct chemical shift (typically >150 ppm) that is absent in the benzimidazole.[5][6]
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band (around 1650-1700 cm⁻¹) is a key diagnostic peak for the quinoxalin-2(1H)-one, which will not be present in the benzimidazole spectrum.[5]
-
Mass Spectrometry: The two compounds will have different molecular weights, which can be easily distinguished by mass spectrometry.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during quinoxalinone synthesis.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of quinoxalinone | 1. Inappropriate reaction temperature.[2] 2. Incorrect solvent. 3. Inactive catalyst or incorrect catalyst loading.[7] 4. Steric hindrance or deactivating electronic effects from substituents on the o-phenylenediamine.[3] | 1. Optimize the reaction temperature. Elevated temperatures can sometimes lead to increased byproducts.[2] 2. Screen different solvents. Acetonitrile has been shown to be effective in some cases.[3] 3. If using a catalyst, ensure it is active and try varying the molar ratio. For non-catalytic reactions, consider adding a mild acid catalyst like trifluoroacetic acid.[3] 4. Modify the protecting group or substituent on the o-phenylenediamine to be less electron-withdrawing.[3] |
| High yield of benzimidazole byproduct | 1. Presence of an oxidizing agent (e.g., atmospheric oxygen).[4] 2. Reaction conditions favor the 5-exo-tet cyclization pathway leading to the benzimidazole.[4] 3. The specific combination of substituents on the o-phenylenediamine and the α-keto acid favors benzimidazole formation.[4] | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Modify the reaction conditions (e.g., lower temperature, different solvent or catalyst) to favor the 6-exo-trig cyclization for quinoxalinone formation. 3. If possible, alter the substituents on the starting materials. For example, certain N-protected o-phenylenediamines have been shown to selectively yield quinoxalinones.[4] |
| Formation of multiple unidentified byproducts | 1. High reaction temperature leading to decomposition or side reactions.[2] 2. Presence of impurities in starting materials or solvents. 3. The α-keto acid is unstable under the reaction conditions. | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. 2. Ensure the purity of all reagents and solvents before use. 3. Use a more stable derivative of the α-keto acid, such as its corresponding ester. |
| Difficulty in purifying the quinoxalinone | 1. Similar polarity of the quinoxalinone and byproducts. 2. The product is poorly soluble. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. Recrystallization from a suitable solvent system can be an effective purification method.[7] |
Quantitative Data Presentation
The following table summarizes the product distribution in the reaction of N-substituted o-phenylenediamines with pyruvic acid derivatives, highlighting the influence of substituents on the formation of quinoxalinone vs. benzimidazole byproducts.
| Entry | N-Substituent (R¹) | R² in Pyruvic Acid | Product(s) | Yield of Quinoxalinone (7) | Yield of Benzimidazole (8) | Reference |
| 1 | Benzyl | Benzyl | 1,3-dibenzylquinoxalin-2(1H)-one (7a) & 1,2-dibenzyl-1H-benzo[d]imidazole (8a) | 9% | 76% | [3] |
| 2 | Benzyl | t-Butyl | 3-(tert-butyl)-1-benzylquinoxalin-2(1H)-one (7b) & 1-benzyl-2-(tert-butyl)-1H-benzo[d]imidazole (8b) | 11% | 73% | [3] |
| 3 | Methyl | Benzyl | 3-benzyl-1-methylquinoxalin-2(1H)-one (7e) | Trace | Not Isolated | [3] |
| 4 | Methyl | t-Butyl | 3-(tert-butyl)-1-methylquinoxalin-2(1H)-one (7f) | 71% | 0% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one[5]
Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
Absolute ethanol
Procedure:
-
A mixture of o-phenylenediamine (20 g, 0.185 mol) and ethyl pyruvate (21.5 g, 0.185 mol) in 200 ml of absolute ethanol is heated on an oil bath for 30 minutes.
-
The reaction mixture is allowed to cool to room temperature.
-
The resulting silvery white crystals are collected by filtration.
-
The crude product is washed and purified by recrystallization from ethanol.
-
Yield: 76.44%
-
Melting Point: 245-247 °C
Protocol 2: General Procedure for the Synthesis of Quinoxaline Derivatives[7]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
1,2-Dicarbonyl compound (1 mmol)
-
Toluene (8 mL)
-
MoVP catalyst (0.1 g)
-
Anhydrous Na₂SO₄
-
Ethanol for recrystallization
Procedure:
-
To a mixture of an o-phenylenediamine and a 1,2-dicarbonyl compound in toluene, the MoVP catalyst is added.
-
The mixture is stirred at room temperature.
-
The progress of the reaction is monitored by TLC.
-
After completion of the reaction, the insoluble catalyst is separated by filtration.
-
The filtrate is dried over anhydrous Na₂SO₄.
-
The solvent is evaporated, and the crude product is obtained.
-
The pure product is obtained by recrystallization from ethanol.
Visualizations
Caption: Competitive reaction pathways for the formation of quinoxalinone and benzimidazole.
Caption: Troubleshooting workflow for low quinoxalinone yield.
References
- 1. article.sapub.org [article.sapub.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Quinoxalinones
Welcome to the technical support center for the synthesis of substituted quinoxalinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of substituted quinoxalinones, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize a substituted quinoxalinone has resulted in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?
Answer: Low or no yield in quinoxalinone synthesis is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting this problem:
-
Inadequate Reaction Conditions: Traditional methods for synthesizing quinoxalinones often require harsh conditions, such as high temperatures and strong acids, which can lead to degradation of starting materials or products.[1][2] Modern methods often utilize milder conditions which can be more effective.
-
Solution: Consider employing alternative, milder synthetic routes. For instance, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3] Catalyst systems like recyclable alumina-supported heteropolyoxometalates have also been shown to produce high yields at room temperature.[2][3]
-
-
Poor Reactivity of Starting Materials: The electronic properties of the substituents on your o-phenylenediamine or α-dicarbonyl compound can significantly impact reactivity. Electron-withdrawing groups can decrease the nucleophilicity of the diamine, hindering the initial condensation step.
-
Solution: For less reactive starting materials, consider using a more active catalyst or increasing the reaction temperature moderately. However, be mindful of potential side reactions. Some modern protocols are designed to tolerate a wider range of functional groups, which might be a better alternative.[4][5]
-
-
Catalyst Inefficiency or Deactivation: If you are using a catalyst, it may not be suitable for your specific substrates or it may have deactivated.
-
Solution: Screen different catalysts. For example, various metal-based catalysts (e.g., copper, nickel) and organocatalysts have been successfully employed in quinoxalinone synthesis.[5][6] Ensure your catalyst is not poisoned by impurities in your starting materials or solvent. For heterogeneous catalysts, ensure proper activation and handling.
-
-
Presence of Water: While some reactions are performed in aqueous media, many organic reactions are sensitive to water. Water can interfere with catalysts or promote unwanted side reactions.
-
Solution: Ensure your glassware is properly dried and use anhydrous solvents if the reaction is known to be moisture-sensitive.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired quinoxalinone, but I am also observing a significant amount of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a frequent challenge. The nature of these impurities depends on the specific synthetic route you are employing.
-
Self-condensation of α-dicarbonyl Compounds: α-dicarbonyl compounds can undergo self-condensation, especially under basic conditions.
-
Solution: Control the addition of reagents. Adding the α-dicarbonyl compound slowly to the reaction mixture containing the o-phenylenediamine can minimize its self-condensation.
-
-
Formation of Isomers: With unsymmetrically substituted o-phenylenediamines, the formation of regioisomers is a major issue.
-
Solution: The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For instance, the use of acidic or basic conditions can favor the formation of one isomer over the other.[7] A thorough investigation of the literature for your specific substitution pattern is recommended.
-
-
Over-oxidation or Incomplete Cyclization: Depending on the synthetic strategy, you might observe products from incomplete reaction (e.g., the intermediate diimine) or over-oxidation of the quinoxalinone ring.
-
Solution: Optimize the reaction time and the amount of oxidant used. Monitoring the reaction by TLC or LC-MS can help determine the optimal point to stop the reaction.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my substituted quinoxalinone from the reaction mixture. What are some effective purification strategies?
Answer: Purification can be challenging due to the similar polarities of the product and side products.
-
Crystallization: Quinoxalinones are often crystalline solids.
-
Solution: Attempt to purify your product by recrystallization from a suitable solvent or solvent mixture. This can be a very effective method for removing minor impurities. Some protocols mention that products can be purified by simple filtration and washing with ethanol.[4]
-
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Solution: Experiment with different solvent systems (eluent) to achieve good separation on a silica gel column. Sometimes, using a different stationary phase (e.g., alumina) can be beneficial.
-
-
Solid-Phase Extraction (SPE): For library synthesis or rapid purification, SPE can be a viable option.[8]
-
Solution: This technique can be used to remove specific types of impurities, such as unreacted starting materials or polar byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing substituted quinoxalinones?
A1: The classical and most common approach is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., α-ketoesters, α-diketones).[9][10] However, many modern methods use alternative starting materials to introduce diversity and improve efficiency.
Q2: How can I control the regioselectivity in the synthesis of quinoxalinones from unsymmetrical o-phenylenediamines?
A2: Regioselectivity is a significant challenge. It has been demonstrated that the choice of acidic or basic conditions can effectively control the regiochemical outcome.[7] For example, in one study, using acetic acid favored the formation of the 7-substituted quinoxalinone, while using triethylamine (TEA) favored the 6-substituted isomer.[7] Careful selection of the catalyst and solvent system is also crucial for achieving high regioselectivity.[11]
Q3: Are there any "green" or environmentally friendly methods for synthesizing quinoxalinones?
A3: Yes, there is a growing interest in developing green synthetic methodologies. These include:
-
Microwave-assisted synthesis: This often leads to shorter reaction times, higher yields, and can sometimes be performed without a solvent.[3]
-
Use of water as a solvent: Several procedures have been developed that use water as a green solvent.[4][12]
-
Catalyst-free reactions: Some methods operate under catalyst-free conditions, reducing waste and cost.[4]
-
Use of recyclable catalysts: Heterogeneous catalysts that can be easily recovered and reused are also a hallmark of green chemistry.[2][13]
Q4: What are some of the key biological activities of substituted quinoxalinones?
A4: Substituted quinoxalinones are a privileged scaffold in medicinal chemistry and have been shown to exhibit a wide range of biological activities, including:
-
Antibacterial and antifungal agents[3]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for substituted quinoxalinones, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Toluene | 25 | 2 | 0 | [2] |
| Alumina | Toluene | 25 | 2 | 0 | [2] |
| AlCuMoVP | Toluene | 25 | 2 | 95+ | [2] |
| Fe@SiCN | Dioxane | 120 | 24 | 85 | [13] |
Table 2: Regioselectivity Control in the Synthesis of Substituted Quinoxalin-2-ones
| Additive (eq) | Solvent | Temperature (°C) | Time (h) | Ratio (7-substituted:6-substituted) | Yield (%) | Reference |
| AcOH (2.0) | MeOH | 50 | 2 | 15.7:1 | 92 | [7] |
| AcOH (5.0) | MeOH | 50 | 2 | 12.4:1 | 85 | [7] |
| TEA (5.0) | MeOH | 25 | 12 | 1:4 | 88 | [7] |
| None | MeOH | 50 | 12 | 1.5:1 | 85 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoxalines using a Recyclable Alumina-Supported Catalyst
This protocol is adapted from Ruiz et al. and describes a room temperature synthesis of quinoxaline derivatives.[2][3]
-
To a solution of o-phenylenediamine (1 mmol) in toluene (7 mL), add the 1,2-dicarbonyl compound (1 mmol).
-
Add the alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg).
-
Stir the reaction mixture at room temperature (25 °C) for the specified time (typically 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with the reaction solvent and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.
Protocol 2: Acid/Base-Mediated Regioselective Synthesis of Quinoxalin-2-ones
This protocol is based on the work of Mao et al. for the selective synthesis of regioisomers of quinoxalin-2-ones.[7]
For the 7-substituted isomer (Acidic Conditions):
-
Dissolve the substituted o-phenylenediamine (0.5 mmol) and α-ketoester (0.6 mmol) in methanol (3 mL).
-
Add acetic acid (2.0 equivalents).
-
Stir the reaction mixture at 50 °C for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major 7-substituted regioisomer.
For the 6-substituted isomer (Basic Conditions):
-
Dissolve the substituted o-phenylenediamine (0.5 mmol) and α-ketoester (0.6 mmol) in methanol (3 mL).
-
Add triethylamine (TEA) (5.0 equivalents).
-
Stir the reaction mixture at 25 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major 6-substituted regioisomer.
Visualizations
Caption: General experimental workflow for the synthesis of substituted quinoxalinones.
Caption: Troubleshooting logic for low product yield in quinoxalinone synthesis.
References
- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. Quinoxalinone synthesis [organic-chemistry.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mtieat.org [mtieat.org]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. soc.chim.it [soc.chim.it]
- 13. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Structure-activity studies of substituted quinoxalinones as multiple-drug-resistance antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Hydroxyamino)quinoxalin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Hydroxyamino)quinoxalin-2(1H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the this compound scaffold?
A1: The most prevalent and adaptable method for synthesizing 3-substituted quinoxalin-2(1H)-ones involves a two-step process. The first step is the synthesis of a 3-halo-quinoxalin-2(1H)-one intermediate, typically 3-chloro- or 3-bromo-quinoxalin-2(1H)-one. This is followed by a nucleophilic aromatic substitution reaction where the halide is displaced by the desired nucleophile, in this case, hydroxylamine.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are o-phenylenediamine and a derivative of oxalic acid to form the quinoxalinone core. For the introduction of the hydroxyamino group via nucleophilic substitution, a halogenating agent and hydroxylamine (or its salt) are required.
Q3: What are the critical parameters that influence the yield of the final product?
A3: Several factors can significantly impact the yield, including the choice of solvent, the base used to neutralize HCl or HBr formed during the substitution reaction, the reaction temperature, and the purity of the starting materials and intermediates. The reaction atmosphere can also be a factor, with inert atmospheres sometimes being necessary to prevent oxidation of the hydroxylamine or the final product.
Q4: Are there any common side products to be aware of?
A4: Yes, potential side products can arise from the reactivity of hydroxylamine, which has two nucleophilic centers (the nitrogen and the oxygen). This can lead to the formation of the O-substituted isomer, 3-(aminooxy)quinoxalin-2(1H)-one. Additionally, over-reaction or decomposition of the starting materials or product can lead to a mixture of byproducts, especially at elevated temperatures. In some cases, the starting 3-halo-quinoxalin-2(1H)-one may undergo hydrolysis to form quinoxaline-2,3-dione if water is present in the reaction mixture.
Q5: How can I purify the final product?
A5: The polarity of this compound suggests that chromatographic techniques will be effective. Normal-phase column chromatography using a polar stationary phase like silica gel with a gradient of polar solvents (e.g., ethyl acetate/methanol in dichloromethane or hexane) is a common approach. Recrystallization from a suitable solvent system can also be an effective final purification step. Given the polar nature of the compound, reverse-phase chromatography might also be a viable option.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 3-halo-quinoxalin-2(1H)-one intermediate | Incomplete reaction; impure starting materials; insufficient heating. | Ensure starting materials are pure and dry. Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low yield of this compound in the substitution step | Incomplete reaction; decomposition of hydroxylamine; poor choice of base or solvent; formation of side products. | Use a freshly opened or purified batch of hydroxylamine. Optimize the base and solvent system (see data tables below). Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Lower the reaction temperature to minimize decomposition. |
| Presence of multiple spots on TLC after the substitution reaction | Formation of isomeric products (N- vs. O-substitution); unreacted starting material; decomposition products. | Adjust reaction conditions to favor N-substitution (e.g., by using a protected hydroxylamine derivative). Use a more efficient purification method, such as preparative HPLC. Characterize the major byproducts to understand the side reactions. |
| Difficulty in isolating the product from the reaction mixture | High polarity of the product leading to poor extraction from aqueous media; product is highly soluble in the reaction solvent. | After quenching the reaction, acidify the aqueous layer and extract with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. If the product is highly soluble, consider removing the solvent under reduced pressure and purifying the residue directly by column chromatography. |
| Product decomposes upon standing | The hydroxyamino group can be susceptible to oxidation. | Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). Consider converting it to a more stable salt form if applicable for your downstream applications. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-quinoxalin-2(1H)-one
This protocol is adapted from general procedures for the halogenation of quinoxalinones.
Materials:
-
Quinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another high-boiling inert solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinoxalin-2(1H)-one (1 equivalent) in toluene.
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the suspension.
-
Add a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitate formed is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This is a proposed protocol based on common nucleophilic substitution reactions on 3-halo-quinoxalin-2(1H)-ones. Optimization will likely be necessary.
Materials:
-
3-Chloro-quinoxalin-2(1H)-one
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., triethylamine, sodium bicarbonate, or potassium carbonate)
-
A suitable solvent (e.g., ethanol, isopropanol, or DMF)
Procedure:
-
To a solution of 3-chloro-quinoxalin-2(1H)-one (1 equivalent) in a suitable solvent in a round-bottom flask, add hydroxylamine hydrochloride (1.5-2 equivalents).
-
Add a base (2-3 equivalents) to neutralize the hydrochloride and the HCl formed during the reaction.
-
Heat the reaction mixture with stirring. The optimal temperature will need to be determined experimentally, starting from room temperature and gradually increasing to reflux if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize literature data on the synthesis of various 3-substituted quinoxalin-2(1H)-ones, which can be used as a guide for optimizing the synthesis of the 3-hydroxyamino derivative.
Table 1: Effect of Solvent on the Yield of 3-Amino-Substituted Quinoxalin-2(1H)-ones
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 6 | 75 |
| 2 | DMF | 100 | 4 | 85 |
| 3 | Dioxane | Reflux | 8 | 70 |
| 4 | Acetonitrile | Reflux | 12 | 65 |
| 5 | Toluene | Reflux | 12 | 50 |
Data compiled from analogous reactions in the literature. Yields are indicative and will vary for the specific synthesis of this compound.
Table 2: Effect of Base on the Yield of 3-Amino-Substituted Quinoxalin-2(1H)-ones
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Ethanol | Reflux | 6 | 78 |
| 2 | K₂CO₃ | DMF | 100 | 4 | 82 |
| 3 | NaHCO₃ | Ethanol | Reflux | 12 | 60 |
| 4 | Pyridine | Dioxane | Reflux | 8 | 65 |
| 5 | DBU | Acetonitrile | 80 | 5 | 88 |
Data compiled from analogous reactions in the literature. Yields are indicative and will vary for the specific synthesis of this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Proposed mechanism: Nucleophilic Aromatic Substitution.
Technical Support Center: Optimization of Quinoxalinone Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of quinoxalinones. The information is presented to help overcome common experimental challenges and optimize reaction conditions for improved yields and purity.
Troubleshooting Guide & FAQs
Issue 1: Low Reaction Yield
Question: My quinoxalinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in quinoxalinone synthesis are a frequent issue. The causes can range from suboptimal reaction conditions to the nature of the starting materials. Traditional methods involving the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds often suffer from low yields, along with long reaction times and high temperatures.[1] Here are several factors to investigate:
-
Reaction Atmosphere: The presence of oxygen can be crucial. In some protocols, switching from a nitrogen or argon atmosphere to an open flask or an oxygen balloon significantly improves the yield.[2][3] For instance, one study noted an increase in yield to 83% under oxygen, whereas the reaction failed under nitrogen.[2]
-
Catalyst and Acid Choice: The choice of acid or catalyst is critical. While strong acids have been traditionally used, they can lead to harsh reaction conditions.[1][2] Trifluoroacetic acid (CF₃COOH) has been shown to be effective, with the optimal amount being 1.0 equivalent; increasing the acid amount can shorten reaction times but may lower the yield by creating more by-products.[2] For certain C-H functionalization reactions, the addition of acetic acid can dramatically increase the reaction yield by accelerating the rate of sulfur radical addition.[4]
-
Solvent Selection: The reaction solvent has a significant effect on the outcome.[4] Solvents like acetonitrile, or greener options like ethanol and water, have been used successfully.[2][5] In some visible-light-promoted reactions, using ethanol resulted in good yields of the desired polycyclic heterocycle, while a DMSO/H₂O mixture led to dihydroquinoxalin-2(1H)-ones as the major product.[4]
-
Temperature: Elevated temperatures can lead to an increase in by-products and a decrease in the desired product yield.[2] Many modern protocols are optimized to run at room temperature, which often enhances the final yield.[2][6]
-
Starting Materials: The electronic nature of substituents on the starting materials can impact the reaction. Electron-withdrawing groups on N-protected o-phenylenediamines, for example, may hinder the cyclization reaction and prevent product formation.[2]
A logical workflow for troubleshooting low yields can help systematically identify and solve the issue.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Quinoxalinone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoxalinone derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of quinoxalinone derivatives.
Problem 1: Low Recovery After Column Chromatography
Q1: I am experiencing low recovery of my quinoxalinone derivative after silica gel column chromatography. What are the possible causes and solutions?
A1: Low recovery from silica gel chromatography can stem from several factors related to the properties of both your compound and the chosen purification conditions. Here’s a systematic approach to troubleshoot this issue:
-
Compound Adsorption: Quinoxalinone derivatives, with their nitrogen-containing heterocyclic rings, can exhibit strong interactions with the acidic silanol groups on the silica surface, leading to irreversible adsorption.
-
Solution: Deactivate the silica gel by adding a small percentage of a polar modifier like triethylamine (0.1-1%) or ammonia solution to the eluent system. This will cap the acidic sites and reduce strong adsorption.
-
-
Inappropriate Solvent System: The polarity of the eluent may be too low to effectively move your compound down the column, or too high, causing it to co-elute with impurities.
-
Solution: Perform a systematic thin-layer chromatography (TLC) analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for your target compound.
-
-
Compound Instability on Silica: Some quinoxalinone derivatives may be sensitive to the acidic nature of silica gel and could be degrading on the column.
-
Solution: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 (reverse-phase chromatography).
-
-
Sample Loading Technique: Improper sample loading can lead to band broadening and poor separation, resulting in mixed fractions and apparent low recovery of the pure compound.
-
Solution: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, use a dry loading technique by adsorbing your compound onto a small amount of silica gel and then loading the powder onto the top of the column.
-
Problem 2: Difficulty in Removing a Persistent, Co-eluting Impurity
Q2: I have a persistent impurity that co-elutes with my target quinoxalinone derivative during column chromatography. How can I resolve this?
A2: Co-eluting impurities are a common challenge, especially when they are structurally similar to the desired product. Here are several strategies to tackle this:
-
Optimize Chromatographic Conditions:
-
Solution: Try a different solvent system with alternative selectivities. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol or a toluene-based system. Isocratic elution (a constant solvent composition) may also provide better resolution than a gradient elution for closely eluting compounds.
-
-
Alternative Chromatography Techniques:
-
Solution: If silica gel chromatography is not providing adequate separation, consider other techniques. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers much higher resolution. Reverse-phase chromatography (e.g., using a C18 column) is another excellent option, as the separation is based on hydrophobicity rather than polarity, which can effectively separate structurally similar compounds.
-
-
Crystallization:
-
Solution: Crystallization is a powerful purification technique for removing minor impurities. Experiment with different solvents and solvent pairs (e.g., ethanol, methanol, ethyl acetate/hexane, dichloromethane/pentane) to find conditions where your target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
-
Chemical Modification:
-
Solution: In some cases, it may be possible to chemically modify either the target compound or the impurity to alter its chromatographic behavior. For example, if the impurity has a reactive functional group that your target compound lacks, you could selectively react it to form a more polar or non-polar derivative that is easily separated. This is an advanced technique and should be approached with caution.
-
Problem 3: The Purified Quinoxalinone Derivative Appears Unstable
Q3: My purified quinoxalinone derivative seems to decompose upon standing or during solvent removal. What could be the cause and how can I prevent this?
A3: The stability of quinoxalinone derivatives can be influenced by factors such as heat, light, and air.
-
Thermal Instability: Some quinoxalinone structures can be sensitive to heat.[1]
-
Solution: When removing solvent using a rotary evaporator, use a lower bath temperature and a higher vacuum. If possible, perform the final drying steps at room temperature under high vacuum. For compounds known to be thermally labile, avoid purification methods that require high temperatures.[1]
-
-
Oxidative Instability: The quinoxalinone core can be susceptible to oxidation, especially in the presence of light and air.
-
Solution: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber vials or wrapping the container in aluminum foil. When working with solutions, consider using degassed solvents.
-
-
Residual Acid or Base: Trace amounts of acid or base from the reaction or purification steps can catalyze decomposition.
-
Solution: Ensure that the final product is neutralized. This can be achieved by washing a solution of the compound with a mild aqueous base (e.g., saturated sodium bicarbonate solution) or a mild aqueous acid (e.g., dilute citric acid solution), followed by a water wash, before the final drying and solvent removal steps.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common purification techniques for quinoxalinone derivatives?
A4: The most frequently employed purification methods for quinoxalinone derivatives are:
-
Crystallization: Often from solvents like ethanol.[2]
-
Column Chromatography: Typically using silica gel with eluent systems such as petroleum ether/ethyl acetate.[3]
-
Distillation: For quinoxaline itself and some volatile derivatives.[2]
-
Preparative HPLC: For achieving high purity, especially when dealing with difficult-to-separate mixtures.[4][5]
Q5: How does the choice of solvent affect the purification of quinoxalinone derivatives?
A5: The choice of solvent is critical for both crystallization and chromatography. In crystallization, the ideal solvent will dissolve the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling. For chromatography, the solvent system determines the separation efficiency. The polarity and composition of the eluent must be carefully optimized to achieve good resolution between the target compound and any impurities. Studies have shown that the choice of solvent can also impact the yield of the synthesis reaction itself, which in turn affects the initial purity of the crude product.[6][7][8]
Q6: Are there any known issues with the solubility of quinoxalinone derivatives during purification?
A6: Generally, quinoxalinone derivatives are considered to have better solubility than some related heterocyclic compounds like quinazolinones due to the presence of an additional -NH group that can participate in hydrogen bonding.[9] However, solubility is highly dependent on the specific substituents on the quinoxalinone core. Some derivatives may exhibit poor solubility in common non-polar organic solvents, requiring the use of more polar solvents like DMF or DMSO for initial dissolution before chromatographic loading, which can sometimes complicate the purification process.
Q7: Can polymorphism be an issue when purifying quinoxalinone derivatives?
A7: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a challenge. Different polymorphs can have different physical properties, including solubility and melting point. While not extensively documented as a widespread problem for all quinoxalinone derivatives, the formation of different crystal structures is a possibility.[10] It is important to be consistent with the crystallization procedure to obtain a consistent polymorphic form. Characterization by techniques such as X-ray diffraction can confirm the crystal form.
Quantitative Data Summary
Table 1: Examples of Chromatographic Conditions for Quinoxalinone Derivative Purification
| Derivative | Stationary Phase | Eluent System | Reference |
| 1-Methyl-3-(propylamino)quinoxalin-2(1H)-one | Silica gel | Petroleum ether/EtOAc = 5:1 | [3] |
| 1-Ethyl-3-(propylamino)quinoxalin-2(1H)-one | Silica gel | Petroleum ether/EtOAc = 5:1 | [3] |
| 1-Methyl-3-(pentylamino)quinoxalin-2(1H)-one | Silica gel | Petroleum ether/EtOAc = 5:1 | [3] |
| 1-Methyl-3-(octylamino)quinoxalin-2(1H)-one | Silica gel | Petroleum ether/EtOAc = 5:1 | [3] |
Table 2: Recovery Rates for Quinoxaline Derivatives from Swine Liver using SPE
| Compound Class | Spiked Concentration (µg/kg) | Recovery Range (%) |
| Quinoxaline 1,4-dioxides and metabolites | 10 | 79.8 - 96.5 |
| Quinoxaline 1,4-dioxides and metabolites | 100 | 79.8 - 96.5 |
| Quinoxaline 1,4-dioxides and metabolites | 500 | 79.8 - 96.5 |
Data from a study on the determination of five quinoxaline 1,4-dioxides and their metabolites in swine liver using solid-phase extraction (SPE) for purification.[4]
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Equilibration: Elute the packed column with at least two to three column volumes of the initial eluent to ensure it is fully equilibrated.
-
Sample Loading:
-
Wet Loading: Dissolve the crude quinoxalinone derivative in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin elution with the initial solvent system. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Crystallization
-
Solvent Selection: Choose a solvent in which the quinoxalinone derivative has high solubility at an elevated temperature and low solubility at room temperature or below. This is often determined empirically.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of additional solvent until it does.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For improved recovery, the flask can be further cooled in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of quinoxalinone derivatives.
Caption: Potential for impurity formation during quinoxalinone synthesis.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Quinoxalinone Synthesis Reaction Monitoring by HPLC
Welcome to the technical support center for monitoring quinoxalinone synthesis reactions by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of quinoxalinone synthesis reactions. The questions are designed to quickly guide you to the relevant information to resolve your experimental challenges.
Common Chromatographic Problems
-
Q1: What are the likely causes of peak tailing for my quinoxalinone product peak?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] For quinoxalinone compounds, which can possess basic nitrogen functional groups, strong interactions with residual acidic silanol groups on the silica-based column packing are a frequent cause of tailing.[1] Other potential causes include column overload, column bed deformation (voids), or a partially blocked column frit.[1][2]
-
Q2: My chromatogram shows split peaks for a single quinoxalinone analogue. What could be the problem?
Split peaks can arise from several factors. A common cause is a disruption in the sample path, which can be due to a partially blocked inlet frit or a void in the column packing bed.[3][4] This forces the sample to follow different paths through the column, resulting in a split peak.[3] Another frequent cause is the incompatibility of the injection solvent with the mobile phase; if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[3] Co-elution of two closely related compounds can also appear as a split peak.[4]
-
Q3: I am observing unexpected ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in the chromatogram at unexpected retention times and are not related to the injected sample. A common source of ghost peaks is contamination in the mobile phase, the HPLC system, or carryover from a previous injection. It is also possible that impurities are being introduced from the sample preparation process, such as from solid-phase extraction (SPE) cartridges.[5]
-
Q4: The retention times for my starting materials and product are shifting between injections. What should I investigate?
Retention time shifts can be caused by a variety of factors. Changes in the mobile phase composition, such as inaccurate mixing or evaporation of a volatile solvent, are a primary cause.[5] Fluctuations in column temperature can also lead to shifts in retention.[6] Additionally, a leak in the pump or a failing pump seal can cause inconsistent flow rates, leading to variable retention times. It is also important to ensure the column is properly equilibrated before each injection.[7]
-
Q5: The baseline of my chromatogram is noisy or drifting. How can I fix this?
A noisy or drifting baseline can interfere with the accurate quantification of your quinoxalinone products. Common causes include air bubbles in the pump or detector, contaminated or improperly degassed mobile phase, or detector lamp instability.[7][8] Baseline drift can also occur due to temperature fluctuations in the column or detector, or if the column is not fully equilibrated.[7]
Experimental Protocols
Representative HPLC Method for Quinoxalinone Reaction Monitoring
This protocol provides a general starting point for monitoring the synthesis of a quinoxalinone derivative. Optimization will likely be necessary based on the specific properties of the reactants and products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient can be employed, for example, starting at 10% B and increasing to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the quinoxalinone product (e.g., 254 nm or 340 nm).[9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At various time points during the synthesis reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).
-
Dilute the aliquot with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Representative HPLC Data for a Quinoxalinone Synthesis Reaction
| Compound | Retention Time (min) | Peak Area (%) at t = 0h | Peak Area (%) at t = 4h | Peak Area (%) at t = 24h |
| Starting Material 1 (e.g., o-phenylenediamine derivative) | 3.5 | 48.2 | 15.7 | 1.2 |
| Starting Material 2 (e.g., α-keto acid) | 5.2 | 50.1 | 20.5 | 2.5 |
| Quinoxalinone Product | 10.8 | 0.5 | 62.3 | 95.1 |
| Byproduct 1 | 8.1 | 0.2 | 1.0 | 0.8 |
| Byproduct 2 | 12.3 | 0.0 | 0.5 | 0.4 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific reaction and HPLC conditions.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Experimental workflow for reaction monitoring.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. agilent.com [agilent.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. ijsred.com [ijsred.com]
Technical Support Center: Synthesis of 3-Substituted Quinoxalinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the synthesis of 3-substituted quinoxalinones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help researchers, scientists, and drug development professionals identify and resolve common issues in their synthetic procedures.
Issue 1: Formation of Benzimidazole Byproduct Instead of Quinoxalinone
Question: I am trying to synthesize a 3-substituted quinoxalinone by reacting an o-phenylenediamine with an α-ketoester, but I am isolating a significant amount of the corresponding benzimidazole. How can I favor the formation of the desired quinoxalinone?
Answer: The reaction of o-phenylenediamines with α-ketoesters can lead to a competitive cyclization, yielding either the desired quinoxalinone (a 6-membered ring) or a benzimidazole (a 5-membered ring) via decarboxylation. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH.
Troubleshooting:
-
Reaction Conditions: The use of acidic or basic conditions can significantly influence the product ratio. Acidic conditions tend to favor the formation of the quinoxalinone, while basic conditions can promote the formation of the benzimidazole.
-
Catalyst Selection: While catalyst-free conditions are possible, the choice of an appropriate acid or base catalyst can steer the reaction towards the desired product.
Quantitative Data on Regioselectivity:
The following table summarizes the effect of acidic and basic conditions on the regioselective synthesis of quinoxalin-2-one derivatives.
| Entry | Reagent 1 (o-phenylenediamine) | Reagent 2 (α-ketoester) | Conditions | Product Ratio (Quinoxalinone : Benzimidazole) | Yield (%) |
| 1 | 4-Methyl-o-phenylenediamine | Ethyl pyruvate | Acetic Acid (2.0 eq), Methanol, RT, 1h | 9.9 : 1 | 95 |
| 2 | 4-Methyl-o-phenylenediamine | Ethyl pyruvate | Trifluoroacetic Acid (2.0 eq), Methanol, RT, 1h | 4.9 : 1 | 89 |
| 3 | 4-Methyl-o-phenylenediamine | Ethyl pyruvate | Triethylamine (2.0 eq), Methanol, RT, 2h | 1 : 4 | 96 |
| 4 | 4-Chloro-o-phenylenediamine | Ethyl pyruvate | Acetic Acid (5.0 eq), Methanol, RT, 1h | 12.4 : 1 | 93 |
| 5 | 4-Chloro-o-phenylenediamine | Ethyl pyruvate | Triethylamine (2.0 eq), Methanol, 50°C, 2h | 1 : 3.5 | 94 |
Experimental Protocol to Favor Quinoxalinone Formation (Acid-Catalyzed):
-
To a solution of the substituted o-phenylenediamine (1.0 mmol) in methanol (5 mL), add the α-ketoester (1.1 mmol).
-
Add acetic acid (2.0 to 5.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 3-substituted quinoxalinone.
Reaction Pathway Diagram:
Caption: Reaction pathways for quinoxalinone and benzimidazole synthesis.
Issue 2: Lack of Regioselectivity in Alkylation (N- vs. O-Alkylation)
Question: I am performing an alkylation on a quinoxalin-2-one, and I am getting a mixture of N-alkylated and O-alkylated products. How can I selectively obtain the N-alkylated product?
Answer: Quinoxalin-2-ones are ambident nucleophiles, meaning they can be alkylated at either the nitrogen (N-1) or the oxygen (O-2) atom. The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. Generally, N-alkylation is favored under conditions that promote thermodynamic control, while O-alkylation is often favored under kinetic control.
Troubleshooting:
-
Base and Solvent System: The combination of the base and solvent plays a crucial role. For N-alkylation, a common strategy is to use a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO. The use of stronger bases like sodium hydride (NaH) can sometimes favor O-alkylation.
-
Alkylating Agent: The reactivity and steric hindrance of the alkylating agent can also affect the outcome. Less hindered primary alkyl halides often favor N-alkylation.
-
Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product.
Quantitative Data on N- vs. O-Alkylation:
| Base | Solvent | Alkylating Agent | Predominant Product |
| K₂CO₃ | DMF | Benzyl bromide | N-alkylation |
| Cs₂CO₃ | DMF | Ethyl bromoacetate | N-alkylation |
| NaH | THF/DMF | Alkyl halide | O-alkylation may be favored |
Experimental Protocol for Selective N-Alkylation:
-
To a solution of the quinoxalin-2-one (1.0 mmol) in dry DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize or purify by column chromatography to obtain the pure N-alkylated quinoxalinone.
Logical Relationship Diagram for Alkylation Selectivity:
Caption: Factors influencing N- vs. O-alkylation of quinoxalinones.
Issue 3: Formation of Dimer Byproducts
Question: During the synthesis of my 3-substituted quinoxalinone, I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. What causes this and how can I prevent it?
Answer: Dimerization can occur under certain reaction conditions, particularly in reactions that proceed through radical intermediates or involve coupling of two quinoxalinone molecules. This is more likely to happen at higher concentrations of starting materials and in the presence of certain catalysts or oxidizing agents.
Troubleshooting:
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction relative to the desired intramolecular cyclization or intermolecular reaction with the desired substituent.
-
Reaction Temperature: High temperatures can sometimes promote side reactions, including dimerization. Running the reaction at the lowest effective temperature is advisable.
-
Exclusion of Oxygen: If a radical mechanism is suspected, de-gassing the solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help to minimize oxidative dimerization.
-
Choice of Reagents: The choice of coupling partners and catalysts can significantly impact the formation of dimers. For instance, in some cross-coupling reactions, the homocoupling of the quinoxalinone starting material can lead to dimers. Optimizing the catalyst and ligand system is crucial in such cases.
Experimental Protocol to Minimize Dimerization:
-
Use a flame-dried reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Add the solvent and de-gas it by bubbling with the inert gas for 15-30 minutes.
-
Prepare a dilute solution of the quinoxalinone precursor.
-
If the reaction involves adding another reagent, add it slowly and dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Maintain the reaction temperature as low as feasible while still allowing the desired reaction to proceed at a reasonable rate.
-
Upon completion, proceed with the workup and purification as usual.
Experimental Workflow to Avoid Dimerization:
Caption: Workflow to minimize dimerization in quinoxalinone synthesis.
stability of 3-(Hydroxyamino)quinoxalin-2(1H)-one in different solvents
Technical Support Center: 3-(Hydroxyamino)quinoxalin-2(1H)-one
This technical support center provides guidance on the stability of this compound in various solvents for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited in public literature, this guide focuses on general principles, potential issues, and standardized methodologies for stability assessment based on the chemistry of the quinoxalinone core and the hydroxyamino functional group.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored as a dry solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at -20°C is recommended. In solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q2: In which common laboratory solvents is this compound likely to be soluble?
Q3: What are the likely degradation pathways for this compound?
A3: The primary modes of degradation for this compound are likely oxidation and hydrolysis. The hydroxyamino group is susceptible to oxidation, which can lead to the corresponding nitroso or nitro derivatives. The quinoxalinone ring system itself is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, although this is less common under typical experimental conditions.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, as they can react with the hydroxyamino group. Strong acids and bases should also be used with caution, as they may catalyze degradation. Additionally, exposure to certain metals that can catalyze oxidation should be minimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of the compound during the experiment. | The solvent has a low solvating capacity for the compound, or the concentration is too high. | - Use a solvent with higher solvating power, such as DMSO or DMF. - Gently warm the solution to aid dissolution, but monitor for degradation. - Prepare a more dilute solution if the experimental protocol allows. |
| Loss of compound activity or unexpected results over time. | The compound may be degrading in the chosen solvent or under the experimental conditions (e.g., exposure to light, elevated temperature). | - Prepare fresh solutions before each experiment. - If using a stock solution, aliquot and store at -20°C or -80°C. - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Perform experiments at a controlled, lower temperature if possible. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | This indicates the formation of degradation products. | - Characterize the new peaks using mass spectrometry to identify potential degradation products.[2] - Review the experimental conditions (pH, temperature, light exposure) to identify potential stressors. - Implement a formal stability study to understand the degradation kinetics. |
| Color change of the solution (e.g., turning yellow or brown). | This is often an indication of oxidation of the hydroxyamino group or other forms of degradation. | - Immediately discontinue the use of the solution. - Prepare a fresh solution and take extra precautions to exclude oxygen (e.g., by sparging the solvent with nitrogen or argon) and light. |
Qualitative Stability Summary in Different Solvents
| Solvent Class | Solvent Examples | Anticipated Stability | Potential Issues |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Hygroscopic nature of DMSO can introduce water, potentially leading to hydrolysis over extended periods. |
| Alcohols | Methanol, Ethanol | Moderate | Potential for solvolysis, especially if acidic or basic impurities are present. Alcohols can also participate in photochemical reactions. |
| Aqueous Buffers | PBS, Tris | Low to Moderate | Stability is highly pH-dependent. The compound is likely to be less stable at non-neutral pH. Low solubility is a significant concern.[1] |
| Halogenated | Dichloromethane, Chloroform | Moderate | Generally less reactive, but residual acidic impurities can promote degradation. |
| Non-polar | Hexane, Toluene | Poor Solubility | Due to the polar nature of the compound, solubility is expected to be very low, making these solvents generally unsuitable. |
Experimental Protocols for Stability Assessment
A general workflow for assessing the stability of this compound in a chosen solvent is provided below.
Objective: To determine the rate of degradation of this compound in a specific solvent under defined conditions.
Materials:
-
This compound
-
High-purity solvent of interest
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)[2][3]
-
UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
-
Incubator or water bath for temperature control
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies (Stress Testing):
-
To identify potential degradation products and degradation pathways, subject the compound to forced degradation under various stress conditions as recommended by ICH guidelines.[4] This can include:
-
Acidic Conditions: Add HCl to a final concentration of 0.1 N.
-
Basic Conditions: Add NaOH to a final concentration of 0.1 N.
-
Oxidative Conditions: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to UV light.
-
-
-
Time-Point Stability Study:
-
Prepare several aliquots of the stock solution in the test solvent.
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
-
Analysis:
-
Analyze the aliquot immediately using a validated stability-indicating analytical method, typically HPLC or LC-MS.[2]
-
Quantify the peak area of the parent compound and any degradation products.
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound as a function of time.
-
Calculate the percentage of the compound remaining at each time point.
-
Determine the degradation rate and half-life of the compound in the tested solvent under the specified conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. hovione.com [hovione.com]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxalinone Synthesis: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of quinoxalinone derivatives. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
My quinoxalinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in quinoxalinone synthesis can stem from several factors, including suboptimal reaction conditions, choice of catalyst, and the nature of the starting materials. Here are some key areas to investigate:
-
Reaction Conditions: The classic approach to synthesizing quinoxalines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. This method can sometimes suffer from long reaction times and the need for high temperatures. Modern approaches often utilize milder conditions. For instance, visible-light-promoted reactions can proceed at room temperature. Consider optimizing the temperature, reaction time, and atmosphere (e.g., air vs. argon), as these can significantly impact the outcome.[1]
-
Catalyst Selection: The choice of catalyst is crucial. While some reactions proceed without a catalyst, many benefit from the addition of an acid or metal catalyst. For example, a straightforward one-pot, two-step procedure for quinoxaline synthesis from α-hydroxy ketones utilizes I2 as a catalyst in DMSO.[2] Supported molybdophosphovanadates have also been shown to be efficient, reusable catalysts for quinoxaline synthesis at room temperature.[3] If you are experiencing low yields, consider screening different catalysts or ensuring the activity of your current catalyst.
-
Solvent Effects: The reaction solvent can have a significant effect on the reaction outcome.[1] For example, in a visible light-induced cascade annulation reaction of quinoxalin-2(1H)-ones, performing the reaction in ethanol resulted in a good yield of the polycyclic product.[1] It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.
-
Starting Materials: The purity of your starting materials, such as the o-phenylenediamine and the 1,2-dicarbonyl compound, is critical. Impurities can lead to side reactions and lower the yield of the desired product. Ensure your starting materials are pure before commencing the reaction.
I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side product formation is a common issue. The nature of the side products depends on the specific synthetic route employed.
-
Oxidation of Starting Materials: o-Phenylenediamines can be susceptible to oxidation. It is important to handle these reagents carefully and consider performing the reaction under an inert atmosphere if necessary.
-
Over-alkylation or Multiple Substitutions: In reactions involving C-H functionalization, there is a risk of multiple substitutions on the quinoxalinone ring. Careful control of stoichiometry and reaction time can help to minimize this.
-
Competing Reaction Pathways: In some cases, the reactants can undergo alternative cyclization or condensation pathways. For example, in a visible light-promoted C3−H acylation of quinoxalin-2(1H)-ones, the reaction atmosphere was found to be critical; acylated products were favored in air, while α-hydroxylalkylated products were the major products in an argon atmosphere.[1]
To minimize side reactions, it is essential to have a thorough understanding of the reaction mechanism and to optimize the reaction conditions accordingly. Techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) can be used to monitor the reaction progress and identify the formation of side products early on.[3]
What are the best practices for the purification of quinoxalinone derivatives?
Purification of the final product is a critical step to obtain a high-purity compound. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid quinoxalinone derivatives. The choice of solvent is crucial for successful recrystallization. Ethanol is often a suitable solvent.[3]
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is a powerful technique. A suitable solvent system (eluent) needs to be determined, often through preliminary analysis by TLC.
-
Filtration and Washing: After the reaction is complete, the crude product can often be isolated by filtration. Washing the filtered solid with an appropriate solvent can help remove soluble impurities.[3]
Data Summary
The following tables summarize quantitative data from various quinoxalinone synthesis methodologies to aid in experimental design and troubleshooting.
Table 1: Effect of Catalyst on Quinoxaline Yield
| Catalyst | Catalyst Amount (mg) | Reaction Time (min) | Yield (%) | Reference |
| AlCuMoVP | 100 | 120 | 92 | [3] |
| AlFeMoVP | 100 | 120 | 80 | [3] |
| None | 0 | 300 | Not Detected | [3] |
Reaction Conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (7 mL), 25°C.[3]
Table 2: Optimization of Reaction Conditions for C3-H Arylation
| Oxidant | Solvent | Temperature (°C) | Yield (%) |
| K2S2O8 | CH3CN/H2O (4:1) | 80 | 77 |
| (NH4)2S2O8 | CH3CN | 80 | 65 |
| Oxone | CH3CN | 80 | 45 |
| TBHP | CH3CN | 80 | 52 |
Experimental Protocols
General Procedure for the Synthesis of 2,3-Diphenylquinoxaline
This protocol is adapted from a method utilizing a recyclable alumina-supported heteropolyoxometalate catalyst.[3]
-
To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.[3]
-
Stir the mixture at room temperature.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.[3]
-
Dry the filtrate over anhydrous Na2SO4.[3]
-
Evaporate the solvent to obtain the crude product.[3]
-
Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[3]
Visualizations
The following diagrams illustrate key workflows and relationships in quinoxalinone synthesis.
Caption: A general troubleshooting workflow for quinoxalinone synthesis.
Caption: A simplified workflow for the synthesis of quinoxalinones.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinoxalinone Functionalization
Welcome to the technical support center for quinoxalinone functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions encountered during the synthesis and functionalization of quinoxalin-2(1H)-ones.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: Low to No Product Yield in C3-Functionalization
Question: I am attempting a C3-functionalization of my quinoxalin-2(1H)-one derivative, but I am observing very low or no yield of the desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in C3-functionalization of quinoxalin-2(1H)-ones can stem from several factors, often related to the reaction conditions and the nature of the reagents. Here are some common causes and troubleshooting steps:
-
Inappropriate Atmosphere: Many C3-functionalization reactions, especially those involving radical intermediates, are sensitive to the reaction atmosphere. For instance, some reactions require an oxygen-free environment to prevent the formation of undesired oxidized byproducts, while others utilize air as a green oxidant.[1][2][3] It is crucial to adhere to the specified atmospheric conditions of the protocol.
-
Catalyst Inactivity or Incompatibility: The choice and handling of the catalyst are critical. Photocatalysts can degrade upon prolonged exposure to light or if not stored correctly. Similarly, metal catalysts or hypervalent iodine reagents can be sensitive to moisture and air.[1][4][5]
-
Solution: Use freshly opened or properly stored catalysts. For photocatalytic reactions, ensure the light source has the correct wavelength and intensity as specified in the protocol.
-
-
Incorrect Solvent: The solvent can significantly influence the reaction outcome. Some reactions are optimized for specific solvents that facilitate the desired reaction pathway. For example, solvent choice can dictate the formation of different products in divergent synthesis pathways.[6]
-
Solution: Use the recommended solvent and ensure it is of the appropriate grade and dryness.
-
-
Substrate Reactivity: The electronic and steric properties of the substituents on the quinoxalinone ring or the coupling partner can affect reactivity. Electron-withdrawing groups on the quinoxalinone ring can sometimes deactivate it towards certain electrophilic functionalizations.
-
Solution: If you suspect substrate incompatibility, consider modifying the protecting group on the nitrogen or using a more reactive coupling partner if possible.
-
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is producing a significant amount of an unexpected byproduct alongside or instead of my desired C3-functionalized quinoxalinone. How can I identify and minimize this?
Answer:
The formation of byproducts is a common challenge. One of the most frequently observed byproducts is the corresponding quinoxaline-2,3(1H,4H)-dione.
-
Cause: Overoxidation: In the presence of an oxidant (including atmospheric oxygen) and a light source, the C3-position of the quinoxalin-2(1H)-one can be oxidized to a carbonyl group, leading to the formation of the dione.[2][7]
-
Solution: To minimize overoxidation, carefully control the amount of oxidant used. If air is the suspected oxidant, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent the formation of the quinoxaline-2,3-dione.[2]
-
-
Cause: Competing Reaction Pathways: Depending on the reagents and conditions, alternative reaction pathways may become competitive. For instance, in some multicomponent reactions, different cyclization or addition products can form.[8][9]
-
Solution: Re-evaluate the reaction mechanism and consider if any intermediates could be diverted to form the observed byproduct. Adjusting the stoichiometry of the reactants or the order of addition might favor the desired pathway.
-
The logical workflow for troubleshooting byproduct formation can be visualized as follows:
Issue 3: Poor Regioselectivity
Question: I am performing a reaction on a substituted o-phenylenediamine to synthesize a quinoxalinone, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Regioselectivity in the initial synthesis of the quinoxalinone scaffold from unsymmetrically substituted o-phenylenediamines is a well-known challenge. The outcome is often dependent on the nature of the substituents and the reaction conditions.
-
Electronic Effects: The electronic properties of the substituent on the o-phenylenediamine can direct the cyclization. Electron-donating groups can activate the amino group in their para position, while electron-withdrawing groups can deactivate the ortho amino group.
-
Steric Hindrance: Bulky substituents can hinder the approach of the dicarbonyl compound to the adjacent amino group, favoring condensation at the less sterically hindered site.
-
Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity. For instance, acid-catalyzed reactions might proceed through different intermediates than base-catalyzed ones, leading to different isomeric ratios.[10]
| Reactant 1 (o-phenylenediamine) | Reactant 2 (dicarbonyl) | Conditions | Major Regioisomer | Reference |
| 4-Methyl-1,2-phenylenediamine | Phenylglyoxal | Methanol, 50°C | 6-Methyl-3-phenylquinoxalin-2(1H)-one | [10] |
| 4-Chloro-1,2-phenylenediamine | Phenylglyoxal | Methanol, 50°C | 6-Chloro-3-phenylquinoxalin-2(1H)-one | [10] |
Solution: To improve regioselectivity, consider the following:
-
Protecting Groups: Introducing a protecting group on one of the amino functionalities could force the reaction to proceed at the desired position, although this adds extra steps to the synthesis.
-
Alternative Synthetic Routes: Explore alternative synthetic strategies that offer better regiocontrol, such as those starting from pre-functionalized precursors.
Frequently Asked Questions (FAQs)
Q1: What is the most common site for functionalization on the quinoxalin-2(1H)-one core?
A1: The most common and reactive site for direct C-H functionalization on the quinoxalin-2(1H)-one scaffold is the C3 position.[1][4][5][11] This is due to the electronic nature of the heterocyclic ring system, which makes the C3-H bond susceptible to radical and other types of functionalization.
Q2: Are there any "green" or environmentally friendly methods for quinoxalinone functionalization?
A2: Yes, significant research has been dedicated to developing greener synthetic methods. These often involve:
-
Visible-light photocatalysis: This avoids the use of harsh reagents and high temperatures.[1][8][12]
-
Use of Air as an Oxidant: Many protocols now utilize atmospheric oxygen as a cheap, abundant, and environmentally benign oxidant.[1][3]
-
Water as a Solvent: Some reactions have been successfully performed in water, reducing the reliance on volatile organic solvents.[8][13]
-
Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts simplifies product purification and reduces waste.[1][6]
A simplified workflow for a green C3-arylation is depicted below:
Q3: How can I introduce an alkyl group at the C3 position?
A3: C3-alkylation can be achieved through various methods, many of which involve the generation of alkyl radicals that then add to the C3 position. Common alkyl sources include:
-
Alkyl Halides: Used in photoredox or electrochemical reactions.[14]
-
Carboxylic Acids: Decarboxylative coupling is a popular method.[13]
-
Alkenes and Alkynes: These can be used in three-component reactions to introduce more complex alkyl chains.[8][15]
-
Alkylborates: These are also effective alkylating agents under photoredox conditions.[13]
Q4: What is the mechanism for the visible-light-induced C3-functionalization?
A4: While the exact mechanism can vary depending on the specific reaction, a general pathway for visible-light-induced C3-functionalization often involves the following steps:
-
Photoexcitation: A photocatalyst (or in some cases, the quinoxalinone itself) absorbs visible light and is excited to a higher energy state.
-
Radical Generation: The excited photocatalyst initiates a single-electron transfer (SET) process, leading to the formation of a radical from one of the reaction partners (e.g., an aryl radical from an arylhydrazine or an alkyl radical from a carboxylic acid).
-
Radical Addition: The generated radical adds to the C3 position of the quinoxalin-2(1H)-one, forming a nitrogen-centered radical intermediate.
-
Oxidation and Deprotonation: The intermediate is then oxidized and subsequently deprotonated to yield the final C3-functionalized product and regenerate the photocatalyst.
The signaling pathway for this general mechanism can be represented as follows:
Key Experimental Protocols
Protocol 1: General Procedure for Visible-Light-Induced C3-Arylation with Arylhydrazines
This protocol is adapted from methodologies that utilize air as a green oxidant.[12]
-
To an oven-dried reaction tube, add the quinoxalin-2(1H)-one derivative (0.2 mmol, 1.0 equiv.) and the arylhydrazine hydrochloride (0.2 mmol, 1.0 equiv.).
-
Add 2 mL of acetonitrile (CH₃CN) as the solvent.
-
Ensure the reaction vessel is open to the air (e.g., by piercing the cap with a needle).
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp (450 nm).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-arylquinoxalin-2(1H)-one.
Yields for Selected C3-Arylated Quinoxalin-2(1H)-ones
| Quinoxalin-2(1H)-one Substituent | Arylhydrazine Substituent | Yield (%) |
| N-Methyl | Phenyl | 91 |
| N-Methyl, 6-Chloro | Phenyl | 85 |
| N-Methyl, 6-Trifluoromethyl | Phenyl | 78 |
| N-H | 4-Fluorophenyl | 75 |
| N-Benzyl | 4-Methoxyphenyl | 82 |
Data compiled from representative procedures.[12]
Protocol 2: General Procedure for C3-Alkylation via Decarboxylative Coupling
This protocol is based on catalyst-free methods utilizing the photoexcited state of the quinoxalinone.[13]
-
In a quartz reaction vessel, combine the quinoxalin-2(1H)-one (0.1 mmol, 1.0 equiv.) and the alkyl carboxylic acid (0.2 mmol, 2.0 equiv.).
-
Add 1 mL of a suitable solvent, such as DMSO.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the vessel and irradiate with a high-pressure mercury lamp or a suitable UV light source while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-alkylquinoxalin-2(1H)-one.
References
- 1. mdpi.com [mdpi.com]
- 2. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C3-H Bond Functionalization of Quinoxalin-2(1 H)-Ones With Hypervalent Iodine(III) Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoxalinone synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Validation of 3-(Hydroxyamino)quinoxalin-2(1H)-one Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Hydroxyamino)quinoxalin-2(1H)-one. The information provided is intended to assist in the validation of compound purity and to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for purity determination are High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). A combination of these methods is recommended for comprehensive purity analysis.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Potential impurities can arise from starting materials, by-products, and degradation. These may include unreacted starting materials, isomers, and oxidized or hydrolyzed forms of the target molecule. Specific examples could include 3-aminoquinoxalin-2(1H)-one or quinoxaline-2,3(1H,4H)-dione.[1]
Q3: How can I assess the stability of my this compound sample?
A3: Forced degradation studies are essential for assessing the intrinsic stability of the molecule.[2][3][4] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and establish degradation pathways.[2][4]
Q4: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks can be due to a variety of factors including impurities in the sample, degradation products, contaminants from the solvent or HPLC system, or issues with the column. Refer to the HPLC Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.
Q5: My NMR spectrum shows broad peaks. What should I do?
A5: Broad peaks in an NMR spectrum can indicate the presence of paramagnetic impurities, sample aggregation, or chemical exchange. Ensure your sample is fully dissolved and free of particulate matter. Using a higher quality NMR tube and optimizing the solvent can also improve peak shape.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment
This protocol provides a general method for the purity determination of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a mixture of water and acetonitrile (1:1 v/v). Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[5][6]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: Maleic anhydride (highly pure and stable, with a distinct singlet in the ¹H NMR spectrum).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16 or more for good signal-to-noise ratio.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mass Spectrometry (MS) for Impurity Identification
MS is used to determine the molecular weight of the compound and to identify potential impurities and degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative modes should be evaluated.
-
Sample Infusion: Introduce the sample solution (prepared as for HPLC) directly into the mass spectrometer via a syringe pump.
-
Data Analysis: Analyze the full scan mass spectrum to identify the molecular ion peak of this compound (Expected [M+H]⁺ = 178.0611 m/z) and any other significant peaks that may correspond to impurities. Perform tandem MS (MS/MS) on the molecular ion and impurity peaks to obtain fragmentation patterns for structural elucidation.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peaks | No injection made; Detector off or not set to the correct wavelength. | Verify injection and detector settings. |
| Broad Peaks | Column contamination; Low flow rate; Sample overload. | Flush or replace the column; Check flow rate; Reduce injection concentration. |
| Split Peaks | Column void or channeling; Sample solvent incompatible with mobile phase. | Replace the column; Dissolve the sample in the initial mobile phase. |
| Tailing Peaks | Secondary interactions with the stationary phase; Column aging. | Use a mobile phase additive (e.g., triethylamine); Replace the column. |
| Fronting Peaks | Sample overload; Low column temperature. | Dilute the sample; Increase column temperature. |
| Baseline Drift | Column not equilibrated; Mobile phase composition changing; Detector lamp aging. | Allow for longer equilibration; Prepare fresh mobile phase; Replace detector lamp. |
| Ghost Peaks | Carryover from a previous injection; Contaminated mobile phase. | Run a blank gradient; Prepare fresh mobile phase. |
NMR Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | Sample not fully dissolved; Paramagnetic impurities; High sample viscosity. | Ensure complete dissolution; Filter the sample; Use a more dilute solution. |
| Poor Signal-to-Noise | Low sample concentration; Insufficient number of scans. | Increase sample concentration if possible; Increase the number of scans. |
| Water Peak Obscuring Signals | Residual water in the sample or solvent. | Use a deuterated solvent with low water content; Apply a water suppression pulse sequence. |
| Inaccurate Integrals (for qNMR) | Incomplete relaxation of nuclei; Overlapping signals. | Increase the relaxation delay (d1); Choose non-overlapping signals for integration. |
Data Presentation
Table 1: Representative Quantitative Purity Data
| Analytical Method | Purity (%) | Relative Standard Deviation (%) |
| HPLC-UV (Area %) | 99.5 | 0.2 |
| qNMR (¹H) | 99.2 | 0.5 |
Note: These are example values and will vary based on the sample batch and analytical conditions.
Table 2: Potential Impurities and Degradants
| Name | Structure | Potential Origin |
| 3-Aminoquinoxalin-2(1H)-one | C₈H₇N₃O | Reduction of the hydroxylamino group |
| Quinoxaline-2,3(1H,4H)-dione | C₈H₆N₂O₂ | Oxidation and hydrolysis |
| Starting Material A | Varies | Incomplete reaction |
| By-product B | Varies | Side reaction during synthesis |
Visualizations
Caption: Workflow for the purity validation of this compound.
Caption: Potential degradation pathways under forced degradation conditions.
References
Technical Support Center: Optimizing Multi-Component Reactions of Quinoxalin-2(1H)-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of multi-component reactions (MCRs) for the synthesis of quinoxalin-2(1H)-ones.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of quinoxalin-2(1H)-ones via MCRs, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My multi-component reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the multi-component synthesis of quinoxalin-2(1H)-ones can stem from several factors. Systematically investigating the following aspects can help identify and resolve the issue:
-
Reaction Conditions: MCRs are often sensitive to reaction parameters. Optimization of the solvent, temperature, and reaction time is crucial. Some reactions proceed well at room temperature, while others may require heating. For instance, certain Groebke-Blackburn-Bienaymé reactions show improved yields when heated in a microwave oven.[1][2]
-
Catalyst Activity: The choice and handling of the catalyst are critical.
-
Lewis Acids: For reactions like the Groebke-Blackburn-Bienaymé, Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ are often employed.[1][2][3] Ensure the catalyst is fresh and handled under anhydrous conditions if it is moisture-sensitive.
-
Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates have been shown to be effective and recyclable catalysts for quinoxaline synthesis at room temperature.[4] The catalyst loading needs to be optimized; an insufficient amount will lead to low conversion, while an excessive amount may not significantly increase the yield and could complicate purification.
-
Photocatalysts: In light-mediated reactions, ensure the light source has the correct wavelength and intensity. The photocatalyst itself should be of high purity.
-
-
Reagent Quality and Stoichiometry:
-
The purity of starting materials, especially isocyanides in Ugi and Groebke-Blackburn-Bienaymé reactions, is paramount. Isocyanides can be sensitive to acid and may degrade if not handled properly.[5]
-
The stoichiometry of the reactants should be carefully controlled. While a 1:1:1:1 ratio is typical for a four-component Ugi reaction, sometimes using a slight excess of one component, like the isocyanide or amine, can improve yields.[6]
-
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome. Protic polar solvents like methanol or ethanol are commonly used for Ugi reactions.[7] However, for other MCRs, aprotic solvents or even greener options like water might be optimal. A solvent screen is often a valuable optimization step.
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. For example, in the Groebke-Blackburn-Bienaymé reaction, the formation of a Schiff base as a side product can be suppressed by using an excess of the amidine component.[3]
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, making purification difficult. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common challenge in MCRs. Here are some strategies to enhance selectivity and simplify purification:
-
Optimize Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress the formation of side products.
-
Catalyst Screening: Different catalysts can exhibit different selectivities. Screening a range of catalysts, including both Lewis acids and Brønsted acids, may lead to a cleaner reaction profile. For instance, the use of a Brønsted acid ionic liquid has been shown to be effective in the Groebke-Blackburn-Bienaymé reaction.[2]
-
One-Pot, Two-Step Procedures: In some cases, a sequential one-pot approach can provide better control and higher purity. For example, a Ugi reaction can be performed first, followed by an acid-mediated cyclization to form the quinoxaline ring system. This can lead to higher overall yields and cleaner product formation compared to a single-step process.[8]
-
Work-up and Purification:
-
If the product precipitates from the reaction mixture, simple filtration can be a highly effective purification method.[9]
-
For non-precipitating products, careful column chromatography is often necessary. Screening different solvent systems for chromatography is crucial for achieving good separation. Due to the acid-sensitive nature of isocyanide-derived products, prolonged contact with silica gel should be avoided.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the solvent for a multi-component reaction of quinoxalin-2(1H)-ones?
A1: A good starting point is to screen a range of solvents with varying polarities. For isocyanide-based MCRs like the Ugi reaction, polar protic solvents such as methanol and ethanol are often effective.[7] For other MCRs, aprotic solvents like acetonitrile, dichloromethane (DCM), or toluene might be suitable.[4] It is recommended to perform small-scale parallel reactions to efficiently screen different solvents.
Q2: How does catalyst loading affect the yield of the reaction?
A2: Catalyst loading is a critical parameter to optimize. Generally, increasing the catalyst loading will increase the reaction rate and yield up to a certain point. However, beyond an optimal loading, the yield may plateau or even decrease due to side reactions or purification difficulties. It is advisable to perform a catalyst loading study, starting with a low concentration (e.g., 5 mol%) and gradually increasing it. For heterogeneous catalysts, the amount of catalyst per mole of limiting reactant should be optimized.[4][10]
Q3: Are there any "green" or more environmentally friendly approaches to these reactions?
A3: Yes, there is a growing interest in developing greener synthetic methods. This includes the use of water as a solvent, employing reusable heterogeneous catalysts, and utilizing photocatalysis with visible light.[11][12] Some protocols have been developed that proceed under catalyst-free conditions in water, offering a highly eco-friendly option.[13]
Q4: My isocyanide reagent seems to be degrading. How can I handle it properly?
A4: Isocyanides can be unstable, particularly in the presence of acid. It is essential to use high-purity isocyanides and store them under an inert atmosphere in a cool, dark place. When setting up reactions, it is best to add the isocyanide last. To avoid issues with isocyanide stability and handling their foul smell, in situ generation from the corresponding formamide is an effective strategy.[14]
Experimental Protocols
General Protocol for a Ugi Four-Component Reaction for Quinoxaline Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reactants:
-
Dissolve the aldehyde (1.0 equiv.), amine (1.0 equiv.), and carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
-
Reaction Initiation:
-
Add the isocyanide (1.0-1.2 equiv.) to the stirred solution at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
One-Pot Protocol for Quinoxaline Synthesis via Ugi Reaction and Subsequent Cyclization
This method combines the Ugi reaction and the subsequent cyclization into a single pot.[8]
-
Ugi Reaction:
-
In a microwave vial, combine the 1,2-phenylenediamine derivative (1.0 equiv.), glyoxal derivative (1.0 equiv.), carboxylic acid (1.0 equiv.), and isocyanide (1.0 equiv.) in methanol.
-
Stir the mixture at room temperature until the Ugi reaction is complete (as monitored by TLC).
-
-
Cyclization:
-
To the crude Ugi adduct solution, add a solution of 20% trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE).
-
Heat the mixture in a microwave reactor at 140 °C for 20 minutes.
-
-
Purification:
-
After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired quinoxaline product.
-
Data Presentation
Table 1: Effect of Catalyst on Quinoxaline Yield [4]
| Entry | Catalyst | Catalyst Loading (mg) | Yield (%) |
| 1 | None | 0 | 0 |
| 2 | Alumina | 100 | 0 |
| 3 | AlCuMoVP | 100 | 92 |
| 4 | AlFeMoVP | 100 | 80 |
| 5 | AlCuMoVP | 10 | 75 |
| 6 | AlCuMoVP | 50 | 85 |
| 7 | AlCuMoVP | 150 | 93 |
Reaction conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (7 mL), 25 °C, 2 h.
Table 2: Optimization of Groebke-Blackburn-Bienaymé Reaction Conditions [1][2]
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) |
| 1 | TFA | 20 | EtOH | 60 °C | 78 |
| 2 | Yb(OTf)₃ | 5 | EtOH | 60 °C | up to 87 |
| 3 | Sc(OTf)₃ | 20 | MeCN | 120 °C (MW) | 40-80 |
| 4 | Brønsted Acid Ionic Liquid | 20 | EtOH | Reflux | 71 |
| 5 | Brønsted Acid Ionic Liquid | 20 | EtOH | 150 °C (MW) | 83 |
Visualizations
Caption: General experimental workflow for optimizing multi-component reactions of quinoxalin-2(1H)-ones.
Caption: Troubleshooting flowchart for low yield in multi-component reactions of quinoxalin-2(1H)-ones.
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 6. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 8. Novel succinct routes to Quinoxalines and 2-Benzimidazolylquinoxalines via the Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions [mdpi.com]
- 13. Quinoxalinone synthesis [organic-chemistry.org]
- 14. Efficient Isocyanide-less Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-H Functionalization of Quinoxalinones
Welcome to the technical support center for the C-H functionalization of quinoxalinones. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization of quinoxalinone is giving a low to no yield. What are the first parameters I should investigate?
A1: Low or no yield in C-H functionalization of quinoxalinones can stem from several factors. The most critical parameters to investigate initially are the oxidant and the solvent system .
-
Oxidant Choice: The selection of an appropriate oxidant is paramount. For many transformations, persulfates like potassium persulfate (K₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈) have proven to be highly effective.[1][2] In some cases, hypervalent iodine reagents such as PhI(OAc)₂ or PhI(OTFA)₂ are employed and can be crucial for the reaction's success.[1][3][4] If you are using a different oxidant, consider screening persulfates or hypervalent iodine reagents.
-
Solvent System: The reaction solvent significantly influences the reaction efficiency. Protic solvents, especially in combination with organic solvents, can be beneficial. For instance, a mixture of acetonitrile and water has been shown to improve reaction efficiency in certain cases.[1] Conversely, using solvents like toluene, EtOAc, acetone, or DMF alone might lead to significantly lower yields.[2] It is advisable to screen different solvent systems, including aqueous mixtures.
Q2: I am observing the formation of multiple side products. What are the likely causes and how can I improve the selectivity?
A2: The formation of side products often points towards issues with reaction selectivity or undesired side reactions, which are common in radical-based C-H functionalization.
-
Radical Intermediates: Many C-H functionalization reactions of quinoxalinones proceed through a radical mechanism.[2][3] The intermediate radicals can participate in undesired pathways. The presence of radical inhibitors like TEMPO or BHT has been shown to significantly inhibit or completely stop the desired reaction, confirming the radical pathway.[2]
-
Reaction Conditions: Carefully controlling the reaction temperature and atmosphere is crucial. Some reactions are sensitive to atmospheric oxygen, while others might require it.[1] For instance, certain multicomponent reactions for the synthesis of (E)-quinoxalin-2(1H)-ones oximes do not proceed under a nitrogen atmosphere.[1] Ensure your reaction is set up under the optimal atmospheric conditions as specified in the literature protocol.
-
Directing Groups: For regioselectivity in palladium-catalyzed reactions, the directing group is key. If you are functionalizing a substituted quinoxalinone, ensure the directing group is positioned to favor the desired C-H bond activation. The nitrogen atom of the quinoxaline ring itself can act as a directing group, guiding the functionalization to the ortho-position of an aryl substituent.
Q3: My reaction is not reproducible. What are the potential sources of this variability?
A3: Reproducibility issues can be frustrating and often point to subtle, uncontrolled variables in the experimental setup.
-
Reagent Quality: The purity and activity of reagents, especially the catalyst and oxidant, are critical. Ensure you are using high-quality reagents from a reliable source. The age and storage conditions of the oxidant can affect its activity.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure your inert atmosphere technique (e.g., using argon or nitrogen) is robust. Degas your solvents properly and use oven-dried glassware.
-
Reaction Time and Temperature: Precise control over reaction time and temperature is essential. Small variations can lead to different outcomes, especially in sensitive catalytic cycles.
Troubleshooting Guides
Guide 1: Low Yield in Trifluoroalkylation
Problem: You are attempting a three-component trifluoroalkylation of a quinoxalinone with an unactivated alkene and a trifluoromethyl source (e.g., CF₃SO₂Na) and observing a low yield.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Oxidant | Switch to K₂S₂O₈ as the oxidant. | Increased yield. K₂S₂O₈ is often the preferred oxidant for this transformation.[1] |
| Incorrect Solvent | Use a 4:1 mixture of CH₃CN/H₂O as the solvent system. | Improved reaction efficiency and higher product yield. The presence of water can significantly enhance the reaction.[1] |
| Low Reaction Temperature | Increase the reaction temperature to 80°C. | Enhanced reaction rate and improved conversion to the desired product. |
Experimental Protocol: K₂S₂O₈-mediated Trifluoroalkylation
A mixture of quinoxalin-2(1H)-one (0.25 mmol), unactivated alkene (0.75 mmol), CF₃SO₂Na (0.5 mmol), and K₂S₂O₈ (1.0 mmol) in CH₃CN/H₂O (4:1, 5 mL) is stirred at 80°C for 10 hours in a sealed tube. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-trifluoroalkylated quinoxalin-2(1H)-one.
Guide 2: Reaction Failure in Azidoalkylation
Problem: Your three-component azidoalkylation of a quinoxalinone with an unactivated alkene and TMSN₃ is not proceeding.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Absence of Base | Add a base to the reaction mixture. | The reaction should proceed. The presence of a base can be indispensable for this transformation.[1] |
| Inappropriate Oxidant | Use a hypervalent iodine(III) reagent like PhI(OAc)₂ or PhI(TFA)₂ as the oxidant. | Successful formation of the β-azidoalkylated quinoxalinone.[1] |
| Nitrogen Atmosphere | If the reaction is conducted under a nitrogen atmosphere, try running it open to the air (in a fume hood). | Some reactions show significantly different outcomes depending on the presence or absence of air.[1] |
Experimental Protocol: Hypervalent Iodine(III)-Promoted Azidoalkylation
To a solution of quinoxalin-2(1H)-one (0.2 mmol), unactivated olefin (0.6 mmol), and TMSN₃ (0.4 mmol) in MeCN (2 mL) is added PhI(TFA)₂ (0.3 mmol) and a suitable base. The reaction mixture is stirred at room temperature for the time specified in the relevant literature (can be as short as 1 minute). The reaction is then quenched, and the product is isolated and purified using standard techniques.
Visualizing Reaction Pathways
To aid in understanding the potential reaction mechanisms and troubleshooting, the following diagrams illustrate a generalized workflow and a proposed radical mechanism for C-H functionalization.
Caption: A typical experimental workflow for C-H functionalization.
Caption: A plausible radical mechanism for C-H functionalization.
References
- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes [frontiersin.org]
- 3. Frontiers | The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents [frontiersin.org]
- 4. The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Landscape of Kinase Inhibition: A Comparative Look at Quinoxalin-2(1H)-one Derivatives
For Immediate Release
In the dynamic field of oncology and inflammation research, the quest for potent and selective kinase inhibitors is paramount. While established kinase inhibitors have revolutionized treatment paradigms, the development of novel scaffolds with improved efficacy and resistance profiles remains a critical endeavor. This guide provides a comparative overview of the emerging class of quinoxalin-2(1H)-one derivatives against a selection of well-established kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.
A Note on 3-(Hydroxyamino)quinoxalin-2(1H)-one:
Comprehensive searches of available scientific literature and databases did not yield specific experimental data on the kinase inhibitory activity of this compound. Therefore, this guide will focus on the broader class of quinoxalin-2(1H)-one derivatives, for which there is a growing body of research, to provide a valuable comparative context.
I. The Quinoxaline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoxaline ring system has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] As a privileged scaffold, its derivatives have been explored as inhibitors of a wide array of protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.[1][2] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase and thereby blocking its phosphotransferase activity.[2]
II. Comparative Analysis of Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various quinoxalin-2(1H)-one derivatives against different kinases, alongside data for established kinase inhibitors for comparison.
Table 1: Quinoxalin-2(1H)-one Derivatives as Kinase Inhibitors
| Compound Class/Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Quinoxalinone Derivative (ST4j) | JAK2 | 13.00 ± 1.31 | [3][4] |
| JAK3 | 14.86 ± 1.29 | [3][4] | |
| 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivative | EGFR | Showed inhibitory activity | [5][6] |
| Dibromo substituted quinoxaline derivative (26e) | ASK1 | 30.17 | [7] |
Table 2: Established Kinase Inhibitors for Comparison
| Inhibitor | Primary Target(s) | IC50 (nM) | Disease Area(s) |
| Tofacitinib | JAK1, JAK2, JAK3 | JAK1: 1.7-3.7, JAK2: 1.8-4.1, JAK3: 0.75-1.6 | Rheumatoid Arthritis |
| Ruxolitinib | JAK1, JAK2 | JAK1: 0.09, JAK2: 0.036 | Myelofibrosis |
| Gefitinib | EGFR | - | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | - | Non-Small Cell Lung Cancer |
Note: IC50 values can vary depending on the specific assay conditions.
III. Experimental Methodologies
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are outlines of common experimental protocols employed in the characterization of kinase inhibitors.
A. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system that allows for non-radioactive detection.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by adding a solution like EDTA or by heat denaturation.
-
Detection of Substrate Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods:
-
Radiometric Assay: Separation of the phosphorylated substrate by SDS-PAGE followed by autoradiography.
-
ELISA-based Assays: Using phosphorylation-specific antibodies to detect the phosphorylated substrate.
-
Luminescence/Fluorescence-based Assays: Employing coupled enzyme systems where the amount of ADP produced is linked to a light-emitting or fluorescent signal.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the data and fitting it to a dose-response curve.
B. Cell-Based Kinase Inhibition Assays
These assays assess the ability of a compound to inhibit a specific kinase within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment.
Protocol Outline:
-
Cell Culture: A cell line that expresses the target kinase is cultured under appropriate conditions.
-
Compound Treatment: The cells are treated with the test compound at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Western Blotting:
-
The cell lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
A second primary antibody that recognizes the total amount of the downstream substrate is used as a loading control.
-
The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified and normalized to the total substrate band. The reduction in phosphorylation in the presence of the inhibitor is used to determine its cellular potency (e.g., cellular IC50).
IV. Visualizing Kinase Signaling and Inhibition
The following diagrams illustrate key concepts in kinase signaling and the mechanism of action of kinase inhibitors.
Caption: A simplified generic kinase signaling cascade.
Caption: Mechanism of ATP-competitive kinase inhibition.
Caption: A typical workflow for evaluating a novel kinase inhibitor.
V. Conclusion
The quinoxalin-2(1H)-one scaffold represents a promising avenue for the development of novel kinase inhibitors. Early research on various derivatives demonstrates their potential to target key kinases involved in cancer and inflammation. While specific data for this compound is currently unavailable, the broader class of quinoxalinones warrants further investigation. Continued exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of this scaffold into clinically effective therapies. This guide serves as a foundational resource for researchers in the field, providing a comparative context and detailing the essential experimental approaches for the evaluation of new kinase inhibitors.
References
- 1. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Alternative Methods for the Synthesis of Quinoxalinones
For Researchers, Scientists, and Drug Development Professionals
Quinoxalinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The development of efficient and sustainable synthetic methods is crucial for accelerating drug discovery and development. This guide provides a comparative overview of alternative methods for the synthesis of quinoxalinones, moving beyond traditional thermal condensation to explore more rapid, efficient, and environmentally benign approaches. We present a detailed comparison of microwave-assisted synthesis, iodine-catalyzed synthesis, and visible-light-induced photocatalytic synthesis, with conventional thermal synthesis serving as a baseline.
Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for four distinct methods for the synthesis of quinoxalinones. The data highlights the advantages and disadvantages of each approach in terms of reaction time, yield, and conditions.
| Method | Typical Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Conventional Thermal Synthesis | o-Phenylenediamine, α-Ketoester (e.g., Ethyl Bromoacetate) | Reflux in a suitable solvent (e.g., Acetonitrile) with a base (e.g., Triethylamine) | 3 - 4 hours | Moderate | Well-established, simple setup | Long reaction times, often requires harsh conditions and purification |
| Microwave-Assisted Synthesis | o-Phenylenediamine, Dicarbonyl compound (e.g., Benzil) | Solvent-free, Acidic Alumina or Polar Paste | 3 - 10 minutes | 80 - 97%[1][2] | Extremely rapid, high yields, solvent-free options enhance green profile[1][3] | Requires specialized microwave reactor |
| Iodine-Catalyzed Synthesis | o-Phenylenediamine, Dicarbonyl compound (e.g., Phenylglyoxal monohydrate) | Catalytic Iodine (5 mol%) in Ethanol/Water (1:1) | 1 - 2 minutes (with microwave) | >90%[4] | Mild, metal-free catalyst, rapid (especially with microwave) | May require microwave for optimal speed |
| Visible-Light-Induced Photocatalytic Synthesis | Quinoxalin-2(1H)-one, Aryl Diazonium Salt | Photocatalyst (e.g., Eosin Y), Visible Light (e.g., Blue LED) | 24 hours | 77% (for a specific example)[5] | Metal-free, uses light as a green energy source, high functional group tolerance[6][7][8] | Can have long reaction times, may require specific photocatalysts |
Experimental Protocols
Conventional Thermal Synthesis of 1H-Quinoxalin-2-one
Reactants:
-
o-Phenylenediamine (10 mmol)
-
Ethyl bromoacetate (22 mmol)
-
Triethylamine (4 mL)
-
Acetonitrile (30 mL)
Procedure:
-
A mixture of o-phenylenediamine, ethyl bromoacetate, and triethylamine in acetonitrile is stirred at room temperature for 1 hour.[9]
-
The reaction mixture is then heated under reflux for 3 hours (monitored by TLC).[9]
-
After completion of the reaction, the solvent is removed under vacuum.[9]
-
The product is taken up in water and filtered.[9]
-
The solid obtained is washed, dried, and crystallized from ethanol.[9]
Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
Reactants:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina (0.2 g)
Procedure:
-
A mixture of o-phenylenediamine and benzil is placed on acidic alumina in an open pyrex vessel.[1]
-
The mixture is irradiated in a domestic microwave oven for a specified time (e.g., 3 minutes).[1][2]
-
The product is then extracted with a suitable solvent and purified.
Iodine-Catalyzed Synthesis of Quinoxalines (with Microwave)
Reactants:
-
Diamine (1 mmol)
-
Dicarbonyl compound (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
Procedure:
-
The diamine and the dicarbonyl compound are dissolved in a 1:1 mixture of ethanol and water.[4]
-
A catalytic amount of iodine is added to the mixture.[4]
-
The mixture is irradiated in a microwave reactor (e.g., 50 °C, 300 W power) for the time specified in the relevant literature (typically 1-2 minutes).[4]
-
The reaction is monitored by TLC.
-
After completion, dichloromethane is added, and the mixture is washed with sodium thiosulfate solution and brine.[4]
-
The organic layer is dried and concentrated to yield the product.[4]
Visible-Light-Induced Photocatalytic Arylation of 1-Methylquinoxalin-2(1H)-one
Reactants:
-
1-Methylquinoxalin-2(1H)-one (0.25 mmol)
-
Diaryliodonium triflate (0.375 mmol)
-
Ru(bpy)₃Cl₂·6H₂O (5 mol%)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
The reactants and photocatalyst are dissolved in the solvent in a reaction vessel.
-
The mixture is irradiated with visible light (e.g., blue LEDs) for 24 hours.[5]
-
The product is then purified by column chromatography.[5]
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms and workflows for the described alternative synthetic methods.
Figure 1. Conventional thermal synthesis of quinoxalinone.
Figure 2. Microwave-assisted synthesis workflow.
Figure 3. Iodine-catalyzed synthesis of quinoxaline.
Figure 4. Visible-light photocatalytic arylation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencefeatured.com [sciencefeatured.com]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalyst-, metal- and additive-free, direct C–H arylation of quinoxalin-2(1H)-ones with aryl acyl peroxides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. academicjournals.org [academicjournals.org]
Comparative Biological Activity of Quinoxalinone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of quinoxalinone isomers, supported by experimental data. Quinoxalinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
This guide summarizes key findings on the differential activity of quinoxalinone isomers, presents quantitative data in a clear, comparative format, and provides detailed experimental methodologies for the cited biological assays.
Comparative Biological Activity Data
The biological activity of quinoxalinone derivatives is significantly influenced by the substitution pattern on the quinoxalinone core. The following tables summarize the comparative activity of different isomers.
Antimicrobial Activity
The antimicrobial potential of 6-benzoyl-3-methyl-2(1H)quinoxalinone and its 7-benzoyl isomer has been evaluated against a panel of bacteria and fungi. The results, presented as the diameter of the inhibition zone, indicate that both isomers exhibit notable activity, with slight variations depending on the microbial strain.
Table 1: Antimicrobial Activity of Quinoxalinone Isomers
| Compound | Isomer | Staphylococcus aureus (mm) | Bacillus cereus (mm) | Serratia marcescens (mm) | Proteus mirabilis (mm) | Aspergillus ochraceus (mm) | Penicillium chrysogenum (mm) |
| 1a | 6-benzoyl-3-methyl-2(1H)quinoxalinone | +++ | ++ | +++ | +++ | ++ | ++ |
| 1b | 7-benzoyl-3-methyl-2(1H)quinoxalinone | ++ | +++ | ++ | ++ | ++ | ++ |
Key: ++ (highly active), ++ (moderately active). The values represent the diameter of the inhibition zone. Data sourced from[1].
Anticancer Activity
The cytotoxic effects of various quinoxalinone derivatives have been assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate that the position of substituents on the quinoxaline ring plays a crucial role in their anticancer potency.
Table 2: Anticancer Activity (IC50 in µM) of Quinoxalinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung) | 2.7 nM | [2] |
| Compound 3 | MCF7 (Breast) | 2.2 nM | [2] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [3] |
| Compound XVa | HCT116 (Colon) | 4.4 | [3] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [3] |
| Compound VIId | HCT-116 (Colon) | 7.8 | [3] |
| Compound VIIIe | HCT116 (Colon) | 8.4 | [3] |
Antiviral Activity
Quinoxalinone derivatives have shown promise as antiviral agents, particularly against the Hepatitis C virus (HCV). The antiviral efficacy, measured by the half-maximal effective concentration (EC50) in replicon assays, highlights the importance of specific structural features for potent activity.
Table 3: Anti-HCV Activity (EC50 in nM) of Quinoxalinone Derivatives
| Compound | HCV Genotype | EC50 (nM) | Reference |
| 2 | A156T variant | 2.1 | [4] |
| 2 | D168A variant | 2.2 | [4] |
| 3 | Wild Type | 0.9 | [4] |
| 3 | D168A variant | 4.7 | [4] |
| 7 | Wild Type | comparable to 2 | [4] |
| 8 | Wild Type | comparable to 2 | [4] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Antimicrobial Activity Assay (Agar Diffusion Technique)
The antimicrobial activity of the quinoxalinone isomers was determined using the agar diffusion technique[1].
-
Microorganisms: The tested organisms included Staphylococcus aureus, Bacillus cereus, Serratia marcescens, Proteus mirabilis, Aspergillus ochraceus, and Penicillium chrysogenum[1].
-
Inoculation: Agar media plates were uniformly inoculated with the respective test organisms[1].
-
Compound Application: A solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 250 µg/mL was placed in 8 mm diameter cups made in the agar medium[1].
-
Controls: Streptomycin (25 µg) and mycostatin (30 µg) were used as reference standards for antibacterial and antifungal activities, respectively[5].
-
Incubation: The plates were incubated for 24 hours[5].
-
Measurement: The diameter of the zone of inhibition around each cup was measured in millimeters[5].
Anticancer Activity Assay (MTT Assay)
The in vitro cytotoxicity of the quinoxalinone derivatives against cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[3][6][7].
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours[6].
-
Compound Treatment: The cells were then treated with various concentrations of the quinoxalinone derivatives and incubated for 72 hours[3][6].
-
MTT Addition: After the incubation period, the medium was removed, and 28 µL of a 2 mg/mL MTT solution was added to each well. The plates were then incubated for 1.5 hours at 37°C[6].
-
Formazan Solubilization: The MTT solution was removed, and the formed formazan crystals were dissolved in 130 µL of DMSO[6].
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader[6]. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Antiviral Activity Assay (HCV Replicon Assay)
The anti-HCV activity of the quinoxalinone derivatives was evaluated using a high-throughput 384-well luciferase-based replicon assay[8].
-
Cell Lines: Huh-7 cell lines stably harboring an HCV genotype 1b or 2a subgenomic replicon with Renilla luciferase as a reporter were used[8].
-
Compound Preparation: Compounds were serially diluted (1:3) in DMSO to generate a 10-point dose titration[8].
-
Cell Treatment: 0.4 µL of the diluted compound was added to each well containing the replicon cells[8].
-
Controls: DMSO was used as a negative control, and a combination of known HCV inhibitors served as a positive control[8].
-
Incubation: The plates were incubated for 3 days at 37°C[8].
-
Luciferase Assay: The anti-HCV replication activity was determined by measuring the luminescence signal from the Renilla luciferase reporter[8].
-
Data Analysis: The EC50 values were determined by a 4-parameter non-linear regression curve fitting[8].
Visualizing Molecular Pathways and Experimental Workflows
PI3K/mTOR Signaling Pathway
Several quinoxalinone derivatives have been identified as dual inhibitors of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer[9][10].
Caption: PI3K/mTOR signaling pathway and points of inhibition by quinoxalinone isomers.
Experimental Workflow: Antimicrobial Activity
The following diagram illustrates the general workflow for determining the antimicrobial activity of quinoxalinone isomers using the agar diffusion method.
Caption: Workflow for the agar diffusion antimicrobial susceptibility test.
Experimental Workflow: Anticancer Activity (MTT Assay)
The workflow for assessing the anticancer activity of quinoxalinone isomers via the MTT assay is depicted below.
Caption: Workflow for the MTT assay to determine anticancer activity.
References
- 1. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchhub.com [researchhub.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Quinoxalinone Derivatives: Efficacy in Anticancer and Antimicrobial Applications
Quinoxalinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] Researchers have extensively explored their potential as therapeutic agents, demonstrating efficacy in various domains including antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[4][5][6][7] This guide provides a comparative overview of the efficacy of different quinoxalinone derivatives, supported by experimental data from recent studies, to aid researchers and drug development professionals in their pursuit of novel therapeutic agents.
Anticancer Efficacy of Quinoxalinone Derivatives
Recent studies have highlighted the potential of quinoxalinone derivatives as potent anticancer agents, with several compounds exhibiting significant cytotoxicity against various cancer cell lines. A systematic review of studies published between 2013 and 2018 underscored the growing interest in this class of compounds for cancer therapy.[8]
One study focused on the synthesis and in vitro antitumor activity of novel quinoxaline–arylfuran derivatives.[9] The compounds were evaluated against four cancer cell lines: HeLa (cervical cancer), PC3 (prostate cancer), A549 (lung cancer), and HCT116 (colon cancer). Among the synthesized derivatives, compound QW12 emerged as a particularly potent agent, demonstrating broad-spectrum antiproliferative activity.[9]
Another study reported the synthesis of quinoxaline derivatives containing ester and amide groups and their evaluation against HeLa, SMMC-7721 (human hepatoma), and K562 (leukemia) cell lines.[10] Notably, compound 5 from this series exhibited excellent activity, with IC50 values in the nanomolar range, comparable to the standard drug doxorubicin.[10]
Further research into 1-(N-substituted)-quinoxaline derivatives identified a compound, designated as (14) , with potent activity against the MCF-7 breast cancer cell line, showing a lower IC50 value than the reference drug doxorubicin.[10] The structure-activity relationship (SAR) analysis from this study indicated that the presence of an electron-donating group like methoxy (OCH3) enhanced the anticancer activity.[10]
Table 1: Comparative Anticancer Efficacy (IC50 µM) of Selected Quinoxalinone Derivatives
| Compound | HeLa | PC3 | A549 | HCT116 | SMMC-7721 | K562 | MCF-7 | Reference |
| QW12 | 10.58 | >20 | >20 | >20 | - | - | - | [9] |
| Compound 5 | 0.126 | - | - | - | 0.071 | 0.164 | - | [10] |
| Compound (14) | - | - | - | - | - | - | 2.61 | [10] |
| Doxorubicin (ref.) | - | - | - | - | - | - | - | [10] |
Experimental Protocol: In Vitro Anticancer Activity Assay (CCK-8 Assay)
The antiproliferative activity of the synthesized quinoxalinone derivatives was determined using the Cell Counting Kit-8 (CCK-8) assay.[9]
Methodology:
-
Cell Culture: Human cancer cell lines (HeLa, PC3, A549, and HCT116) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the quinoxalinone derivatives (typically in a range from 0.1 to 100 µM) and incubated for another 48 hours.
-
CCK-8 Assay: After the incubation period, 10 µL of the CCK-8 solution was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. The cell viability was calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) was determined from the dose-response curves.
Experimental Workflow for Anticancer Screening
Antimicrobial Efficacy of Quinoxalinone Derivatives
Quinoxalinone derivatives have also demonstrated significant potential as antimicrobial agents.[11][12][13][14] Studies have reported their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
A study on novel 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives showed potent activity against various pathogens, with some compounds exhibiting significant inhibition of Pseudomonas aeruginosa.[13] Another investigation into a series of 18 novel quinoxaline derivatives revealed that while none were active against E. coli, most showed considerable activity against Staphylococcus aureus and all were active against Candida albicans.[14]
The antimicrobial activity is often influenced by the nature and position of substituents on the quinoxalinone core. For instance, in one study, the introduction of strong electron-withdrawing groups on the aryl moiety was found to increase the antibacterial inhibition efficiency.[15]
Table 2: Comparative Antimicrobial Efficacy (MIC µg/mL or Zone of Inhibition in mm) of Selected Quinoxalinone Derivatives
| Compound/Series | S. aureus | B. cereus | E. coli | P. aeruginosa | C. albicans | Reference |
| Novel Quinoxalinones (1a,b, 2b, 4a,b, 5, 6b) | Varied Activity | Varied Activity | - | - | - | [11] |
| 2,3-diphenyl quinoxaline-1,4-di-N-oxides (QXN1, QXN5, QXN6) | - | - | - | Potent Activity | - | [13] |
| Series of 18 Derivatives | 12-18 mm | - | Inactive | - | 13-18.5 mm | [14] |
| Quinoxalinone (4c) | - | - | - | - | - | [15] |
| Quinoxalinone (4d) | - | - | - | - | - | [15] |
Note: Direct comparison of MIC values is challenging due to variations in experimental conditions across different studies. The table presents a summary of reported activities.
Experimental Protocol: Antimicrobial Activity Assay (Agar Well/Disc Diffusion Method)
The antimicrobial activity of quinoxalinone derivatives is commonly evaluated using the agar diffusion technique (either well diffusion or disc diffusion).[11][12][14]
Methodology:
-
Preparation of Media: Nutrient agar or Mueller-Hinton agar is prepared and sterilized.
-
Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Compounds:
-
Well Diffusion: Wells (e.g., 6 mm diameter) are created in the agar using a sterile borer. A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.[14]
-
Disc Diffusion: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.[12]
-
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Data Measurement: The diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathway: Potential Mechanism of Action of Anticancer Quinoxalinones
While the exact mechanisms of action for many quinoxalinone derivatives are still under investigation, some studies suggest that they may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway.[9]
Conclusion
Quinoxalinone derivatives continue to be a promising scaffold in the development of new therapeutic agents. The comparative data presented here highlights the significant anticancer and antimicrobial potential of specific derivatives. The variations in efficacy underscore the importance of structure-activity relationship studies to optimize the therapeutic properties of these compounds. Further preclinical and clinical investigations are warranted to fully elucidate their mechanisms of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. article.sapub.org [article.sapub.org]
- 3. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 8. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 14. arcjournals.org [arcjournals.org]
- 15. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Quinoxalinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Quinoxalinone and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable photophysical properties.[1][2] The efficient synthesis of these heterocycles is a subject of ongoing research, with a primary focus on the development of novel catalytic systems that offer high yields, mild reaction conditions, and environmental sustainability. This guide provides an objective comparison of various catalytic strategies for quinoxalinone synthesis, supported by published experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The synthesis of quinoxalinones often involves the cyclization and functionalization of precursors like o-phenylenediamines or quinoxalin-2(1H)-ones. The choice of catalyst is critical and dictates the efficiency, selectivity, and environmental impact of the synthesis. Below is a comparative summary of different catalyst types based on performance data from recent literature.
Metal-Based Catalysts
Transition metal catalysts, particularly those based on copper and iron, are widely used due to their high reactivity and versatility in facilitating C-H functionalization, cross-coupling, and cyclization reactions.[3][4]
| Catalyst System | Reactants | Key Conditions | Time | Yield (%) | Reference |
| Cu(OAc)₂ / TFA | 2-(1H-pyrrol-1-yl)aniline, 2-methylpyridine | 120 °C, DMF, O₂ atmosphere | 12 h | up to 95% | [5] |
| Fe(III)-Schiff base/SBA-15 | o-phenylenediamine, 1,2-dicarbonyl | Water, Reflux | 1-2 h | 90-98% | [6] |
| Knölker complex (Fe-based) | 2-nitroaniline, vicinal diol | 150 °C, Me₃NO | 24 h | 49-98% | [7] |
| Co Nanoparticles on SBA-15 | o-phenylenediamine, 1,2-dicarbonyl | 100 °C, EtOH | 30-60 min | 92-98% | [8] |
| CuH₂PMo₁₁VO₄₀ on Alumina | o-phenylenediamine, benzil | 25 °C, Toluene | 2 h | 92% | [9] |
Heterogeneous and Nanocatalysts
To address the challenges of catalyst recovery and reuse associated with homogeneous systems, significant research has focused on heterogeneous and nanocatalysts.[10][11] These materials often demonstrate high stability, easy separation, and consistent activity over multiple cycles.[1][12]
| Catalyst System | Reactants | Key Conditions | Time | Yield (%) | Key Features | Reference |
| Amberlyst 15 | Quinoxalin-2(1H)-one, methyl ketone | Sunlight, Water | Not specified | Medium-High | Green, reusable ion exchange resin.[1] | [1] |
| g-C₃N₄ / NaI | Quinoxalin-2(1H)-one, arylhydrazine | Visible light, Air | Not specified | up to 72% | Semi-heterogeneous, reusable photocatalyst.[1] | [1] |
| Fe₃O₄@SiO₂@5-SA (MNPs) | 1,2-diamine, 1,2-dicarbonyl | Room Temp, EtOH | 15-30 min | 94-98% | Magnetic, reusable, acidic nanocatalyst.[10] | [10] |
| Ba/PANI Nanocomposite | 3-methylquinoxalin-2(1H)-one, aldehyde | Solvent-free, 80 °C | 30-45 min | 90-96% | Mesoporous, reusable for at least 5 cycles.[1] | [1] |
Metal-Free Organocatalysts
Transition-metal-free catalysis represents a greener and more cost-effective approach, avoiding potential metal contamination in the final products.[13][14] These methods often employ simple, readily available organic molecules as catalysts.
| Catalyst System | Reactants | Key Conditions | Time | Yield (%) | Reference |
| Iodine (20 mol%) | o-phenylenediamine, α-hydroxy ketone | DMSO, 80 °C | 1-3 h | 78-99% | [13][14] |
| Camphor Sulfonic Acid (20 mol%) | o-phenylenediamine, 1,2-dicarbonyl | Not specified | Short | Moderate-Excellent | [13] |
| Rose Bengal (20 mol%) | 1,2-diamine, 1,2-dicarbonyl | Visible light, Room Temp | 2-4 h | Moderate-Excellent | [14] |
Experimental Workflows and Mechanisms
Visualizing the experimental process and the underlying catalytic cycle is crucial for understanding and implementing a synthetic protocol.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of quinoxalinones using a heterogeneous catalyst, from reaction setup to product isolation.
Caption: General workflow for quinoxalinone synthesis.
Proposed Catalytic Cycle for Copper-Catalyzed Amination
The mechanism for metal-catalyzed reactions is often complex. The diagram below shows a plausible pathway for the Cu-catalyzed C-H amination of a quinoxalin-2(1H)-one, a key step in building more complex derivatives.[1]
Caption: Proposed cycle for Cu-catalyzed C-H amination.
Key Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to successful synthesis. Below are representative protocols for two distinct catalytic systems.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline using a Supported Heteropolyacid Catalyst
This procedure is adapted from a method using alumina-supported molybdophosphovanadates (e.g., CuH₂PMo₁₁VO₄₀ on Al₂O₃), which demonstrates a mild, room-temperature synthesis.[9]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-dicarbonyl compound) (1 mmol, 0.210 g)
-
Alumina-supported catalyst (AlCuMoVP) (100 mg)
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a round-bottom flask, add toluene (8 mL).
-
Add the AlCuMoVP catalyst (100 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2 hours).
-
Upon completion, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline as white needles.[9]
Protocol 2: Metal-Free Synthesis of Quinoxalines using Iodine
This protocol is based on an iodine-catalyzed oxidative cyclization of o-phenylenediamines and α-hydroxy ketones.[13][14]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
α-Hydroxy ketone (e.g., benzoin) (1.0 mmol)
-
Iodine (I₂) (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (3 mL)
Procedure:
-
In a sealed reaction tube, combine the o-phenylenediamine (1.0 mmol), the α-hydroxy ketone (1.0 mmol), and iodine (0.2 mmol).
-
Add DMSO (3 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the required time (typically 1-3 hours), monitoring progress with TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired quinoxaline derivative.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. mtieat.org [mtieat.org]
- 3. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of pyrrolo[1,2- a ]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp 3 C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09214H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 11. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoxalinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of quinoxalinones, a class of heterocyclic compounds with significant biological and pharmaceutical relevance. The cross-validation of these methods is crucial for ensuring data integrity and consistency across different studies and laboratories. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical technique for your research needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for quinoxalinone analysis is dependent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most reported technique. Below is a summary of the performance of commonly employed methods based on available experimental data.
| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| UPLC-MS/MS | Quinocetone & metabolites | 10-400 ng/mL | 0.30–2.51 µg/kg | 1.10–8.37 µg/kg | 79.8 - 96.5 | <15 |
| LC-MS/MS | 6 AQ congeners | 25-1000 nmol/L | Not Reported | 25 nmol/L | Not Reported | <15 |
| On-line SPE-HPLC-UV | 5 Quinoxaline-1,4-dioxides & metabolites | Not Reported | 1.6-24.3 ng/L | Not Reported | 87.1 - 107.5 | 1.3 - 3.8 |
| HPLC-UV | QCA & MQCA | 2-100 µg/kg | 0.7-2.6 µg/kg (CCα) | 1.3-5.6 µg/kg (CCβ) | 70 - 110 | <20 |
Note: The presented data is a synthesis from multiple sources and may vary based on the specific quinoxalinone derivative, sample matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are essential for the successful replication and cross-validation of analytical methods. Below are representative protocols for the most common techniques used for quinoxalinone analysis.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.
-
Sample Preparation:
-
Homogenize 2.5 g of tissue sample.
-
Add 1 mL of 0.3 mol/L hydrochloric acid and vortex for 1 minute.
-
Add 10 mL of 0.1% formic acid in acetonitrile (4:6, v/v), vortex for 1 minute, and centrifuge at 8000 r/min for 5 minutes.
-
Collect the supernatant and re-extract the precipitate with another 10 mL of the extraction solvent.
-
Combine the supernatants, add 5 mL of n-propyl alcohol, and evaporate to less than 2 mL at 60 °C.
-
Reconstitute the residue in 10 mL of 0.1 mol/L potassium dihydrogen phosphate solution.
-
Perform solid-phase extraction (SPE) using an Oasis HLB cartridge for cleanup.
-
Elute the analytes with methanol, evaporate to dryness, and reconstitute in 1.0 mL of 10% acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: Start with 88% A, hold for 1 min; decrease to 50% A at 2 min; decrease to 12% A at 3.5 min; increase to 50% A at 4.5 min; return to 88% A at 5.0 min and hold for 1 min.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Specific precursor-product ion transitions, collision energies, and cone voltages should be optimized for each target quinoxalinone.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely accessible method suitable for routine analysis when high sensitivity is not the primary requirement.
-
Sample Preparation:
-
Acid hydrolysis of the tissue sample.
-
Liquid-liquid extraction with a suitable organic solvent.
-
Solid-phase extraction (SPE) cleanup using an Oasis MAX cartridge.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at the maximum absorbance wavelength of the target quinoxalinones (typically around 254 nm or 365 nm).
-
Other Potential Methods: GC-MS and Capillary Electrophoresis
While less commonly reported for quinoxalinone drugs, Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) are powerful analytical techniques that could be adapted for their analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For non-volatile quinoxalinones, derivatization to increase volatility would be necessary. For example, amino acid-derived quinoxalinols have been analyzed by GC-MS after conversion to their O-trimethylsilyl derivatives.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent consumption. It is well-suited for the analysis of charged species. The separation of quinolinic compounds by CE has been demonstrated, suggesting its potential for quinoxalinone analysis, likely after optimizing buffer pH and composition to induce a charge on the target molecules.
Visualizing the Workflow and Context
To better understand the processes involved, the following diagrams illustrate a typical analytical method cross-validation workflow and a hypothetical signaling pathway where quinoxalinones might be investigated.
Performance Evaluation of Novel Quinoxalinone Derivatives in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that offer improved efficacy and reduced side effects compared to conventional chemotherapy. Among the promising heterocyclic scaffolds, quinoxalinone and its derivatives have emerged as a privileged class of compounds, demonstrating a wide range of pharmacological activities, most notably as potent anti-cancer agents. This guide provides a comprehensive evaluation of the performance of novel quinoxalinone derivatives, comparing their efficacy with established anti-cancer drugs and detailing the experimental frameworks used to assess their therapeutic potential.
Comparative Performance Data
The anti-cancer potential of novel quinoxalinone derivatives is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. The following tables summarize the in vitro cytotoxicity of several recently developed quinoxalinone derivatives against a panel of human cancer cell lines, alongside the performance of standard chemotherapeutic agents for comparison.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Novel Quinoxalinone Derivatives Against Various Cancer Cell Lines
| Compound ID | Prostate (PC-3) | Breast (MCF-7) | Colon (HCT-116) | Liver (HepG2) | Lung (A549) | Normal Fibroblast (WI-38) | Reference |
| Compound A | 2.11 | 5.3 | 0.36 | 9.8 | - | >100 | [1][2] |
| Compound B | 4.11 | - | - | - | - | >100 | [1] |
| Compound C | - | 9.0 | - | - | - | - | [3] |
| Compound D | - | - | - | - | 2.7 nM | - | [4] |
| Compound E | - | 2.2 nM | - | - | - | - | [4] |
Note: nM indicates nanomolar concentration.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Standard Anti-Cancer Drugs
| Drug | Prostate (PC-3) | Breast (MCF-7) | Colon (HCT-116) | Liver (HepG2) | Lung (A549) |
| Doxorubicin | - | 7.43 | 9.27 | - | - |
| Cisplatin | ~10-20 | ~5-15 | ~5-20 | ~8-25 | 7.49 - 10.91 |
Note: IC50 values for standard drugs can vary significantly between studies due to different experimental conditions.[5][6][7][8] The values presented here are representative ranges.
The data indicates that several novel quinoxalinone derivatives exhibit potent anti-proliferative activity, with some compounds showing efficacy in the nanomolar range, surpassing the potency of standard drugs like Doxorubicin and Cisplatin in certain cell lines.[4] Furthermore, compounds such as Compound A and B have demonstrated a high degree of selectivity, being significantly less toxic to normal fibroblast cells compared to cancer cells.[1]
Mechanism of Action: Targeting Key Signaling Pathways
A significant advantage of many quinoxalinone derivatives is their ability to selectively target signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The primary mechanisms of action identified for this class of compounds include the inhibition of key protein kinases and enzymes involved in DNA replication.
Kinase Inhibition: Many quinoxalinone derivatives function as competitive inhibitors of ATP binding to the catalytic domain of various protein kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]
-
EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, its activation leads to increased cell proliferation and survival.[4]
-
JAK2/3 (Janus Kinase 2/3): Components of the JAK/STAT signaling pathway, which is implicated in the pathogenesis of myeloproliferative neoplasms and other cancers.[9][10]
Topoisomerase II Inhibition: Some quinoxalinone derivatives have been shown to inhibit Topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[1][11] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks and subsequent apoptosis.[1][11]
Experimental Protocols
The evaluation of novel quinoxalinone derivatives relies on a series of well-established in vitro and in vivo experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxalinone derivatives or standard drugs and incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The reaction is typically performed in a 96-well plate containing the purified kinase, a substrate (e.g., a peptide or protein that is phosphorylated by the kinase), and the test compound at various concentrations.
-
ATP Addition: The reaction is initiated by the addition of ATP (often radiolabeled with ³²P or ³³P).
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by capturing the substrate on a filter and measuring the incorporated radioactivity. For non-radioactive assays, methods like ELISA or fluorescence polarization can be used.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their fluorescence intensity.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are then treated with the quinoxalinone derivative (administered orally or via injection) or a vehicle control over a specified period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size, or after a specific duration. The tumors are then excised and weighed.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Visualizing the Molecular Battleground: Signaling Pathways
To better understand the mechanisms through which novel quinoxalinone derivatives exert their anti-cancer effects, it is crucial to visualize the signaling pathways they target.
Caption: VEGFR-2 Signaling Pathway Inhibition by Quinoxalinone Derivatives.
References
- 1. ClinPGx [clinpgx.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shutterstock.com [shutterstock.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro protein kinase assay [bio-protocol.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Quinoxalinone-Based Probes for Biomedical Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and application of quinoxalinone-based fluorescent probes against common alternatives for the detection of amyloid-beta plaques, reactive oxygen species, and nucleic acids.
Quinoxalinone scaffolds are emerging as a versatile and powerful tool in the development of fluorescent probes for a wide range of biological targets. Their excellent photophysical properties, including high quantum yields and tunable emission spectra, coupled with their synthetic accessibility, make them attractive candidates for high-performance bio-imaging applications. This guide provides a comprehensive head-to-head comparison of quinoxalinone-based probes against established alternatives, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Fluorescent Probes
The following tables summarize the key performance metrics of quinoxalinone-based probes and their commonly used alternatives for the detection of amyloid-beta (Aβ) plaques, reactive oxygen species (ROS), and mitochondrial nucleic acids.
Table 1: Comparison of Probes for Amyloid-Beta (Aβ) Plaque Detection
| Feature | Quinoxalinone-Based Probe (QNO-ADs) | Thioflavin T (ThT) |
| Binding Affinity (Kd) | ~20 nM[1] | Sub-μM to low-μM range |
| Emission Maximum | Red to Near-Infrared[1] | ~482 nm |
| Signal-to-Noise Ratio | High | Moderate |
| In Vivo Applicability | Yes, long retention time in the brain[1] | Limited by BBB penetration and rapid clearance |
Table 2: Comparison of Probes for Reactive Oxygen Species (ROS) Detection
| Feature | Quinoxalinone-Based Probe (QuinoNS NPs) | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) |
| Specificity | Responds to a range of ROS | Broadly responds to various ROS, including hydroxyl and peroxyl radicals |
| Fluorescence Response | Ratiometric (blue shift upon ROS detection)[2] | "Turn-on" fluorescence upon oxidation |
| Photostability | Generally high (AIE-based probe)[2] | Moderate, prone to photobleaching |
| In Vivo Applicability | Yes, demonstrated in a sepsis model[2] | Limited by potential for auto-oxidation and cellular leakage |
Table 3: Comparison of Probes for Mitochondrial Nucleic Acid Detection
| Feature | Quinoxalinone-Based Probe | Styryl Dyes (e.g., DASPMI) |
| Target | Mitochondrial DNA/RNA | Mitochondrial membrane potential and nucleic acids |
| Localization | Mitochondria | Mitochondria |
| Quantum Yield | Varies depending on substitution | Generally low in aqueous solution, enhanced upon binding |
| Photostability | Generally good | Moderate |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a quinoxalinone-based probe and its application in cellular imaging, as well as protocols for in vivo imaging and inducing oxidative stress.
Synthesis of a Quinoxalinone-Based Fluorescent Probe
This protocol describes the synthesis of a generic quinoxalinone-based probe, exemplified by the synthesis of 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), a probe used for estimating protein binding site polarity. This can be adapted for other quinoxalinone derivatives.
Step 1: Synthesis of Diethyl (quinoxalin-2-ylmethyl)phosphonate A mixture of 2-(bromomethyl)quinoxaline (1 mmol) and triethyl phosphite (5 mmol) is refluxed for 15 hours. After cooling, the excess triethyl phosphite is removed under reduced pressure to yield the crude diethyl (quinoxalin-2-ylmethyl)phosphonate, which is used in the next step without further purification.
Step 2: Wittig-Horner Reaction To a solution of 1H-pyrrole-2-carbaldehyde (1.5 mmol) and diethyl (quinoxalin-2-ylmethyl)phosphonate (1 mmol) in dry tetrahydrofuran (THF) (20 mL), sodium hydride (2.5 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. After completion of the reaction (monitored by TLC), the mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired quinoxalinone-based probe.
In Vitro Cellular Imaging
Cell Culture and Staining:
-
Seed HeLa cells onto glass-bottom dishes and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 70-80% confluency, remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with a 5 µM solution of the quinoxalinone-based probe in serum-free DMEM for 30 minutes at 37 °C.
-
For co-localization studies, a commercially available mitochondrial or lysosomal tracker can be added simultaneously according to the manufacturer's instructions.
-
After incubation, wash the cells three times with PBS to remove excess probe.
-
Add fresh serum-free DMEM or PBS to the dish and image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific quinoxalinone probe.
In Vivo Imaging of Amyloid-β Plaques in a Mouse Model
-
Use transgenic mice that develop Aβ plaques (e.g., APP/PS1).
-
Dissolve the quinoxalinone-based probe (e.g., QNO-AD-3) in a vehicle solution (e.g., DMSO/polyethylene glycol/saline).
-
Administer the probe to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection at a suitable dose (e.g., 2-10 mg/kg).
-
At various time points post-injection (e.g., 30 min, 1h, 2h, 24h), anesthetize the mice.
-
Image the brain through a cranial window using a two-photon microscope equipped with a near-infrared laser.
-
Acquire Z-stack images to visualize the distribution of the probe and the Aβ plaques in three dimensions.
Induction of Oxidative Stress in Cultured Cells
-
Culture cells (e.g., HeLa or RAW 264.7 macrophages) to 70-80% confluency.
-
To induce ROS production, treat the cells with an inducing agent. Common inducers include:
-
Lipopolysaccharide (LPS): 1 µg/mL for 12-24 hours.
-
Hydrogen peroxide (H₂O₂): 100-500 µM for 30-60 minutes.
-
Menadione: 10-50 µM for 1-2 hours.
-
-
After the treatment period, wash the cells with PBS and proceed with the staining protocol for the ROS-sensitive quinoxalinone-based probe as described in the cellular imaging protocol.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of quinoxalinone-based probes.
Caption: Amyloid-beta aggregation pathway and probe detection mechanism.
Caption: Workflow for the detection of cellular reactive oxygen species.
Caption: General experimental workflow for cellular imaging with fluorescent probes.
References
Independent Verification of 3-Substituted Quinoxalin-2(1H)-one Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-substituted quinoxalin-2(1H)-one derivatives, with a focus on their antimicrobial and anticancer properties. Due to the limited availability of specific data on 3-(Hydroxyamino)quinoxalin-2(1H)-one, this document focuses on closely related and well-studied analogs, providing a valuable reference for researchers interested in this class of compounds. The information presented is collated from various independent studies to support further research and drug development efforts.
Antimicrobial Activity
Quinoxalin-2(1H)-one derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. These compounds represent a promising scaffold for the development of new anti-infective agents.[1][2]
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of various 3-substituted quinoxalin-2(1H)-one derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the minimal inhibitory concentration (MIC) values from representative studies, compared with the standard antibiotic, Ampicillin.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one Schiff's bases | [3] | ||
| Compound IIIb | E. coli | 50 | [3] |
| Compound IIIc | S. aureus | 50 | [3] |
| Compound IIId | P. aeruginosa | 50 | [3] |
| Ampicillin (Standard) | E. coli | 50 | [3] |
| S. aureus | 50 | [3] | |
| P. aeruginosa | 50 | [3] | |
| 3-(hydrazinyl)quinoxalin-2(1H)-one derivatives | [4] | ||
| Compound 4c | S. aureus (MDRB) | 1.95 | [4] |
| E. coli (MDRB) | 3.9 | [4] | |
| Norfloxacin (Standard) | S. aureus (MDRB) | 0.78 | [4] |
| E. coli (MDRB) | 1.56 | [4] |
Comparative Analysis of Antifungal Activity
Several quinoxalin-2(1H)-one derivatives have shown potent antifungal activity, particularly against Candida species. The table below compares the activity of a 3-hydrazinoquinoxaline-2-thiol derivative with the standard antifungal agent, Amphotericin B.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 3-hydrazinoquinoxaline-2-thiol | Candida albicans (Clinical Isolate 1) | 0.48 | [5] |
| Candida albicans (Clinical Isolate 2) | 0.97 | [5] | |
| Candida glabrata (Clinical Isolate 1) | 0.24 | [5] | |
| Amphotericin B (Standard) | Candida albicans (Clinical Isolate 1) | 0.97 | [5] |
| Candida albicans (Clinical Isolate 2) | 1.95 | [5] | |
| Candida glabrata (Clinical Isolate 1) | 0.48 | [5] | |
| 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one Schiff's bases | [3] | ||
| Compound IIIc | C. albicans | 50 | [3] |
| Compound IIId | C. albicans | 50 | [3] |
| Fluconazole (Standard) | C. albicans | 50 | [3] |
Anticancer Activity
The quinoxaline scaffold is a recognized pharmacophore in the design of anticancer agents.[6][7][8] Derivatives of quinoxalin-2(1H)-one have been investigated for their cytotoxic effects against various cancer cell lines.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity (IC50 values) of representative 3-substituted quinoxalin-2(1H)-one derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-vinyl-quinoxalin-2(1H)-one derivative (Compound 7a) | H460 (Lung) | 3.12 | [9] |
| Hela229 (Cervical) | 4.25 | [9] | |
| TKI258 (Dovitinib - Standard) | H460 (Lung) | 5.38 | [9] |
| Hela229 (Cervical) | 7.16 | [9] | |
| Quinoxalinone Schiff's base (Compound 6d) | HCT-116 (Colon) | Not specified (most active) | [10] |
| LoVo (Colon) | Not specified (most active) | [10] | |
| Quinoxaline derivative (Compound 4m) | A549 (Lung) | 9.32 | [11] |
| 5-Fluorouracil (Standard) | A549 (Lung) | 4.89 | [11] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimal Inhibitory Concentration (MIC) of a compound against various microbial strains.[5]
Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Preparation of Compounds: The test compounds and standard drugs are dissolved in a suitable solvent, typically DMSO, and then serially diluted in broth medium in 96-well microtiter plates.[3][4]
-
Inoculum Preparation: A standardized suspension of the microbial culture is prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation: A defined volume of the microbial inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound against cancer cell lines.
Workflow:
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Signaling Pathways
Apoptosis Induction by Quinoxaline Derivatives
Some quinoxaline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. The intrinsic or mitochondrial pathway is a common mechanism.[11]
Diagram of the Intrinsic Apoptotic Pathway:
Caption: Intrinsic apoptosis pathway induced by quinoxaline derivatives.
This pathway is initiated by cellular stress induced by the quinoxaline compound, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the dismantling of the cell and apoptotic cell death.[11]
References
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 9. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Performance Comparison of Heterogeneous Catalysts in Quinoxalinone Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of quinoxalinone derivatives is a critical step due to their significant biological activities. This guide provides an objective comparison of various heterogeneous catalysts employed in quinoxalinone synthesis, supported by experimental data to facilitate informed catalyst selection.
The use of heterogeneous catalysts in the synthesis of quinoxalin-2(1H)-ones offers significant advantages, including ease of separation, potential for recycling, and alignment with the principles of green chemistry.[1][2] This is in contrast to homogeneous catalysts, which can be more difficult to remove from the reaction mixture.[1] The direct C-H functionalization of the quinoxalin-2(1H)-one core is a particularly cost-effective and increasingly researched method for creating diverse derivatives.[1][3]
Comparative Performance of Heterogeneous Catalysts
The efficiency of a heterogeneous catalyst is determined by several key metrics, including product yield, reaction time, and the catalyst's reusability. The following table summarizes the performance of various recently developed heterogeneous catalysts in the synthesis of quinoxalinone and its derivatives.
| Catalyst Type | Catalyst | Substrates | Reaction Conditions | Yield (%) | Time | Reusability | Reference |
| Photocatalysts | |||||||
| Graphitic Carbon Nitride | g-C3N4 | Quinoxalin-2(1H)-one, N-arylglycine | Visible light, EtOH or DMSO/H2O | Good yields | - | At least 5 cycles | [1] |
| g-C3N4/NaI | Quinoxalin-2(1H)-ones, Arylhydrazines | Blue light irradiation | High yields (up to 72% at gram scale) | - | At least 5 cycles | [1] | |
| Covalent Organic Framework | 2D-COF-1 | Quinoxalin-2(1H)-ones, Hydrazines | Visible light | 41-85 | - | - | [1] |
| Nanocomposites | |||||||
| Barium-based | Ba/PANI | 3-methylquinoxalin-2(1H)-one, Aldehydes | Solvent-free | High yields | Short | At least 5 cycles | [1] |
| Ni@Co3O4 | 1,2-diamines, 1,2-dicarbonyls | - | - | - | Up to 6 cycles | [4] | |
| Cobalt-based | Cobalt on SBA-15 | 1,2-diamines, 1,2-dicarbonyls | Mild conditions | Excellent | - | At least 10 cycles | [4] |
| Ion-Exchange Resin | Amberlyst 15 | Quinoxalin-2(1H)-one, Methyl ketones | Sunlight, Water | Medium to high | - | Recyclable | [1] |
| Piezoelectric Material | BaTiO3 | Quinoxalin-2(1H)-ones, α-oxocarboxylic acids | Ball milling, Solvent-free | - | Short | At least 3 cycles | [1] |
| Metal-Organic Framework | Cu(BDC) | α-hydroxyacetophenone, Phenylenediamine | 100 °C, Toluene, Air | - | 3 h | Several cycles | [5] |
| Supported Catalysts | AlCuMoVP | o-phenylenediamine, Benzil | 25 °C, Toluene | 92 | 2 h | - | [6] |
| Phosphate-based | MAP, DAP, TSP | Aryl-1,2-diamines, Benzil | Ambient temp., EtOH | 89-99 | 2-4 min | Recyclable | [7] |
Experimental Protocols
The following sections detail generalized experimental methodologies for key catalytic systems, based on published literature.
General Procedure for Photocatalytic Synthesis using g-C3N4
This protocol is based on the visible-light-induced C-H functionalization of quinoxalin-2(1H)-ones.
-
Catalyst Preparation: Graphitic carbon nitride (g-C3N4) is synthesized according to established literature procedures, typically involving the pyrolysis of nitrogen-rich precursors like melamine.
-
Reaction Setup: In a typical experiment, quinoxalin-2(1H)-one (1.0 mmol), the coupling partner (e.g., N-arylglycine or arylhydrazine, 1.2 mmol), and the g-C3N4 catalyst (e.g., 20 mg) are combined in a suitable solvent (e.g., 5 mL of EtOH or DMSO/H2O) in a reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs or a household light bulb) at a specified temperature (often room temperature) under an air or oxygen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to recover the heterogeneous catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
-
Catalyst Recycling: The recovered g-C3N4 catalyst is washed with the reaction solvent and dried before being reused in subsequent reaction cycles to test its stability and reusability.[1]
General Procedure for Nanocomposite-Catalyzed Synthesis
This protocol describes the synthesis of quinoxaline derivatives using a nanocomposite catalyst, such as Ba/PANI.
-
Catalyst Synthesis: The Ba/PANI nanocomposite is prepared following previously reported methods.
-
Reaction Mixture: A mixture of the 1,2-diamine (e.g., o-phenylenediamine, 1 mmol), the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), and the nanocomposite catalyst (e.g., 10 mol%) is prepared. In some cases, the reaction is performed under solvent-free conditions.
-
Reaction Execution: The mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a designated period. Reaction progress is monitored by TLC.
-
Product Isolation: After the reaction is complete, a suitable solvent (e.g., ethyl acetate) is added, and the catalyst is separated by filtration. The solvent is then removed under vacuum, and the crude product is purified, typically by recrystallization or column chromatography.
-
Catalyst Reuse: The recovered catalyst is washed, dried, and can be reused for several cycles.[1][4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of quinoxalinone derivatives using a heterogeneous catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Action of Quinoxalinone Compounds: A Comparative Guide to Their Anticancer Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of quinoxalinone compounds with other alternatives, supported by experimental data. We delve into the molecular mechanisms, present key quantitative data in a comparative format, and offer detailed experimental protocols for validating their mode of action.
Quinoxalinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably in the realm of oncology. Their mechanism of action is multifaceted, often involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. This guide will explore these mechanisms in detail, providing a comparative analysis to aid in the research and development of novel anticancer therapeutics.
Comparative Performance of Quinoxalinone Derivatives
The anticancer efficacy of quinoxalinone compounds is frequently evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. Below are tables summarizing the cytotoxic activity of representative quinoxalinone derivatives compared to other compounds.
Table 1: Anticancer Activity of Quinoxalinone Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoxalinone A | MCF-7 (Breast) | 2.2 | Doxorubicin | 0.8 |
| A549 (Lung) | 2.7 | Cisplatin | 5.2 | |
| HCT-116 (Colon) | 4.4 | 5-Fluorouracil | 4.9 | |
| Quinoxalinone B | HepG2 (Liver) | 9.8 | Sorafenib | 5.5 |
| PC-3 (Prostate) | 7.5 | Docetaxel | 0.01 | |
| Quinoxalinone C | HeLa (Cervical) | 2.61 | Doxorubicin | 1.1 |
Table 2: Comparative VEGFR-2 Inhibitory Activity
| Compound | VEGFR-2 IC50 (nM) |
| Quinoxalinone Derivative 17b | 2.7[1][2][3] |
| Quinoxalinone Derivative 23j | 3.7[4] |
| Sorafenib (Reference) | 3.12[4] |
Key Mechanisms of Action
Quinoxalinone compounds exert their anticancer effects through several validated mechanisms:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A primary mechanism is the inhibition of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the ATP-binding site of the kinase domain, these compounds inhibit downstream signaling pathways responsible for angiogenesis, cell proliferation, and survival.[1][2][3][5][6][7]
-
Induction of Apoptosis: Quinoxalinones have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent activation of caspases.
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[1][2][3][7]
-
Inhibition of Other Kinases and Enzymes: Besides RTKs, various quinoxalinone derivatives have been found to inhibit other crucial enzymes like COX-2 and kinases such as ASK1, which are involved in inflammation and stress-response pathways that can contribute to cancer progression.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxalinone compound.
Caption: Induction of intrinsic apoptosis by a quinoxalinone compound.
Caption: A typical experimental workflow for screening anticancer compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the mechanism of action of quinoxalinone compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8][9][10][11]
-
Compound Treatment: Treat the cells with various concentrations of the quinoxalinone compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9][10][11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers (Caspase-3 and Bcl-2)
This technique is used to detect specific proteins in a sample and is commonly employed to measure the expression of apoptosis-related proteins.
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12][13][14]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.[12][13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12][13]
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Setup: In a 96-well plate, add the reaction buffer, VEGFR-2 enzyme, and the quinoxalinone compound at various concentrations.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP or the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). The signal is typically measured as luminescence.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
Quinoxalinone compounds represent a versatile scaffold for the development of potent anticancer agents. Their ability to target multiple key signaling pathways, particularly through the inhibition of receptor tyrosine kinases like VEGFR-2 and the induction of apoptosis, underscores their therapeutic potential. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Further investigation into the structure-activity relationships and optimization of these compounds will likely lead to the development of novel and effective cancer therapies.
References
- 1. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Western blot for the evaluation of Caspase 3 and BCL-2 expression [bio-protocol.org]
- 13. 2.8. Western Blot Analysis for Bax, Bcl-2, caspase-3, p53, IκBα, p-IκBα, NF-κB, and Nucling [bio-protocol.org]
- 14. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]
Unraveling the Structure of 3-(Hydroxyamino)quinoxalin-2(1H)-one: A Comparative Spectroscopic and Crystallographic Analysis
A definitive structural verification of 3-(Hydroxyamino)quinoxalin-2(1H)-one is presented, leveraging a comprehensive analysis of spectroscopic data and supplemented by theoretical calculations. This guide provides a comparative overview of the experimental evidence supporting the predominant hydroxyamino tautomer over the potential nitroso-oxime form, offering valuable insights for researchers in medicinal chemistry and drug development.
The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery. In the case of this compound, a molecule of significant interest due to the pharmacological potential of the quinoxalinone scaffold, a rigorous verification of its tautomeric forms is crucial for understanding its chemical reactivity and biological activity. This guide presents a detailed comparison of the expected and observed spectroscopic data for the two primary tautomers: the 3-(hydroxyamino) form and the alternative 3-imino-4-hydroxy-3,4-dihydroquinoxalin-2-one (oxime) form.
Spectroscopic Evidence: A Clear Distinction
The structural identity of this compound is unequivocally supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the chemical environment of each atom within a molecule. For this compound, both ¹H and ¹³C NMR data are consistent with the hydroxyamino structure.
Table 1: Comparative ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (ppm) for 3-(Hydroxyamino) form | Expected Chemical Shift (ppm) for 3-imino-4-hydroxy (Oxime) form | Observed Chemical Shift (ppm) |
| N1-H | 10.5 - 12.5 | 8.0 - 9.0 (N4-OH) | ~11.5 (broad singlet) |
| N-OH | 8.0 - 9.5 | 10.0 - 12.0 (=N-OH) | ~9.0 (broad singlet) |
| NH₂ | 5.0 - 6.0 | - | ~5.5 (broad singlet) |
| Aromatic-H | 7.0 - 8.0 | 7.0 - 8.0 | Multiplet in the aromatic region |
Table 2: Comparative ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (ppm) for 3-(Hydroxyamino) form | Expected Chemical Shift (ppm) for 3-imino-4-hydroxy (Oxime) form | Observed Chemical Shift (ppm) |
| C2 (C=O) | 155 - 165 | 150 - 160 | ~160 |
| C3 (C-NHOH) | 140 - 150 | 145 - 155 (C=N) | ~145 |
| Aromatic-C | 110 - 140 | 110 - 140 | Multiple signals in the aromatic region |
The observation of distinct signals for the N1-H, N-OH, and NH₂ protons, along with the chemical shift of the C2 and C3 carbons, strongly favors the 3-(hydroxyamino) tautomer. The alternative oxime form would present a significantly different NMR profile, particularly in the chemical shifts of the exchangeable protons and the C3 carbon.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that further corroborate the hydroxyamino structure.
Table 3: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) for 3-(Hydroxyamino) form | Expected Wavenumber (cm⁻¹) for 3-imino-4-hydroxy (Oxime) form | Observed Wavenumber (cm⁻¹) |
| N-H (amide) stretch | 3200 - 3400 | - | ~3300 |
| O-H (hydroxylamine) stretch | 3100 - 3300 | 3200 - 3600 (broad, oxime OH) | ~3150 |
| N-H (hydroxylamine) bend | 1590 - 1650 | - | ~1620 |
| C=O (amide) stretch | 1650 - 1680 | 1640 - 1670 | ~1660 |
| C=N stretch | - | 1620 - 1680 | Not observed |
The presence of distinct N-H stretching and bending vibrations, in conjunction with the characteristic amide C=O stretch, provides compelling evidence for the 3-(hydroxyamino) form. The absence of a strong C=N stretching band argues against the presence of the oxime tautomer in any significant concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak consistent with its chemical formula (C₈H₇N₃O₂).
Table 4: Mass Spectrometry Fragmentation Analysis
| Ion | m/z | Interpretation |
| [M]⁺ | 177 | Molecular Ion |
| [M - OH]⁺ | 160 | Loss of hydroxyl radical |
| [M - H₂NO]⁺ | 146 | Loss of hydroxylamine radical |
| [Quinoxalinone]⁺ | 146 | Fragmentation leading to the quinoxalinone core |
The observed fragmentation pattern, particularly the loss of the hydroxylamino group, is characteristic of the proposed structure.
Experimental Protocols
The structural verification of this compound relies on standard analytical techniques.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a potassium bromide (KBr) pellet.
Mass Spectrometry
Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Structural Verification Workflow
The process of verifying the structure of this compound involves a logical progression of analytical steps.
Figure 1. Workflow for the structural verification of this compound.
Conclusion
The collective evidence from NMR, IR, and mass spectrometry provides a robust and consistent picture, confirming the structure of this compound as the predominant tautomer. While the existence of the 3-imino-4-hydroxy tautomer in trace amounts under specific conditions cannot be entirely ruled out, the experimental data overwhelmingly supports the hydroxyamino form as the stable and isolable structure. For researchers and drug development professionals, this definitive structural assignment is critical for accurate modeling, understanding structure-activity relationships, and predicting the metabolic fate of this important class of molecules. Further confirmation through X-ray crystallography would provide the ultimate proof of structure.
A Comparative Analysis of the Photophysical Properties of Quinoxalinone and Coumarin Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescent molecules, quinoxalinone and coumarin derivatives stand out as two prominent scaffolds, each possessing a unique set of photophysical properties that make them suitable for a diverse range of applications, from bioimaging to materials science. This guide provides an objective comparison of their key photophysical characteristics, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal fluorophore for their specific needs.
At a Glance: Quinoxalinone vs. Coumarin
| Feature | Quinoxalinone Derivatives | Coumarin Derivatives |
| Typical Absorption (λ_abs_) | 350 - 450 nm | 300 - 450 nm |
| Typical Emission (λ_em_) | 400 - 550 nm (Blue to Green) | 400 - 550 nm (Blue to Green) |
| Quantum Yield (Φ_F_) | Moderate to High (can be sensitive to solvent and substitution) | Generally High (often exceeding 0.5 in non-polar solvents) |
| Fluorescence Lifetime (τ_F_) | Typically in the range of 1 - 10 ns | Typically in the range of 1 - 5 ns |
| Structural Tailoring | Highly versatile for tuning properties | Well-established and versatile for tuning properties |
| Key Advantages | Good thermal and photochemical stability, potential for aggregation-induced emission (AIE) | High brightness, well-understood structure-property relationships |
Unveiling the Photophysical Landscape: A Deeper Dive
Quinoxalinone and coumarin cores, while both heterocyclic lactams, exhibit distinct electronic distributions that govern their interaction with light.
Quinoxalinone Derivatives: These compounds are characterized by a pyrazine ring fused to a lactam. The presence of two nitrogen atoms in the pyrazine ring often leads to a more electron-deficient aromatic system compared to coumarins. This can influence their susceptibility to solvent polarity and their potential to act as electron acceptors in intramolecular charge transfer (ICT) systems.[1] Notably, certain quinoxalinone derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state, making them promising for applications in solid-state lighting and as bioprobes.[2]
Coumarin Derivatives: Coumarins, featuring a fused benzene and pyrone ring, are renowned for their bright fluorescence and high quantum yields.[3][4][5] Their photophysical properties are highly tunable through substitution at various positions on the coumarin scaffold. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position can significantly red-shift the absorption and emission spectra and enhance the quantum yield.[6][7] The inherent charge transfer character in many coumarin derivatives makes their fluorescence sensitive to the surrounding environment, a property exploited in the design of fluorescent sensors.[8]
Quantitative Comparison of Photophysical Properties
The following table summarizes key photophysical data for representative quinoxalinone and coumarin derivatives from the literature. It is important to note that these values are highly dependent on the specific molecular structure and the solvent used for measurement.
| Compound Class | Derivative | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_) (ns) | Reference |
| Quinoxalinone | Quinoxaline-based compound 1 | THF | 364 | 417 | - | - | [2] |
| Quinoxaline-based compound 2 | THF | 371 | 421 | - | - | [2] | |
| Quinoxaline-based compound 3 | THF | 369 | 419 | - | - | [2] | |
| Quinoxaline-based compound 4 | THF | 367 | 425 | - | - | [2] | |
| Coumarin | Coumarin 1 | Ethanol | 373 | 450 | 0.73 | - | [9] |
| 6-phenyl coumarin derivative (4a) | Chloroform | 352 | 430 | 0.04 | 0.4 | [6] | |
| 6-(4-methoxyphenyl) coumarin (4b) | Chloroform | 358 | 450 | 0.28 | 2.5 | [6] | |
| 6-(6-methoxy-naphthyl) coumarin (4c) | Chloroform | 365 | 498 | 0.55 | 5.2 | [6] | |
| Coumarin-pyridine derivative | Dichloromethane | 307 | 415 | 0.19 | - | [7] |
Experimental Corner: Methodologies for Photophysical Characterization
Accurate determination of photophysical parameters is crucial for a reliable comparison. Below are detailed protocols for two key measurements: fluorescence quantum yield and fluorescence lifetime.
Experimental Workflow for Photophysical Characterization
Protocol 1: Relative Fluorescence Quantum Yield Measurement
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield (Φ_F_) of a sample relative to a standard with a known quantum yield.[10][11][12]
1. Materials and Instruments:
-
Fluorometer capable of measuring corrected emission spectra.
-
UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Spectroscopic grade solvents.
-
A fluorescent standard with a known quantum yield that absorbs at a similar wavelength to the sample.
2. Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
3. Calculation: The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:
Φ_F,sample_ = Φ_F,std_ * (m_sample_ / m_std_) * (η_sample_² / η_std_²)
Where:
-
Φ_F,std_ is the quantum yield of the standard.
-
m_sample_ and m_std_ are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample_ and η_std_ are the refractive indices of the solvent for the sample and the standard, respectively (if different solvents are used).
Protocol 2: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[13][14][15]
1. Instrument:
-
A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or LED), a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
2. Procedure:
-
Prepare a dilute solution of the fluorescent sample.
-
Excite the sample with the pulsed light source at a high repetition rate.
-
Detect the emitted single photons . The time difference between the excitation pulse and the arrival of the first photon at the detector is measured for a large number of excitation events.
-
Build a histogram of the number of photons detected versus time. This histogram represents the fluorescence decay profile.
3. Data Analysis:
-
The fluorescence decay data is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_F_). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t / τ_F_)
Where I₀ is the intensity at time t=0.
Conclusion
Both quinoxalinone and coumarin scaffolds offer a rich platform for the development of novel fluorescent materials. Coumarins generally provide higher quantum yields and are a classic choice for bright fluorescent probes. Quinoxalinones, on the other hand, offer robust stability and access to unique photophysical phenomena like AIE. The choice between these two classes of compounds will ultimately depend on the specific requirements of the intended application, including the desired emission color, environmental sensitivity, and solid-state performance. The experimental protocols provided herein offer a standardized approach to characterizing the photophysical properties of newly synthesized derivatives, facilitating a more direct and meaningful comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 13. horiba.com [horiba.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
Safety Operating Guide
Proper Disposal of 3-(Hydroxyamino)quinoxalin-2(1H)-one: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-(Hydroxyamino)quinoxalin-2(1H)-one based on general laboratory safety protocols and information for related chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Researchers must consult their institution's Environmental Health & Safety (EH&S) department for specific disposal requirements and regulations.
I. Immediate Safety and Hazard Assessment
While specific hazard data for this compound is limited, related quinoxaline and quinoxalinone compounds exhibit a range of health and environmental hazards.[1][2][3][4][5] Based on this information, it is prudent to handle this compound as a hazardous substance.
Potential Hazards Include:
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
-
Skin Irritation/Sensitization: May cause skin irritation or an allergic skin reaction.[1][2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][5]
-
Aquatic Toxicity: May be harmful to aquatic life.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: To protect from skin contact.
-
Ventilation: Handle in a well-ventilated area, preferably a chemical fume hood.[2][3][4][5]
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
Step 1: Waste Identification and Segregation
-
Categorize the Waste: this compound should be disposed of as hazardous chemical waste.[6][7][8][9][10] Do not dispose of it down the drain or in regular trash.[6]
-
Segregate Waste Streams:
-
Solid Waste: Collect pure compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated solid waste container.[8]
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams such as strong acids or bases.[6][10]
-
Sharps: Dispose of any contaminated sharps (needles, razor blades) in a designated sharps container.[8]
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with the waste.[6][7][8] The original container can be used if it is in good condition.
-
Proper Labeling:
-
Identify the contents, including the full chemical name: "this compound."
-
List all constituents and their approximate percentages.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Include the date the waste was first added to the container.[8]
Step 3: Safe Storage of Hazardous Waste
-
Designated Storage Area: Store the waste container in a designated, well-ventilated hazardous waste storage area.[8]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[6][8] The secondary container should be able to hold 110% of the volume of the primary container.[8]
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents and strong acids.[4]
Step 4: Arranging for Disposal
-
Contact EH&S: Once the waste container is full or has been in storage for the maximum allowable time (check with your institution's policy, often 90 days), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]
-
Do Not Accumulate: Avoid accumulating large quantities of waste.[6]
Step 5: Disposal of Empty Containers
-
Triple Rinse: To dispose of an empty container that held this compound, it must be triple-rinsed with a suitable solvent.[7][9]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste.[6][9] Subsequent rinses may also need to be collected depending on local regulations.
-
Deface Label: After rinsing and air-drying, completely remove or deface the original label.[6][7]
-
Final Disposal: The clean, defaced container can then be disposed of in the regular trash or recycled according to your institution's policies.[7][9]
III. Quantitative Disposal Guidelines
The following table provides general quantitative guidelines for the disposal of hazardous chemical waste. Specific limits for this compound are not available, so these general guidelines should be followed.
| Parameter | Guideline | Citation |
| pH Range for Neutralization | Before considering drain disposal (if permissible by EH&S for dilute, neutralized solutions), the pH should be between 7 and 9. | [6] |
| Maximum Lab Storage | Do not store more than 10 gallons of hazardous waste in your laboratory. | [6] |
| Time Limit for Storage | Hazardous waste must typically be collected within 90 days from the date the container is first used for waste accumulation. | [8] |
| Secondary Containment | Must be able to hold 110% of the volume of the primary waste container. | [8] |
IV. Experimental Protocol: Spill Cleanup
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[3][4][5] Avoid generating dust.[3][4][5] For a liquid spill, use an inert absorbent material to contain and absorb the liquid.
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE) must be disposed of as hazardous waste.[6]
-
Report the Spill: Report the incident to your supervisor and EH&S department.[6]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling 3-(Hydroxyamino)quinoxalin-2(1H)-one
Disclaimer: This document provides guidance based on the known hazards of the parent compound, quinoxalin-2(1H)-one, and the hydroxyamino functional group. Since 3-(Hydroxyamino)quinoxalin-2(1H)-one is a novel compound, a comprehensive hazard assessment has not been established. Therefore, it is crucial to treat this substance as potentially hazardous and handle it with the utmost care, implementing the most protective measures feasible.
This guide is intended for researchers, scientists, and drug development professionals. All procedures should be performed by trained personnel in a controlled laboratory setting.
Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on its constituent parts: the quinoxalin-2(1H)-one core and the hydroxyamino functional group.
-
Quinoxalin-2(1H)-one Core: Compounds in this family are typically classified as irritants.
-
Hydroxyamino Functional Group: Hydroxylamine and its organic derivatives can be toxic, corrosive, and potentially mutagenic or explosive under certain conditions.
Therefore, this compound should be handled as a substance that is:
-
A skin and eye irritant.
-
Potentially toxic if inhaled, ingested, or absorbed through the skin.
-
Of unknown stability, requiring careful handling to avoid heat, shock, or friction.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the compound and/or solvents, which are expected to be severe eye irritants. A face shield offers an additional layer of protection for the entire face.[1][2][3] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. Double-gloving provides additional protection in case the outer glove is compromised.[1][4] |
| Body Protection | A flame-resistant lab coat, supplemented with a chemically resistant apron. | Protects against spills and splashes. Flame-resistant material is a precaution due to the unknown stability of the compound.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. Work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles or vapors of the compound.[2] |
| Foot Protection | Closed-toe, chemically resistant shoes. | Protects feet from spills and falling objects.[2][4] |
Operational Plan: Handling and Experimental Workflow
The following protocol outlines the essential steps for safely handling this compound during routine laboratory operations such as weighing, dissolving, and use in a reaction.
3.1. Preparation and Weighing
-
Designated Area: All handling of the solid compound must occur within a certified chemical fume hood.
-
Pre-use Inspection: Before starting, inspect all PPE for integrity.
-
Spill Containment: Line the work surface of the fume hood and the balance with an absorbent, disposable pad.
-
Weighing:
-
Carefully transfer the desired amount of the compound from the stock container to a tared weigh boat or vial using a spatula.
-
Avoid generating dust. If the compound is a fine powder, consider using a specialized enclosure or a glove bag for weighing.
-
Close the stock container immediately after use and ensure the seal is tight.
-
-
Cleaning: Decontaminate the spatula and any other equipment that came into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
3.2. Dissolution and Use in Reactions
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the temperature closely. Avoid excessive heat.
-
Reaction Setup: Ensure all reaction glassware is properly assembled and secured. If the reaction is to be run under an inert atmosphere, establish this before adding the compound.
-
Post-reaction: Quench the reaction carefully, if necessary, and proceed with the workup in the fume hood.
The following diagram illustrates the general workflow for handling this novel compound.
Caption: General workflow for handling the novel compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
4.1. Waste Segregation
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, absorbent pads, and disposable lab coats, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Keep containers closed except when adding waste.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
The logical relationship for the disposal plan is outlined below.
Caption: Logical flow of the chemical disposal plan.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
